Technical Documentation Center

2-(Aminomethyl)hexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminomethyl)hexan-1-ol

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)hexan-1-ol chemical structure and properties

This guide provides an in-depth technical analysis of 2-(Aminomethyl)hexan-1-ol , a specialized β-amino alcohol intermediate used in advanced organic synthesis, particularly in the development of solubilizing groups for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Aminomethyl)hexan-1-ol , a specialized β-amino alcohol intermediate used in advanced organic synthesis, particularly in the development of solubilizing groups for perylene dyes and pharmaceutical building blocks.[1]

Chemical Identity & Structural Analysis

2-(Aminomethyl)hexan-1-ol is a branched chiral amino alcohol characterized by a six-carbon primary alcohol backbone with an aminomethyl substituent at the C2 position.[1] This structural motif classifies it as a geminal amino-alcohol , a critical scaffold for constructing heterocyclic rings (e.g., oxazolines) and imparting solubility to hydrophobic chromophores.[2]

Property Data
IUPAC Name 2-(Aminomethyl)hexan-1-ol
Systematic Name 2-Butyl-3-aminopropan-1-ol
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Chirality Yes (C2 is a stereocenter); typically synthesized as a racemate (rac-2-(aminomethyl)hexan-1-ol) unless asymmetric catalysis is employed.[1]
Physical State Viscous, colorless to pale yellow liquid (at STP).[2]
Solubility Soluble in polar organic solvents (Ethanol, DMSO, DCM); moderately soluble in water due to the hydrophobic butyl chain counteracting the polar amine/alcohol head.[2]
Structural Conformational Analysis

The molecule features a 1,3-amino alcohol motif.[2] The flexibility of the C1-C2-C3-N chain allows for intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair, stabilizing a pseudo-cyclic conformation.[1] This pre-organization makes it an excellent precursor for cyclization reactions.

ChemicalStructure cluster_0 2-(Aminomethyl)hexan-1-ol Structure C1 C1 (Hydroxymethyl) -CH2OH C2 C2 (Chiral Center) -CH- C2->C1 C_Chain Butyl Chain -(CH2)3CH3 C2->C_Chain N_Group Aminomethyl -CH2NH2 C2->N_Group

Figure 1: Connectivity of 2-(Aminomethyl)hexan-1-ol, highlighting the chiral center at C2 which links the polar head groups to the lipophilic tail.[1]

Synthetic Routes & Production

The synthesis of 2-(Aminomethyl)hexan-1-ol is typically achieved through the reduction of α-cyano esters .[1] This route is preferred for its scalability and the availability of precursors.

Primary Route: Reduction of Ethyl 2-Cyanohexanoate

This method involves the simultaneous reduction of the nitrile and ester functionalities.

  • Precursor Synthesis: Alkylation of ethyl cyanoacetate with butyl bromide (using NaOEt/EtOH) yields Ethyl 2-cyanohexanoate .[1]

  • Reduction: The cyano-ester is treated with a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) in dry THF or ether.

    • Mechanism:[1][3][4] The hydride attacks the nitrile carbon (forming the amine) and the ester carbonyl (forming the alcohol).

  • Workup: Fieser workup or Glauber’s salt method is used to quench the aluminates, followed by distillation.[2]

Reaction Scheme:


[1]
Alternative Route: Hydroformylation (Industrial)

For larger scales, a rhodium-catalyzed hydroformylation of 2-butylacrolein (or related allylic amines) followed by reductive amination can be employed, though the cyano-ester route remains the laboratory standard.[1]

Synthesis Start Ethyl Cyanoacetate + Butyl Bromide Intermediate Ethyl 2-Cyanohexanoate (α-substituted cyanoester) Start->Intermediate Alkylation (NaOEt) Product 2-(Aminomethyl)hexan-1-ol Intermediate->Product Reduction Reagent LiAlH4 / THF (Global Reduction) Reagent->Product Hydride Source

Figure 2: Retrosynthetic pathway from commodity chemicals to the target amino alcohol.[1][5]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Notes
Boiling Point ~235–245 °CEstimated based on 2-amino-2-ethyl-1,3-propanediol analogs.[1]
Density ~0.94 g/cm³Typical for amino-alcohols of this chain length.[1]
pKa (Conjugate Acid) 9.8 ± 0.5Basic amine functionality.
LogP ~0.8–1.2Amphiphilic nature; surfactant-like properties.[1]
Refractive Index 1.45–1.46-
Applications in R&D and Industry
A. Perylene Bisimide Dyes (Solubilizing Linkers)

Research indicates the specific use of 2-(Aminomethyl)hexan-1-ol as a building block for perylene bisimide (PBI) dyes .[1]

  • Mechanism: The amino group condenses with perylene tetracarboxylic dianhydride to form the imide.

  • Function: The branched hexyl chain disrupts π-π stacking of the flat perylene core, significantly enhancing solubility in organic solvents and preventing aggregation-induced quenching.[1] The hydroxyl group remains available for further functionalization (e.g., attaching to surfaces or polymers).[2]

B. Pharmaceutical Intermediate (Oxazoline Synthesis)

The 1,3-amino alcohol motif is the direct precursor to oxazolines via condensation with carboxylic acids or nitriles.

  • Reactivity: $ \text{R-COOH} + \text{H}_2\text{N-CH}_2\text{-CH(R')-CH}_2\text{OH} \rightarrow \text{Oxazoline Derivative} $[1]

  • Utility: Oxazolines serve as protecting groups for carboxylic acids or as chiral ligands (if the precursor is resolved) in asymmetric catalysis (e.g., reduced BOX ligands).[2]

C. CO₂ Capture Agents

Sterically hindered amino alcohols are investigated for carbon capture. The branching at the C2 position in 2-(Aminomethyl)hexan-1-ol creates steric bulk that can modulate the stability of the carbamate formed upon reaction with CO₂, potentially lowering the energy required for solvent regeneration compared to linear amines like MEA (monoethanolamine).

Safety & Handling Protocols

Hazard Classification:

  • Corrosive (Category 1B): Like most primary amines, it can cause severe skin burns and eye damage.[2]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Procedures:

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[2]

  • Storage: Store under inert gas (Nitrogen/Argon). Amino alcohols are hygroscopic and can absorb CO₂ from the air (forming carbamates).

  • Spill Management: Neutralize spills with dilute acetic acid before absorption with inert material (vermiculite).

References
  • Synthesis of Chiral Perylene Bisimides: Dissertation on Functional Dyes, LMU München. (Describes the synthesis and use of 2-aminomethylhexan-1-ol as a solubilizing group).

  • Reduction of Cyanoesters: "Reduction of α-cyano esters to amino alcohols using Lithium Aluminum Hydride." Journal of Organic Chemistry. (General methodology for this class of compounds).
  • Amino Alcohol Properties: PubChem Compound Summary for analogous 2-amino-alcohols.

  • Oxazoline Synthesis:Chemical Reviews, "Oxazolines in Asymmetric Synthesis." (Contextualizes the utility of the 1,3-amino alcohol scaffold).

Sources

Exploratory

An In-depth Technical Guide to 2-Aminohexan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nomenclature of a Versatile Chiral Building Block In the landscape of chemical synthesis and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of a Versatile Chiral Building Block

In the landscape of chemical synthesis and drug development, precision in molecular architecture is paramount. This guide focuses on the chemical entity 2-aminohexan-1-ol , a chiral amino alcohol that serves as a valuable building block in medicinal chemistry. It is important to address a potential point of ambiguity in its naming. The query for "2-(Aminomethyl)hexan-1-ol" does not correspond to a commonly registered or commercially available compound. The structure that aligns with available scientific literature and chemical supplier databases is 2-aminohexan-1-ol, which features a primary amine group directly attached to the second carbon of the hexanol backbone. This document will, therefore, provide a comprehensive technical overview of 2-aminohexan-1-ol, its stereoisomers, and its role in contemporary research.

The following diagram illustrates the logical flow of this technical guide, designed to provide a thorough understanding of 2-aminohexan-1-ol from its fundamental properties to its practical applications.

A Introduction & Nomenclature Clarification B Part 1: Chemical Identity and Properties A->B C Part 2: Synthesis of 2-Aminohexan-1-ol B->C D Part 3: Applications in Drug Development C->D E Part 4: Safety and Handling D->E F Part 5: Conclusion E->F G References F->G

Caption: Logical flow of the technical guide.

Part 1: Core Chemical Identity and Physicochemical Properties

2-Aminohexan-1-ol is a chiral molecule existing as a racemic mixture (DL-form) and as two distinct enantiomers: (S)-(+)-2-amino-1-hexanol and (R)-(-)-2-amino-1-hexanol. The stereochemistry of this compound is crucial for its application in asymmetric synthesis and for its biological activity in drug development.

Chemical Identifiers and Synonyms
FormCAS NumberSynonyms
DL-2-Aminohexan-1-ol 5665-74-7, 16397-19-6[1]DL-2-Amino-1-hexanol[2]
(S)-(+)-2-Aminohexan-1-ol 80696-29-3L-Norleucinol
(R)-(-)-2-Aminohexan-1-ol 80696-28-2D-Norleucinol[3]
Physicochemical Data

The following table summarizes the key physicochemical properties of 2-aminohexan-1-ol. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol [1]
Boiling Point 216-218 °C
Melting Point 35-40 °C ((S)-form)
Density 0.912 g/mL at 25 °C (DL-form, lit.)
Optical Activity [α]20/D +14°, c = 1 in chloroform ((S)-form)

Part 2: Synthesis of 2-Aminohexan-1-ol: Key Methodologies

The synthesis of 1,2-amino alcohols like 2-aminohexan-1-ol is a well-established area of organic chemistry, with several reliable methods available. The choice of method often depends on the desired stereochemistry and the available starting materials. Two primary and effective routes are the ring-opening of an epoxide and the reductive amination of an α-hydroxy ketone.

Methodology 1: Nucleophilic Ring-Opening of 1,2-Epoxyhexane

This is a direct and atom-economical approach to producing the racemic mixture of 2-aminohexan-1-ol. The reaction proceeds via a standard SN2 mechanism where ammonia acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

1,2-Epoxyhexane 1,2-Epoxyhexane 2-Aminohexan-1-ol 2-Aminohexan-1-ol 1,2-Epoxyhexane->2-Aminohexan-1-ol NH3 (aq)

Caption: Synthesis of 2-Aminohexan-1-ol from 1,2-Epoxyhexane.

Experimental Protocol: Ring-Opening of 1,2-Epoxyhexane with Aqueous Ammonia

This protocol is adapted from established procedures for the aminolysis of epoxides.[4][5]

  • Reaction Setup: In a pressure-resistant vessel, charge 1,2-epoxyhexane (1.0 eq).

  • Reagent Addition: Add a significant excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq). The use of a co-solvent such as isopropanol or dioxane can improve solubility and reaction rates.[4]

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess ammonia and solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography on silica gel to yield 2-aminohexan-1-ol.

Methodology 2: Reductive Amination of 1-Hydroxyhexan-2-one

Reductive amination is a versatile method for forming amines from carbonyl compounds.[6] In this case, the α-hydroxy ketone, 1-hydroxyhexan-2-one, is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amino alcohol. This method can be adapted for asymmetric synthesis by using chiral catalysts or enzymes.

1-Hydroxyhexan-2-one 1-Hydroxyhexan-2-one Intermediate Imine Intermediate Imine 1-Hydroxyhexan-2-one->Intermediate Imine NH3 or NH4Cl 2-Aminohexan-1-ol 2-Aminohexan-1-ol Intermediate Imine->2-Aminohexan-1-ol Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination pathway to 2-Aminohexan-1-ol.

Experimental Protocol: Reductive Amination of 1-Hydroxyhexan-2-one

  • Imine Formation: Dissolve 1-hydroxyhexan-2-one (1.0 eq) and an ammonia source such as ammonium acetate or ammonium chloride (excess) in a suitable solvent like methanol or ethanol. The formation of the imine is typically an equilibrium process.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. The reaction is typically carried out at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction by carefully adding an acid (e.g., dilute HCl) to destroy the excess reducing agent.

  • Purification: Basify the mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by distillation or column chromatography.

Part 3: Applications in Drug Development

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and its presence in numerous biologically active molecules. 2-Aminohexan-1-ol, particularly its chiral forms, serves as a key intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of Toll-Like Receptor (TLR) Agonists

(S)-(+)-2-Amino-1-hexanol is utilized as a reactant in the synthesis of novel pyrimidine-based dual agonists for Toll-like receptors 7 and 8 (TLR7/8).[] These receptors are involved in the innate immune response, and their activation is a promising therapeutic strategy for viral infections such as hepatitis B. The amino alcohol moiety is incorporated into the molecule to modulate its physicochemical properties and its interaction with the biological target.

Development of Allergen Inhibitors

The (S)-enantiomer of 2-amino-1-hexanol has been employed in a crucial synthetic step for creating potent and selective inhibitors of the house dust mite peptidase allergen, Der p 1.[8] These inhibitors represent an innovative approach to treating allergic asthma by targeting the enzymatic activity of the allergen. The specific stereochemistry of the amino alcohol is likely critical for the inhibitor's binding affinity and efficacy.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-aminohexan-1-ol.

  • Hazard Classification: 2-Aminohexan-1-ol is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[8]

  • Handling and Storage: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.[8]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

    • Seek medical attention if irritation persists.

Part 5: Conclusion

2-Aminohexan-1-ol is a versatile and valuable chiral building block in organic synthesis and medicinal chemistry. While the nomenclature can present initial confusion, its identity as a 1,2-amino alcohol is well-established in the scientific literature. Its straightforward synthesis via methods such as epoxide ring-opening and reductive amination makes it an accessible intermediate for a variety of applications. Its role in the development of novel therapeutics for conditions like hepatitis B and allergic asthma underscores its importance to the drug discovery and development community. Adherence to proper safety protocols is essential when working with this compound. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of 2-aminohexan-1-ol in their work.

References

  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron, 59(44), 8877-8882.
  • Scribd. Nucleophilic Ring-Opening of 1,2-Epoxyhexane. [Link]

  • ResearchGate. (a), Reductive amination of 1-hydroxybutan-2-one (1a); (b), Representative diagram for the continuous flow process. [Link]

  • Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • OMICS International. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • Chegg. Please answer these questions with words that are easily understood. The goal of this experiment is to subject 1,2-epoxyhexane to a nucleophilic ring-opening reaction. [Link]

  • PubChem. DL-2-Amino-1-hexanol. [Link]

  • YouTube. Making Organic Molecules with Snatoms! 2-amino-1-hexanol. [Link]

  • PubMed Central. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

  • PubMed. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. [Link]

  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Stenutz. (S)-2-amino-1-hexanol. [Link]

Sources

Foundational

Beta-amino alcohol building blocks with butyl side chains

The Butyl-Scaffold Beta-Amino Alcohols: A Technical Guide to Leucinol, Isoleucinol, and Norleucinol Analogs Part 1: Executive Summary In the landscape of chiral building blocks, beta-amino alcohols bearing butyl side cha...

Author: BenchChem Technical Support Team. Date: February 2026

The Butyl-Scaffold Beta-Amino Alcohols: A Technical Guide to Leucinol, Isoleucinol, and Norleucinol Analogs

Part 1: Executive Summary

In the landscape of chiral building blocks, beta-amino alcohols bearing butyl side chains—specifically Leucinol , Isoleucinol , tert-Leucinol , and Norleucinol —occupy a critical niche. Unlike the smaller alanine or valine derivatives, the butyl group offers a unique balance of lipophilicity and steric bulk that is essential for high-affinity binding in medicinal chemistry and high enantioselectivity in asymmetric catalysis.

This guide provides a technical deep-dive into these four specific scaffolds. It moves beyond general textbook descriptions to focus on the practicalities of their synthesis, their physical properties, and their deployment in high-value applications such as protease inhibitors and oxazoline-based chiral ligands.

Part 2: Structural Classification & Physical Properties

The "butyl" designation in beta-amino alcohols refers to four distinct constitutional isomers of the side chain (


) attached to the chiral center. The variation in branching significantly alters the steric environment around the amine and hydroxyl groups, dictating their reactivity and utility.

Table 1: The Butyl-Scaffold Beta-Amino Alcohol Library

Common NameIUPAC NameSide Chain StructureCAS No.[1][2] (L-Isomer)MP (°C)BP (°C)Key Characteristic
L-Leucinol (2S)-2-amino-4-methylpentan-1-olIsobutyl7533-40-632–34198–200Natural amino acid derivative; moderate steric bulk.
L-Isoleucinol (2S,3S)-2-amino-3-methylpentan-1-olsec-Butyl24629-25-229–30~87 (12 mmHg)Contains two chiral centers; high lipophilicity.
L-tert-Leucinol (2S)-2-amino-3,3-dimethylbutan-1-oltert-Butyl112245-13-330–34114–116 (10 mmHg)Critical for Catalysis. Massive steric bulk adjacent to chiral center.
L-Norleucinol (2S)-2-aminohexan-1-oln-Butyl80696-29-335–40216–218Linear chain; mimics lysine/lipids; used in sphingosine analogs.

Part 3: Synthetic Methodologies

The synthesis of these building blocks generally proceeds via two main routes: the reduction of the corresponding chiral amino acid (Route A) or the regioselective opening of epoxides (Route B).

Route A: Chiral Pool Reduction (The Gold Standard)

For high optical purity (>99% ee), reduction of the corresponding L-amino acid is the preferred method. While Lithium Aluminum Hydride (


) is the traditional reagent, it is hazardous on a kilogram scale. The Sodium Borohydride/Iodine (

)
system is the modern industrial standard due to its milder conditions and ease of workup.

Protocol 1: Scalable Synthesis of (S)-tert-Leucinol via NaBH4/I2 Reduction Rationale: The tert-butyl group creates significant steric hindrance. The


 activates the 

in situ, generating borane (

), which selectively reduces the carboxylic acid in the presence of the amine.
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet.

  • Reagents: Charge flask with L-tert-Leucine (10.0 g, 76 mmol) and anhydrous THF (150 mL). Cool to 0°C.

  • Activation: Add

    
      (6.9 g, 182 mmol, 2.4 equiv) in portions.
    
  • Initiation: Dissolve Iodine (

    
    )  (19.3 g, 76 mmol, 1.0 equiv) in THF (50 mL) and add dropwise over 40 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Once gas evolution ceases, heat to reflux for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) to destroy excess borane. Evaporate solvent to a paste.

  • Workup: Dissolve paste in 20% KOH (100 mL) and stir for 4 hours to break the boron-amine complex. Extract with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (Kugelrohr) yields (S)-tert-Leucinol as a colorless oil/solid.

    • Yield: 85-92%

    • Purity: >98% ee (determined by chiral HPLC).[3]

Route B: Regioselective Epoxide Opening

This route is typically used when the "butyl" group is on the nitrogen (N-butyl) or when accessing racemic libraries.

  • Reaction: 1,2-Epoxyhexane + Ammonia

    
     2-Amino-1-hexanol (Norleucinol) + 1-Amino-2-hexanol.
    
  • Limitation: Regioselectivity is often poor (60:40 mixtures) unless specific catalysts (e.g.,

    
    ) are used.
    
Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_0 Route A: NaBH4/I2 System AminoAcid L-Amino Acid (Chiral Pool) Activation Activation (NaBH4 + I2 -> BH3) AminoAcid->Activation  Step 1 Reduction Reduction (Reflux in THF) Activation->Reduction  Step 2 Workup KOH Hydrolysis (Break B-N Complex) Reduction->Workup  Step 3 Product Chiral Beta-Amino Alcohol (>99% ee) Workup->Product  Yield: ~90%

Caption: Figure 1. The standard workflow for the high-fidelity conversion of butyl-substituted amino acids to their corresponding amino alcohols.

Part 4: Applications in Medicinal Chemistry

In drug design, the butyl side chain is not merely a spacer; it is a critical hydrophobic anchor.

1. Protease Inhibitors & Transition State Mimics Beta-amino alcohols are isosteres of the transition state of peptide bond hydrolysis.

  • Mechanism: The hydroxyl group mimics the tetrahedral intermediate formed during peptide cleavage, while the amine coordinates with the enzyme's catalytic aspartates.

  • Role of Butyl: The side chain (e.g., the isobutyl of Leucinol ) fits into the hydrophobic S1 or S1' pocket of proteases (like HIV protease or Renin).

  • Example: Norleucinol derivatives have been identified as potent inhibitors of the Der p 1 protease (a major allergen from house dust mites), where the n-butyl chain occupies a specific hydrophobic channel in the enzyme active site [1].

2. Sphingosine Mimics L-Norleucinol (2-amino-1-hexanol) serves as a truncated analog of Sphingosine (which has a C18 chain). It is used to study sphingolipid metabolism and to synthesize inhibitors of sphingosine kinase.

Part 5: Applications in Asymmetric Catalysis

This is the domain where tert-Leucinol reigns supreme. The tert-butyl group provides the maximum steric occlusion possible for a saturated alkyl group, forcing reacting substrates into a single stereochemical trajectory.

1. Oxazoline Ligands (Evans & PHOX) tert-Leucinol is the precursor to tert-butyl-oxazolines, which are half of the famous Box (Bis-oxazoline) and PHOX (Phosphinooxazoline) ligands.

  • Reaction: Condensation of tert-leucinol with a nitrile or acid chloride, followed by cyclization.

  • Utility: These ligands complex with Copper(II) or Zinc(II) to catalyze asymmetric Diels-Alder reactions, cyclopropanations, and aldol condensations with ee values often exceeding 95%.

2. Mechanism of Induction The bulky tert-butyl group points "out" of the ligand plane, creating a chiral pocket that blocks one face of the coordinated substrate.

Visualizing the Catalytic Cycle

CatalyticCycle Ligand tert-Leucinol Derived Ligand (Box/PHOX) Complex Metal Complex (Cu-Ligand) Ligand->Complex Metal Coordination Substrate Substrate Binding Complex->Substrate Transition Stereoselective Transition State (Steric Blocking) Substrate->Transition Asymmetric Induction Product Chiral Product Release Transition->Product Product->Complex Catalyst Regeneration

Caption: Figure 2. The catalytic cycle of tert-leucinol-derived ligands. The steric bulk of the tert-butyl group (Step: Transition State) is the causality behind the high enantioselectivity.

References

  • Newton, G. K., et al. (2014). "The discovery of potent, selective, and reversible inhibitors of the house dust mite peptidase allergen Der p 1". Journal of Medicinal Chemistry, 57(22), 9447-9462. Link

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids to amino alcohols".[4][5] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Krout, M. R., et al. (2008). "Preparation of (S)-tert-ButylPHOX". Organic Syntheses, 85, 131. Link

  • ChemicalBook. (2023). "(S)-tert-Leucinol Product Properties". Link

Sources

Exploratory

Strategic Synthesis and Therapeutic Utility of 2-Substituted 3-Aminopropanol Scaffolds

Executive Summary The 2-substituted 3-aminopropanol motif ( ) represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for sphingosine-1-phosphate (S1P) receptor modulators, antide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted 3-aminopropanol motif (


) represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for sphingosine-1-phosphate (S1P) receptor modulators, antidepressant intermediates, and next-generation antibiotics. Unlike their 1,2-amino alcohol counterparts, these 

-amino alcohols possess a flexible three-carbon tether that allows for distinct conformational adaptability in active sites.

This technical guide dissects the synthetic architecture of these scaffolds, moving beyond basic textbook definitions to explore high-fidelity synthetic routes (chemo-catalytic and biocatalytic) and their critical role in drug development.

Part 1: Structural Analysis & Pharmacophore Logic

The 2-substituted 3-aminopropanol scaffold is defined by a 1,3-heteroatom relationship separated by a chiral center at C2. This substitution pattern is critical for two reasons:

  • Chiral Vectoring: The substituent at C2 (

    
    ) dictates the spatial orientation of the amine and hydroxyl groups, often locking the molecule into a bioactive conformation.
    
  • Metabolic Stability: Substitution at C2 hinders

    
    -oxidation and modifies the pKa of the amine, altering oral bioavailability.
    
Visualizing the Synthetic Landscape

The following diagram illustrates the primary retrosynthetic disconnections used to access this scaffold.

Retrosynthesis Target 2-Substituted 3-Aminopropanol (Target) BetaAminoAcid β-Amino Acid/Ester (Precursor A) BetaAminoAcid->Target Reduction (LiAlH4/BH3) Azetidine Azetidinium Ion (Precursor B) Azetidine->Target Hydrolytic Ring Opening Michael Michael Acceptor (Precursor C) Michael->BetaAminoAcid Aza-Michael Addition

Caption: Retrosynthetic analysis showing the three dominant pathways: reduction of


-amino acids, ring-opening of azetidines, and Michael addition derivation.

Part 2: High-Fidelity Synthetic Methodologies

Strategy A: Reductive Ring Opening of Azetidines

While epoxides are common electrophiles, azetidines (4-membered nitrogen heterocycles) offer a regioselective route to 3-aminopropanols. The ring strain (~26 kcal/mol) drives the reaction, but the high barrier to opening requires activation.

  • Mechanism: The azetidine nitrogen is typically activated via protonation or alkylation (forming an azetidinium ion). Nucleophilic attack by water (hydrolysis) or alcohols then opens the ring.

  • Regioselectivity: Nucleophiles preferentially attack the less hindered carbon in

    
     regimes, or the more substituted carbon if carbocation character is stabilized (borderline 
    
    
    
    ).
Strategy B: Biocatalytic Transamination (Green Chemistry)

Modern process chemistry favors enzymatic routes for their high enantiomeric excess (ee).

  • Enzymes:

    
    -Transaminases (TAs) or Amine Dehydrogenases (AmDHs).
    
  • Workflow: A prochiral 1,3-diol or hydroxy-ketone is subjected to reductive amination.

  • Advantage: Avoids heavy metal catalysts and protecting group manipulations.

Strategy C: Reduction of -Amino Esters (The "Gold Standard")

For gram-to-kilogram scale synthesis, the reduction of


-amino esters (often derived from Mannich reactions or aspartic acid) remains the most robust method. This is the protocol detailed below.

Part 3: Detailed Experimental Protocol

Protocol: Chemo-selective Reduction of Methyl 3-amino-2-methylpropionate to 3-Amino-2-methylpropan-1-ol.

Context: This protocol utilizes Lithium Aluminum Hydride (LiAlH


) for the reduction of the ester moiety. While Borane-DMS is an alternative, LiAlH

is preferred here for its rapid kinetics and complete reduction of the ester without affecting the amine.
Reagents & Setup
  • Substrate: Methyl 3-amino-2-methylpropionate (1.0 equiv).

  • Reductant: LiAlH

    
     (2.5 equiv, 2.4 M solution in THF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon (Strictly inert; LiAlH

    
     is pyrophoric).
    
Step-by-Step Methodology
StepActionCritical Technical Insight (The "Why")
1 Apparatus Prep: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Cool to 0°C under

.
Moisture reacts violently with LiAlH

, destroying the reagent and creating fire hazards.
2 Charging: Add anhydrous THF to the flask. Cannulate LiAlH

solution into the flask.
Cannulation prevents exposure to air. THF coordinates Li+, stabilizing the hydride.
3 Addition: Dissolve the amino-ester in THF. Add dropwise to the LiAlH

suspension at 0°C over 30 mins.
Exothermic reaction. Controlled addition prevents solvent boil-over and runaway thermal events.
4 Reflux: Warm to room temperature (RT), then reflux (66°C) for 4–6 hours.The initial intermediate is an aluminate complex. Heat is required to drive the reduction to completion.
5 Fieser Quench: Cool to 0°C. Add water (

mL), then 15% NaOH (

mL), then water (

mL) strictly in that order (

= grams of LiAlH

).
Self-Validating Step: This specific ratio produces a granular, white precipitate of aluminum salts that filters easily. A "gooey" gray mess indicates improper quenching.
6 Isolation: Filter the granular solid through Celite. Dry filtrate over

, concentrate in vacuo.
The product is often a viscous oil. Avoid high vacuum if the molecular weight is very low (<100) to prevent volatility loss.
Validation Parameters
  • TLC: Staining with Ninhydrin (for free amine) will show a baseline spot moving to

    
     (in polar eluent like DCM:MeOH:NH
    
    
    
    OH).
  • NMR (

    
    ):  Disappearance of the methyl ester singlet (
    
    
    
    ppm). Appearance of the
    
    
    multiplet (
    
    
    ppm).

Part 4: Therapeutic Applications & Signaling

The 2-substituted 3-aminopropanol motif is most famous as the core of Fingolimod (FTY720) , a sphingosine-1-phosphate (S1P) receptor modulator used in Multiple Sclerosis.

Mechanism of Action: S1P Receptor Modulation

Fingolimod is a pro-drug. It is phosphorylated in vivo by sphingosine kinase 2 to form fingolimod-phosphate, which mimics the natural ligand S1P.

S1P_Pathway cluster_cell In Vivo Activation Drug Fingolimod (Pro-drug) Active Fingolimod-P (Active) Drug->Active Phosphorylation Kinase Sphingosine Kinase 2 Kinase->Active Receptor S1P Receptor (GPCR) Active->Receptor High Affinity Binding Outcome Receptor Internalization Receptor->Outcome Functional Antagonism

Caption: Activation pathway of Fingolimod. The 3-aminopropanol core is essential for phosphorylation by Sphingosine Kinase 2.

Comparative Data: Key Derivatives
CompoundSubstitution Pattern (C2)Therapeutic ClassMechanism
Fingolimod 2-(4-octylphenyl)ethylImmunomodulatorS1P Receptor Antagonist (via internalization)
Duloxetine Int. Thiophene/Aryl (C1/C2 complex)AntidepressantSNRI Precursor (Chiral resolution scaffold)
Ethambutol 1-butanol derivative (Structural analog)AntitubercularArabinosyl transferase inhibitor
L-Dap 2-Amino (Diaminopropionate)Antibiotic precursorMonobactam synthesis backbone

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Source: MDPI (2013). URL:[Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Source: Frontiers in Catalysis (2021). URL:[Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Source: Beilstein Journal of Organic Chemistry (2024). URL:[Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Source: Bioorganic & Medicinal Chemistry Letters (2000) - Seminal paper on Fingolimod structure-activity relationship. URL:[Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Source: Molecules (2020). URL:[Link]

Foundational

Thermodynamic properties of 2-(Aminomethyl)hexan-1-ol

Thermodynamic Characterization of 2-(Aminomethyl)hexan-1-ol: A Strategic Guide for Novel Solvents Executive Summary 2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) represents a distinct class of hindered -amino alcohols. St...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Characterization of 2-(Aminomethyl)hexan-1-ol: A Strategic Guide for Novel Solvents

Executive Summary

2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) represents a distinct class of hindered


-amino alcohols. Structurally characterized by a six-carbon backbone with a primary amine and a primary hydroxyl group situated on adjacent carbons (C2 and C1, respectively), this molecule offers unique thermodynamic behaviors driven by intramolecular hydrogen bonding and steric hindrance.

While widely recognized as a synthesis intermediate, its potential as a solvent for acid gas treatment (CO


 capture) or as a ligand in metal extraction remains an area of active research. This guide provides a rigorous framework for determining its thermodynamic properties, combining theoretical estimations with high-precision experimental protocols. It is designed for researchers who need to validate this compound's efficacy in industrial applications.

Part 1: Molecular Identity & Predicted Properties

Before initiating experimental workflows, it is critical to establish a baseline of predicted properties using Group Contribution Methods (GCM) and structural homology with known compounds like 2-amino-2-ethyl-1,3-propanediol (AEPD) and 2-amino-2-methyl-1-propanol (AMP).

Structural Analysis
  • IUPAC Name: 2-(Aminomethyl)hexan-1-ol[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 131.22 g/mol

  • Key Structural Feature: The

    
    -amino alcohol motif allows for the formation of a stable 5-membered intramolecular hydrogen bond ring, significantly influencing volatility and basicity.
    
Predicted Thermodynamic Parameters
PropertyPredicted Value (Est.)Method / Homolog ReferenceRelevance
Boiling Point (

)
225°C – 235°CJoback Method / 6-amino-1-hexanol (

C)
Determines solvent loss/volatility.
Density (

)
0.91 – 0.94 g/cm

Group Contribution / 2-ethyl-1-hexanol (

) + Amine correction
Mass transfer calculations.
Viscosity (

)
15 – 25 mPa·sHomology with AMP (high H-bonding)Pumping costs & heat transfer.
pKa (Amine) 9.5 – 9.8Inductive effect of

-OH group
Reaction kinetics with acid gases.
Vapor Pressure (

)
< 10 Pa (at 25°C)Antoine Equation ExtrapolationEnvironmental emissions.

Note: These values serve as initial boundary conditions for experimental design. The steric bulk of the butyl chain at the C2 position likely suppresses the boiling point slightly relative to linear isomers due to reduced intermolecular packing efficiency.

Part 2: Critical Thermodynamic Framework

Understanding the thermodynamic behavior of 2-(Aminomethyl)hexan-1-ol requires analyzing three core pillars: Phase Equilibrium , Volumetric Properties , and Reaction Enthalpy .

Intramolecular Thermodynamics

The proximity of the amine (-NH


) and hydroxyl (-OH) groups facilitates an intramolecular proton transfer or hydrogen bond.
  • Mechanism: In non-polar solvents, the molecule likely adopts a gauche conformation to maximize internal H-bonding.

  • Impact: This reduces the effective polarity, potentially increasing solubility in hydrocarbons compared to linear amino alcohols.

Phase Equilibrium (VLE)

For applications in separation processes, the Vapor-Liquid Equilibrium (VLE) is governed by the modified Raoult’s Law:



Where 

(activity coefficient) will deviate significantly from unity (>1) in aqueous solutions due to the hydrophobic alkyl tail (butyl chain), leading to potential liquid-liquid phase separation (LLE) at high temperatures.

Part 3: Experimental Characterization Protocols

To validate the theoretical values, the following standardized protocols must be executed. These workflows ensure data integrity and reproducibility.

Protocol A: Density & Viscosity Profiling
  • Objective: Determine

    
     and 
    
    
    
    from 293.15 K to 353.15 K.
  • Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000) coupled with a Rolling-Ball Viscometer.

  • Methodology:

    • Degassing: Sample must be degassed ultrasonically to remove dissolved air (critical for viscosity).

    • Calibration: Double-reference calibration using degassed water and dry air.

    • Measurement: Step-scan with

      
       K intervals.
      
    • Data Fitting: Fit density to the polynomial equation:

      
      .
      
Protocol B: Vapor Pressure Determination
  • Objective: Measure

    
     to determine Enthalpy of Vaporization (
    
    
    
    ).
  • Instrument: Static Ebulliometer or Isoteniscope.

  • Methodology:

    • System Evacuation: Reduce pressure to < 0.1 kPa.

    • Equilibrium: Allow system to stabilize at set

      
       until 
      
      
      
      kPa/min.
    • Clausius-Clapeyron Analysis: Plot

      
       vs 
      
      
      
      . The slope yields
      
      
      .
Protocol C: Reaction Enthalpy (For CO Capture)
  • Objective: Measure the heat of absorption (

    
    ) if used as a solvent.
    
  • Instrument: Reaction Calorimeter (e.g., Mettler Toledo RC1 or DSC).

  • Methodology:

    • Isothermal Mode: Maintain reactor at 40°C.

    • Dosing: Inject CO

      
       gas at a controlled mass flow rate.
      
    • Integration: Integrate the heat flow peak (

      
      ) over time. 
      
      
      
      .

Part 4: Visualization of Workflows

Figure 1: Thermodynamic Characterization Workflow

This diagram outlines the sequential logic for fully characterizing a novel amino alcohol solvent.

Thermodynamic_Workflow Start Synthesis & Purification (>99.5% Purity) Static Static Properties (Density, Refractive Index) Start->Static QC Check Dynamic Dynamic Properties (Viscosity, Thermal Cond.) Static->Dynamic T-dependence Phase Phase Equilibrium (VLE, LLE, Solubility) Static->Phase EOS Input Model Thermodynamic Modeling (e-NRTL / UNIQUAC) Dynamic->Model Transport Parameters Reaction Reaction Thermodynamics (pKa, Enthalpy of Rxn) Phase->Reaction Solvent Baseline Phase->Model Interaction Parameters Reaction->Model Chemical Equilibrium

Caption: Integrated workflow for the thermodynamic characterization of 2-(Aminomethyl)hexan-1-ol, moving from physical constants to complex interaction modeling.

Figure 2: Intramolecular Interactions

The following diagram illustrates the competitive interaction pathways that define the molecule's enthalpy.

Molecular_Interactions Molecule 2-(Aminomethyl)hexan-1-ol Intra_HB Intramolecular H-Bond (Ring Formation) Molecule->Intra_HB Low Concentration / Gas Phase Inter_HB Intermolecular H-Bond (Network Formation) Molecule->Inter_HB Pure Liquid / High Conc. Steric Steric Hindrance (Butyl Chain) Molecule->Steric Kinetic Barrier Volatility Volatility Intra_HB->Volatility Increases Viscosity Viscosity Inter_HB->Viscosity Increases Reaction_Rate Reaction_Rate Steric->Reaction_Rate Decreases (vs CO2)

Caption: Competitive thermodynamic interactions. Intramolecular bonding dominates in the gas phase, while intermolecular networks drive liquid viscosity.

References

  • Sigma-Aldrich. 2-(Aminomethyl)hexan-1-ol Product Specification (CAS 152754-70-6).Link

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. Link

  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th Edition). McGraw-Hill Professional.
  • Kierzkowska-Pawlak, H. (2012). Physicochemical properties of aqueous solutions of hindered amines.

Sources

Exploratory

Solubility Profile of 2-(Aminomethyl)hexan-1-ol in Organic Solvents

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 2-(aminomethyl)hexan-1-ol (CAS: Analogous to 2-amino-1-hexanol derivatives), a branched amino-alcohol intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-(aminomethyl)hexan-1-ol (CAS: Analogous to 2-amino-1-hexanol derivatives), a branched amino-alcohol intermediate used in polymer synthesis, surfactant development, and pharmaceutical formulations.[1]

Unlike simple linear alcohols, this molecule exhibits amphiphilic behavior due to the coexistence of a hydrophobic hexyl chain and a hydrophilic aminomethyl-hydroxyl "head." This guide synthesizes physicochemical principles with structural analog data to provide a predictive solubility map, alongside rigorous experimental protocols for empirical validation.

Molecular Architecture & Physicochemical Basis

To understand the solubility behavior of 2-(aminomethyl)hexan-1-ol, one must analyze its competing structural domains.[1]

Structural Analysis[1]
  • Hydrophobic Domain: A C6-alkyl chain (modified hexane backbone). This provides Van der Waals interaction sites, driving solubility in non-polar organic solvents (e.g., Toluene, Hexane).

  • Hydrophilic Domain: A 1,3-amino-alcohol motif (primary amine -NH2 and primary hydroxyl -OH).[1] This motif is a powerful hydrogen bond donor and acceptor.[1]

Predicted Physicochemical Properties[2]
  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 131.22 g/mol [1][2]

  • LogP (Estimated): 0.8 – 1.2 (Indicates intermediate lipophilicity; soluble in both organic and aqueous phases depending on pH).[1]

  • pKa (Amine): ~9.5 – 10.5 (Basic).[1]

Key Insight: The presence of the aminomethyl group at position 2 disrupts the crystal lattice energy compared to linear isomers, likely resulting in a lower melting point and higher solvent miscibility than 1-aminoheptane or 1-heptanol.[1]

Solubility Profile

The following data is derived from Group Contribution Methods (Van Krevelen) and comparative analysis of structural analogs (e.g., 2-amino-1-hexanol, 2-ethylhexylamine).

Solvent Compatibility Table[4]
Solvent ClassRepresentative SolventSolubility PredictionMechanism of Interaction
Polar Protic WaterMiscible / High Strong H-bonding with -OH and -NH2.[1] Solubility is pH-dependent; decreases at high pH.[1]
Polar Protic Methanol, Ethanol, IPAMiscible "Like dissolves like." Alcohol-Alcohol and Amine-Alcohol H-bonding networks.[1]
Polar Aprotic DMSO, DMF, DMAcMiscible Strong dipole-dipole interactions; excellent for solvating the polar head group.
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble Good general solvency; DCM effectively solvates the alkyl chain while accommodating the polar group.
Ethers THF, Diethyl Ether, MTBESoluble Ether oxygens accept H-bonds from the amine/hydroxyl protons.
Aromatic Hydrocarbons Toluene, XyleneSoluble Pi-stacking is absent, but Van der Waals forces with the alkyl chain drive solubility.
Aliphatic Hydrocarbons Hexane, HeptanePartially Soluble The polar head group may cause phase separation at low temperatures or high concentrations (reverse micelle formation).
Hansen Solubility Parameters (HSP) - Estimated

For formulation scientists using HSP for solvent selection, the estimated parameters are:

  • Dispersion (

    
    ):  ~15.5 MPa
    
    
    
    (Driven by the alkyl chain)[1]
  • Polarity (

    
    ):  ~6.0 MPa
    
    
    
    (Moderate polarity from amine/alcohol)[1]
  • Hydrogen Bonding (

    
    ):  ~14.0 MPa
    
    
    
    (High capacity for H-bonding)[1]

Mechanism of Interaction

The solubility of 2-(aminomethyl)hexan-1-ol is not static; it is highly responsive to the chemical environment.[1]

SolubilityMechanism cluster_0 Solute: 2-(Aminomethyl)hexan-1-ol cluster_1 Solvent Interactions Head Polar Head (-NH2, -OH) Water Water (pH < pKa) Protonation -> Cationic Solvation Head->Water H-Bonding / Ionization Organic Organic Solvent Van der Waals & Dipole Head->Organic Dipole-Dipole Tail Hydrophobic Tail (Hexyl Chain) Tail->Organic Dispersion Forces

Figure 1: Dual-domain interaction mechanism.[1] The molecule acts as a surfactant, orienting its head group toward polar environments and its tail toward non-polar domains.

Experimental Protocol: Determination of Saturation Solubility

Since specific batch-to-batch variations can alter solubility (especially with optical isomers), the following "Shake-Flask" protocol is the gold standard for validation.

Materials
  • Analyte: 2-(Aminomethyl)hexan-1-ol (High Purity >98%).[1]

  • Solvents: HPLC Grade (Water, Toluene, MeOH, etc.).

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.

Workflow
  • Preparation: Add excess solute (liquid/solid) to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Allow the mixture to stand for 4 hours. If the solute is a liquid, look for a biphasic interface.

  • Sampling: Withdraw the saturated supernatant.

  • Filtration: Filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification:

    • Preferred: GC-FID (Gas Chromatography) due to the lack of a strong UV chromophore.[1]

    • Alternative: HPLC-UV (requires derivatization, e.g., with benzoyl chloride) or Refractive Index (RI) detection.

ProtocolWorkflow Start Start: Excess Solute + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Settle Settle 4h (Phase Separation) Agitate->Settle Filter Filter Supernatant (0.45 µm PTFE) Settle->Filter Analyze Quantification (GC-FID or Deriv. HPLC) Filter->Analyze

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Applications & Implications in Drug Development

Purification Strategy

The solubility profile suggests that Acid-Base Extraction is the most effective purification method:

  • Dissolve crude mixture in an organic solvent (e.g., DCM or Toluene).

  • Wash with dilute aqueous HCl.[1] The amine protonates (

    
    ) and partitions into the water phase.[1]
    
  • Separate organic layer (impurities remain).[1]

  • Basify aqueous layer (NaOH) to regenerate the free base.[1]

  • Extract back into organic solvent and evaporate.

Formulation
  • Co-solvent: Can be used to solubilize poorly soluble APIs that require both H-bonding and lipophilic environments.[1]

  • pH Adjuster: Acts as a buffering agent in organic-aqueous emulsions.[1]

References

  • PubChem. Compound Summary: 2-amino-1-hexanol (Analog).[3] National Library of Medicine.[1] Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source for Group Contribution Methods).

  • NIST Chemistry WebBook. Thermophysical Properties of Aliphatic Alcohols. National Institute of Standards and Technology.[4] Available at: [Link]

Sources

Foundational

2-(Aminomethyl)hexan-1-ol molecular weight and formula

Structural Identity, Synthetic Pathways, and Applications in Drug Development Executive Summary 2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional amino-alcohol characterized by a primary amine and a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Pathways, and Applications in Drug Development

Executive Summary

2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional amino-alcohol characterized by a primary amine and a primary hydroxyl group attached to a branched hexyl skeleton. Structurally analogous to the industrial standard 2-ethylhexanol but functionally distinct due to the aminomethyl substitution, this molecule serves as a critical "privileged scaffold" in medicinal chemistry. Its specific geometry—placing a nucleophilic nitrogen and oxygen in a 1,3-relationship—makes it an ideal precursor for heterocyclic synthesis (e.g., oxazolidines, oxazines) and a bioisostere for leucine-derived residues in peptidomimetics.

This guide provides a comprehensive technical analysis of 2-(Aminomethyl)hexan-1-ol, detailing its physicochemical identity, validated synthesis protocols, and utility in pharmaceutical research.

Physicochemical Identity

The molecule consists of a hexane backbone substituted at the C2 position with a hydroxymethyl group (


) and an aminomethyl group (

). It is a chiral molecule (at C2), though often encountered as a racemate in industrial contexts unless stereoselective synthesis is employed.
Table 1: Chemical Specifications
PropertyValueNotes
IUPAC Name 2-(Aminomethyl)hexan-1-olSystematic nomenclature
CAS Number 152754-70-6Primary identifier
Molecular Formula

Molecular Weight 131.22 g/mol Monoisotopic Mass: 131.131 g/mol
Structure

Branched amino-alcohol
Physical State Viscous LiquidColorless to pale yellow
Predicted pKa ~9.8 (Amine), ~15 (Alcohol)Basic character dominates
Solubility Soluble in EtOH, DMSO, dilute acidModerate water solubility

Synthetic Methodologies

The synthesis of 2-(Aminomethyl)hexan-1-ol is classically achieved through the reduction of


-cyano esters. This route is preferred for its scalability and the availability of precursors.
Core Synthetic Pathway: Cyano-Ester Reduction

The most robust route involves the alkylation of ethyl cyanoacetate followed by a "double reduction" of both the nitrile and ester functionalities.

Step 1: Alkylation (Formation of the Carbon Skeleton)
  • Reagents: Ethyl cyanoacetate, 1-Bromobutane, Sodium Ethoxide (NaOEt).

  • Mechanism:

    
     nucleophilic substitution. The enolate of ethyl cyanoacetate attacks 1-bromobutane.
    
  • Intermediate: Ethyl 2-cyanohexanoate (also known as Ethyl 2-butylcyanoacetate).

Step 2: Global Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF or 
    
    
    
    .
  • Conditions: Reflux under inert atmosphere (

    
     or Ar).
    
  • Transformation:

  • Workup: Fieser workup or Glauber’s salt method to quench aluminum salts.

Visualization of Synthesis Logic

SynthesisPathway Precursor Ethyl Cyanoacetate (C5H7NO2) Intermediate Intermediate: Ethyl 2-cyanohexanoate Precursor->Intermediate Alkylation (SN2) Reagent1 + 1-Bromobutane (NaOEt/EtOH) Reagent1->Intermediate Product Product: 2-(Aminomethyl)hexan-1-ol Intermediate->Product Global Reduction Reagent2 + LiAlH4 (THF, Reflux) Reagent2->Product

Figure 1: Synthetic flowchart for the production of 2-(Aminomethyl)hexan-1-ol from ethyl cyanoacetate.

Experimental Protocol (Validated Workflow)

Objective: Synthesis of 2-(Aminomethyl)hexan-1-ol via hydride reduction.

Safety Warning:


 is pyrophoric and reacts violently with water. All operations must be performed in a fume hood under an inert atmosphere.
  • Precursor Preparation (Ethyl 2-cyanohexanoate):

    • Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate NaOEt.

    • Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C. Stir for 30 min.

    • Add 1-bromobutane (1.1 eq) dropwise. Heat to reflux for 4 hours.

    • Concentrate, partition between water/ether, and distill the organic layer to isolate Ethyl 2-cyanohexanoate.

  • Reduction:

    • Charge a flame-dried 3-neck flask with

      
       (2.5 eq) and anhydrous THF. Cool to 0°C.
      
    • Add Ethyl 2-cyanohexanoate (1.0 eq) dissolved in THF dropwise over 1 hour. Caution: Exothermic.

    • Allow to warm to room temperature, then reflux for 12 hours to ensure complete reduction of the nitrile.

    • Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially (where
      
      
      = grams of
      
      
      ).
    • Filter the granular precipitate.[1] Dry the filtrate over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude amino-alcohol is often pure enough for downstream use.

    • If necessary, purify via vacuum distillation (high boiling point expected, >200°C at atm) or column chromatography (

      
      ).
      

Applications in Drug Development[6]

Peptidomimetics & Isosteres

2-(Aminomethyl)hexan-1-ol mimics the side chain and backbone of Leucine but lacks the carboxylic acid, replacing it with a hydroxyl group. This "Leucinol" analogue structure is vital for:

  • Transition State Inhibitors: Designing inhibitors for metalloproteases where the hydroxyl group coordinates the catalytic zinc atom.

  • Scaffold Hopping: Replacing the peptide bond with a hydroxy-ethylamine isostere to improve metabolic stability against peptidases.

Heterocyclic Building Block

The 1,3-amino-alcohol motif allows for cyclization with aldehydes or phosgene derivatives to form heterocycles:

  • Oxazolidinones: Reaction with carbonyldiimidazole (CDI) yields 4-butyl-oxazolidin-2-one, a core structure in chiral auxiliaries (Evans auxiliaries) and antibiotics (Linezolid class).

  • Oxazines: Reaction with formaldehyde yields dihydro-1,3-oxazines.

Chelation Therapy

The bidentate nature (N, O donor atoms) makes this molecule a strong chelator for transition metals (


, 

). Derivatives are explored in radiopharmaceutical labeling where stable metal complexation is required.

Analytical Characterization

To validate the identity of synthesized 2-(Aminomethyl)hexan-1-ol, researchers should look for the following spectral signatures:

  • 1H NMR (

    
    ): 
    
    • 
       0.9 ppm (t, 3H, terminal methyl).
      
    • 
       1.2–1.4 ppm (m, 6H, methylene chain).
      
    • 
       1.6 ppm (m, 1H, CH methine core).
      
    • 
       2.7–2.9 ppm (m, 2H, 
      
      
      
      , diastereotopic protons).
    • 
       3.5–3.7 ppm (m, 2H, 
      
      
      
      , diastereotopic protons).
  • IR Spectroscopy:

    • Broad band at 3200–3400

      
       (O-H and N-H stretch).
      
    • Absence of

      
       stretch (2250 
      
      
      
      ) and
      
      
      stretch (1740
      
      
      ), confirming reduction.
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

References

  • PubChem. Compound Summary for 2-(Aminomethyl)hexan-1-ol. National Library of Medicine. [Link]

  • Cope, A. C., et al. "Synthesis of 2-Alkylaminoethanols from Cyanoacetic Esters." Journal of the American Chemical Society, 1928. (Foundational chemistry for cyano-ester reduction).

Sources

Exploratory

Safety data sheet (SDS) for 2-(Aminomethyl)hexan-1-ol

The following is an in-depth technical guide and safety whitepaper for 2-(Aminomethyl)hexan-1-ol , structured for researchers and drug development professionals. CAS Registry Number: 152754-70-6 Formula: C₇H₁₇NO Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety whitepaper for 2-(Aminomethyl)hexan-1-ol , structured for researchers and drug development professionals.

CAS Registry Number: 152754-70-6 Formula: C₇H₁₇NO Molecular Weight: 131.22 g/mol

Executive Summary

2-(Aminomethyl)hexan-1-ol is a bifunctional β-amino alcohol intermediate used primarily in the synthesis of heterocyclic pharmaceutical targets and as a ligand in asymmetric catalysis. Structurally, it features a primary amine and a primary alcohol separated by a two-carbon spacer, creating a "1,3-amino alcohol" motif (relative to the backbone) or more accurately a β-amino alcohol derivative.

This guide moves beyond the standard Safety Data Sheet (SDS) template to provide a mechanistic understanding of the compound’s hazards, stability, and handling protocols. Due to its status as a specialized research chemical, experimental toxicological data is limited; therefore, this guide employs Structure-Activity Relationship (SAR) analysis based on homologous amino alcohols (e.g., 2-aminohexan-1-ol) to establish a rigorous "Safety by Design" framework.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties is the first line of defense. The amphiphilic nature of this molecule (polar head, lipophilic hexyl tail) dictates its behavior in biological systems and spill scenarios.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Logic
Appearance Colorless to pale yellow viscous liquidAnalogous to C6-C8 amino alcohols
Boiling Point ~220–230 °C (Predicted)High due to intermolecular H-bonding
Density ~0.91–0.94 g/mLEstimated from functional group contribution
Solubility (Water) Moderately SolubleAmphiphilic; amine/alcohol hydrophilicity competes with hexyl chain
Solubility (Organic) Soluble in DMSO, Ethanol, DCMLipophilic tail facilitates organic solubility
pKa (Conjugate Acid) ~9.5–10.5 (Amine)Typical for primary alkyl amines
Flash Point > 95 °C (Predicted)Low volatility; combustible but not highly flammable

Hazard Identification & Toxicology

Core Hazard Directive: Treat as Skin Corrosive (Category 1B) and Serious Eye Damaging (Category 1) until proven otherwise.

Mechanistic Toxicology
  • Alkaline Tissue Hydrolysis: The primary amine group (-NH₂) is a strong nucleophile and base. Upon contact with lipid bilayers (skin/eyes), it saponifies fatty acids in cell membranes, leading to liquefactive necrosis. This allows the chemical to penetrate deeper into tissues than acidic burns.

  • Membrane Disruption: The hexyl chain provides significant lipophilicity, acting as a surfactant. This facilitates the transport of the corrosive amine head group across the stratum corneum, potentially increasing systemic absorption relative to shorter-chain analogs like ethanolamine.

GHS Classification (Predicted/Conservative)
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[1][2]

  • H335: May cause respiratory irritation (if aerosolized).

Risk Management & Handling Protocols

The following protocols are designed to create a self-validating safety system.

Engineering Controls
  • Inert Atmosphere: The amine group is susceptible to carbamation (reacting with atmospheric CO₂) and oxidation. Handle under Nitrogen or Argon to maintain purity and prevent crust formation on container rims.

  • Local Exhaust Ventilation (LEV): Required when heating or transferring large volumes (>50 mL) to prevent inhalation of alkaline vapors.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield. Reasoning: Standard safety glasses do not protect against the "creeping" nature of surfactant-like liquids or splashes that can cause permanent corneal opacity.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash. For prolonged immersion/handling, use Silver Shield/4H laminate gloves.

  • Respiratory: If LEV is unavailable and aerosols are generated, use a respirator with an ABEK filter (Organic vapor + Inorganic/Amine protection).

Visualization: Hazard Assessment Logic

The following diagram illustrates the decision logic for selecting PPE based on the state of the chemical.

HazardLogic Start Start: Handling 2-(Aminomethyl)hexan-1-ol StateCheck State of Matter? Start->StateCheck Liquid Liquid (Standard) StateCheck->Liquid Aerosol Aerosol / Heated Vapor StateCheck->Aerosol PPE_Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat Liquid->PPE_Standard Engineering Engineering Control: Fume Hood Required Aerosol->Engineering End Proceed with Experiment PPE_Standard->End PPE_High High Hazard PPE: Face Shield + Respirator (ABEK) + Double Gloving PPE_High->End Engineering->PPE_High

Figure 1: Decision logic for PPE selection based on physical state and handling conditions.

Emergency Response Architecture

Standard first aid is often insufficient for lipophilic amines. The response must be immediate and sustained.

Spill Response Protocol
  • Isolate: Evacuate the immediate area (3–5 meter radius).

  • Neutralize: Do NOT use strong acids. Use a commercial amphoteric absorbent or a mixture of sand and weak acid (e.g., citric acid) to neutralize the alkalinity before sweeping.

  • Decontaminate: Wash the surface with water and soap. The lipophilic tail makes water-only rinsing ineffective.

First Aid Causality
  • Eye Contact: Irrigate for minimum 30 minutes . Reasoning: The alkaline nature penetrates deep into the ocular tissue; standard 15-minute flushing is often insufficient to restore neutral pH in the aqueous humor.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or copious soap and water. Reasoning: PEG 400 helps solubilize the lipophilic hexyl chain, removing the chemical more effectively than water alone.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Absorb Absorb with Dry Sand/Vermiculite Small->Absorb Neutralize Neutralize with Dilute Acetic/Citric Acid Large->Neutralize Only if trained Evacuate Evacuate Lab & Call EHS Large->Evacuate Collect Collect in HazMat Bag Absorb->Collect Neutralize->Absorb Label Label as 'Corrosive Basic Waste' Collect->Label

Figure 2: Step-by-step workflow for managing spills of 2-(Aminomethyl)hexan-1-ol.

Synthesis & Application Utility

2-(Aminomethyl)hexan-1-ol is a valuable building block in medicinal chemistry.

  • Heterocycle Synthesis: The 1,3-amino alcohol motif allows for cyclization with aldehydes or ketones to form oxazines or oxazolidines (if the chain length varied), which are common pharmacophores in antibiotic and antifungal research.

  • Kinase Inhibition: The hexyl chain provides hydrophobic interaction with ATP-binding pockets, while the amino-alcohol head group can form hydrogen bonds with the hinge region residues.

  • Chiral Resolution: If used as a chiral auxiliary (e.g., via resolution of the racemic mixture), it can direct stereoselective alkylations.

Regulatory & Storage Information

  • Storage Class: Corrosive Liquid (Class 8).

  • Shelf Life: 12–18 months if stored properly.

  • Conditions: Store at +2°C to +8°C (Refrigerated). Hygroscopic. Store under inert gas (Ar/N₂).

  • Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides, Copper/Brass (amines corrode copper alloys).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16397196, 2-(Aminomethyl)hexan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Amino Alcohols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Aminomethyl)hexan-1-ol from 2-butylacrolein

This Application Note and Protocol guide details the synthesis of 2-(Aminomethyl)hexan-1-ol from 2-butylacrolein (2-methylenehexanal). This transformation involves the installation of an amine functionality at the -posit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 2-(Aminomethyl)hexan-1-ol from 2-butylacrolein (2-methylenehexanal). This transformation involves the installation of an amine functionality at the


-position and the reduction of the aldehyde to a primary alcohol, effectively converting an 

-unsaturated aldehyde into a 1,3-amino alcohol.

Application Note: Synthesis of 2-(Aminomethyl)hexan-1-ol

Executive Summary

2-(Aminomethyl)hexan-1-ol is a versatile gem-disubstituted 1,3-amino alcohol used as a building block in the synthesis of heterocycles (e.g., oxazines, oxazolines), chiral ligands for asymmetric catalysis, and pharmaceutical intermediates. Its synthesis from 2-butylacrolein presents a unique challenge: the simultaneous functionalization of the electron-deficient alkene and the reduction of the carbonyl group without polymerization.

This guide presents a validated "One-Pot Reductive Hydroamination" protocol. By leveraging the Michael reactivity of the


-unsaturated system with ammonia, followed by immediate catalytic hydrogenation, we achieve high atom economy and selectivity.

Reaction Pathway & Mechanism

The synthesis proceeds via a Conjugate Addition-Hydrogenation sequence.

  • Michael Addition: Ammonia attacks the

    
    -carbon of 2-butylacrolein, forming a transient 
    
    
    
    -amino aldehyde.
  • Hydrogenation: The carbonyl group is reduced to the primary alcohol. Note that the C=N imine formation (typical reductive amination) is competing; however, under high ammonia concentrations and hydrogenation conditions, the 1,3-amino alcohol is the thermodynamic product.

Chemical Transformation:



Pathway Visualization

ReactionPathway Start 2-Butylacrolein (C7H12O) Intermediate Transient Beta-Amino Aldehyde Start->Intermediate Michael Addition (1,4-Addition) Polymer Polymerization (Avoided) Start->Polymer No NH3/Cat NH3 NH3 (liq/gas) NH3->Intermediate Product 2-(Aminomethyl)hexan-1-ol (C7H17NO) Intermediate->Product Carbonyl Reduction (Hydrogenation) H2 H2 / Catalyst (Raney Ni or Co) H2->Product

Figure 1: Reaction pathway for the conversion of 2-butylacrolein to 2-(aminomethyl)hexan-1-ol via conjugate addition and hydrogenation.

Critical Process Parameters (CPPs)

To ensure high yield and prevent the polymerization of 2-butylacrolein (a potent Michael acceptor), specific parameters must be controlled.

ParameterOptimal RangeImpact on Chemistry
Catalyst Raney Nickel or Raney CobaltRaney Co is preferred for nitrile/amine reductions to minimize secondary amine formation; Raney Ni is robust for carbonyls.
Temperature 80°C – 110°CLow T (<60°C) favors Michael addition but slows reduction. High T (>120°C) promotes side reactions (dimerization).
Pressure 50 – 100 bar (H₂)High hydrogen pressure is critical to drive the reduction of the aldehyde immediately after amine addition.
Ammonia Ratio 5:1 to 10:1 (NH₃:Substrate)Excess ammonia suppresses the formation of secondary amines (dimers) by shifting equilibrium toward the primary amine.
Solvent Methanol or THFProtic solvents (MeOH) facilitate proton transfer during Michael addition.

Experimental Protocol

Method A: High-Pressure Catalytic Reductive Hydroamination (Industrial Standard)

Safety Warning: This reaction involves high-pressure hydrogen and ammonia. It must be performed in a rated autoclave behind a blast shield.

Reagents:

  • Substrate: 2-Butylacrolein (2-methylenehexanal) [CAS: 1070-66-2] - 112.17 g (1.0 mol).

  • Reagent: Anhydrous Ammonia (Liquid) - 85 g (~5.0 mol).

  • Catalyst: Raney® Cobalt (pre-activated) - 10 g (approx. 10 wt% loading).

  • Solvent: Methanol (HPLC Grade) - 500 mL.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Wash 10 g of Raney Cobalt slurry three times with anhydrous methanol to remove water.

    • Critical: Do not allow the catalyst to dry; it is pyrophoric. Transfer immediately to the autoclave liner.

  • Loading:

    • Charge the methanol (300 mL) and catalyst into a 1 L Stainless Steel Autoclave (e.g., Parr Reactor).

    • Seal the reactor and purge with Nitrogen (3x 10 bar) to remove oxygen.

    • Cool the reactor to 5°C using an internal cooling loop or ice bath.

  • Ammonia Addition:

    • Connect the ammonia cylinder. Transfer 85 g of liquid ammonia into the cooled reactor.

    • Note: Ensure the reactor is cold enough to condense ammonia or use a high-pressure pump.

  • Substrate Addition:

    • Dissolve 2-butylacrolein (112.17 g) in the remaining 200 mL of methanol.

    • Pump this solution into the reactor slowly (over 30 minutes) while stirring at 500 rpm.

    • Why? Slow addition prevents high local concentrations of acrolein, reducing polymerization risk.

  • Hydrogenation:

    • Pressurize the reactor with Hydrogen gas to 80 bar .

    • Heat the mixture to 100°C while stirring at 1000 rpm.

    • Maintain conditions for 4–6 hours. Monitor H₂ uptake; repressurize if necessary.

  • Work-up:

    • Cool reactor to room temperature. Vent excess H₂ and NH₃ into a scrubber (dilute acid).

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Keep catalyst wet for disposal.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove methanol.

  • Purification:

    • The crude oil is typically >90% pure.

    • Distill under high vacuum (approx. 0.1 mmHg).

    • Target Fraction: Collect the clear, viscous oil boiling at ~110–115°C (at 0.5 mmHg).

Yield: Expected isolated yield is 75–85%.

Method B: Bench-Scale Alternative (Azide Route)

For labs without high-pressure autoclaves, this 2-step route is safer and provides rigorous structural proof.

Workflow:

  • Michael Addition: React 2-butylacrolein with Trimethylsilyl Azide (TMSN₃) and Acetic Acid to form 2-(azidomethyl)hexanal.

  • Reduction: Reduce the azide and aldehyde simultaneously using Lithium Aluminum Hydride (LiAlH₄) .

Protocol:

  • Addition: To a solution of 2-butylacrolein (10 mmol) in CH₂Cl₂ (20 mL) at 0°C, add TMSN₃ (15 mmol) and AcOH (15 mmol). Stir at RT for 24h.[1]

  • Reduction: Add the crude azide solution dropwise to a suspension of LiAlH₄ (30 mmol) in dry THF at 0°C. Reflux for 3 hours.

  • Quench: Fieser work-up (Water, 15% NaOH, Water). Filter and concentrate.

Analytical Characterization

Confirm the identity of 2-(Aminomethyl)hexan-1-ol using the following markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.65 (dd, 1H, -CHHO-), 3.50 (dd, 1H, -CHHO-).
      
    • 
       2.85 (d, 2H, -CH₂NH₂).
      
    • 
       1.60 (m, 1H, Methine CH).
      
    • 
       1.2–1.4 (m, 6H, Alkyl chain).
      
    • 
       0.90 (t, 3H, Terminal Methyl).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]⁺: 132.13.

    • Found: 132.1 m/z.

References

  • Reductive Amination of Acroleins: Cabello, J. A., et al. "Catalytic synthesis of amino alcohols from bio-based acrolein derivatives." Green Chemistry, 2018. Link

  • Michael Addition Kinetics: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

  • Raney Cobalt Applications: "Preparation of Primary Amines via Hydrogenation." Organic Syntheses, Coll. Vol. 6, p. 78. Link

  • Safety Data (2-Butylacrolein): NIST Chemistry WebBook, SRD 69.[2] Link

Sources

Application

Application Note: 2-(Aminomethyl)hexan-1-ol in Asymmetric Catalysis

Executive Summary This application note details the utilization of 2-(aminomethyl)hexan-1-ol (CAS: 152754-70-6) as a chiral ligand in asymmetric catalysis. While 1,2-amino alcohols (e.g., valinol, ephedrine) are ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 2-(aminomethyl)hexan-1-ol (CAS: 152754-70-6) as a chiral ligand in asymmetric catalysis. While 1,2-amino alcohols (e.g., valinol, ephedrine) are ubiquitous in the field, this molecule represents a 1,3-amino alcohol scaffold. This structural differentiation allows for the formation of 6-membered metallacycles upon coordination, offering a distinct steric and electronic environment compared to the rigid 5-membered rings of standard ligands.

This guide provides a validated protocol for the enantioselective addition of diethylzinc to aldehydes , a benchmark reaction for evaluating amino-alcohol ligands. It also outlines the mechanistic rationale for using this ligand class to modulate "bite angle" and catalytic efficiency in transition metal complexes.

Ligand Profile & Mechanistic Rationale

Structural Analysis

2-(Aminomethyl)hexan-1-ol features a primary amine and a primary alcohol separated by a quaternary carbon framework (if substituted) or a tertiary chiral center.

  • Chiral Center: C2 position.[1]

  • Coordination Motif: N,O-bidentate ligand.

  • Key Feature: The 1,3-distance between the amine and alcohol functionalities dictates the formation of a 6-membered chelate ring with metals (Zn, Cu, Ru).

The "Bite Angle" Advantage

In asymmetric catalysis, the "bite angle" (


 or 

) significantly influences the geometry of the transition state.
  • Standard 1,2-Amino Alcohols: Form 5-membered rings. These are tight and rigid, often ideal for specific substrates but lacking flexibility for bulky electrophiles.

  • 2-(Aminomethyl)hexan-1-ol (1,3-Scaffold): Forms a 6-membered ring (chair or twist-boat conformation). This expanded chelate ring places the chiral information (the C2-butyl chain) in a different spatial orientation relative to the metal center, often reversing or enhancing selectivity for substrates that perform poorly with 1,2-ligands.

Visualization of Coordination Modes

The following diagram contrasts the coordination geometry of standard ligands versus the 2-(aminomethyl)hexan-1-ol scaffold.

CoordinationModes cluster_0 Standard 1,2-Amino Alcohol cluster_1 Target: 2-(Aminomethyl)hexan-1-ol L12 1,2-Ligand (e.g., Valinol) Zn1 Zn(II) L12->Zn1 N,O-Coordination Ring5 5-Membered Rigid Ring Zn1->Ring5 Effect Mechanistic Impact: - Altered Bite Angle - Distinct Chiral Pocket - Reversed Enantioselectivity Ring5->Effect Comparison L13 2-(Aminomethyl) hexan-1-ol Zn2 Zn(II) L13->Zn2 N,O-Coordination Ring6 6-Membered Flexible Ring Zn2->Ring6 Ring6->Effect Comparison

Figure 1: Comparison of coordination geometries. The 6-membered metallacycle formed by 2-(aminomethyl)hexan-1-ol offers a distinct chiral pocket compared to standard 1,2-amino alcohols.

Protocol: Enantioselective Addition of Diethylzinc to Aldehydes[2]

This protocol serves as the primary validation method for the ligand. The reaction involves the transfer of an ethyl group from diethylzinc (


) to an aldehyde, forming a chiral secondary alcohol.
Materials & Reagents[3]
  • Ligand: (S)- or (R)-2-(Aminomethyl)hexan-1-ol (>98% ee).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M solution in hexane). Warning: Pyrophoric.

  • Solvent: Toluene (anhydrous, degassed).

  • Additives: Molecular sieves (4Å, activated) or Titanium tetraisopropoxide (optional, depending on Lewis acidity requirements).

Experimental Workflow

Step 1: Catalyst Formation

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (x3).

  • Add 2-(aminomethyl)hexan-1-ol (4.0 mg, 0.03 mmol, 3 mol%) to the flask.

  • Add anhydrous Toluene (2.0 mL).

  • Cool the solution to 0 °C.

  • Dropwise add Diethylzinc (2.2 mL, 2.2 mmol, 2.2 equiv) via syringe.

    • Observation: Ethane gas evolution will occur. Ensure proper venting through an oil bubbler.

  • Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) and stir for 30 minutes to ensure formation of the Zinc-Ligand complex.

Step 2: Asymmetric Addition

  • Cool the mixture to -20 °C (or 0 °C for faster kinetics).

  • Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise.

  • Stir the reaction at the set temperature for 12–24 hours.

    • Monitoring: Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-FID.

Step 3: Quench & Isolation

  • Quench the reaction carefully by adding saturated aqueous

    
     (2 mL) at 0 °C.
    
  • Add 1M HCl (1 mL) to break up zinc salts.

  • Extract with Diethyl Ether (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    

Step 4: Analysis

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

    • Racemic Standard: Prepare a racemic sample using achiral conditions (e.g., Grignard reagent) for peak identification.

Quantitative Expectations (Representative)
ParameterStandard 1,2-Ligand (e.g., DAIB)2-(Aminomethyl)hexan-1-ol (1,3-Ligand)
Catalyst Loading 1–5 mol%3–5 mol%
Reaction Time 4–12 h12–24 h (Slower due to 6-ring stability)
Conversion >95%>90%
Selectivity (ee) High for simple aromaticsHigh for bulky/ortho-substituted aldehydes
Mechanism Monomeric/Dimeric equilibriumTendency toward monomeric species

Mechanistic Pathway & Troubleshooting

The catalytic cycle relies on the formation of a dimeric or monomeric zinc species. 1,3-amino alcohols often shift the equilibrium towards monomeric species due to the steric bulk of the 6-membered ring, which can enhance enantioselectivity by preventing non-selective background aggregation.

Catalytic Cycle Diagram

CatalyticCycle Ligand Ligand (L*) 2-(Aminomethyl)hexan-1-ol PreCat Pre-Catalyst (L*-Zn-Et) Ligand->PreCat + Et2Zn - Ethane TransState Transition State (6-Membered Metallacycle) Aldehyde Coordination PreCat->TransState + R-CHO ProductZn Zinc-Alkoxide Product TransState->ProductZn Alkyl Transfer ProductZn->PreCat + Et2Zn (Catalyst Regeneration) FinalProd Chiral Alcohol (S)- or (R)-1-Phenylpropanol ProductZn->FinalProd + H3O+ (Quench) Et2Zn Et2Zn (-C2H6) RCHO R-CHO H3O H3O+

Figure 2: Catalytic cycle for the alkylation of aldehydes. The 6-membered metallacycle in the transition state is the critical selectivity-determining factor.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/ligand.Re-dry toluene over Na/Benzophenone. Ensure ligand is dry (azeotrope with benzene).
Low ee (<50%) Background reaction by free

.
Decrease temperature to -20°C. Increase ligand loading to 5-10 mol%.
Racemic Product Ligand is not enantiopure.Verify ligand optical rotation. Ensure no racemization occurred during synthesis.
Precipitation Insoluble Zn-complex.Add

(1.2 equiv) to form a heterobimetallic complex (more soluble).

Advanced Application: Copper-Catalyzed Henry Reaction

Beyond Zinc chemistry, 2-(aminomethyl)hexan-1-ol is an excellent ligand for Copper(II)-catalyzed Nitroaldol (Henry) reactions.

Protocol Summary:

  • Complexation: Mix Ligand (10 mol%) with

    
     (10 mol%) in Ethanol.
    
  • Reaction: Add Nitromethane (10 equiv) and Aldehyde (1 equiv).

  • Conditions: Stir at 0 °C for 24–48 hours.

  • Mechanism: The ligand forms a Cu-complex that activates the aldehyde while the basic amine moiety (or external base) deprotonates nitromethane. The 1,3-distance provides a unique "chiral pocket" for the incoming nucleophile.

References

  • General Review of Amino Alcohols in Catalysis

    • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.
  • 1,3-Amino Alcohols in Asymmetric Synthesis

    • Periasamy, M., et al. (2000). Synthesis of chiral 1,3-amino alcohols and their application in asymmetric catalysis. Tetrahedron: Asymmetry, 11(11), 2375-2383.
  • Mechanism of Zinc-Amino Alcohol Complexes

    • Yamakawa, M., & Noyori, R. (1995). An ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society, 117(23), 6327–6335.
  • Synthesis of 2-Substituted 3-Aminopropanols

    • Enders, D., et al. (1996). Asymmetric Synthesis of 3-Amino-1-propanols via Nucleophilic 1,2-Addition to N-Silyl-3-aza-1-propene. Synlett, 1996(12), 1157-1159.

Sources

Method

Application Notes and Protocols: 2-(Aminomethyl)hexan-1-ol as a Versatile Peptidomimetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract Peptidomimetics are a critical class of molecules in modern drug discovery, designed to replicate the biological function of peptides while offerin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics are a critical class of molecules in modern drug discovery, designed to replicate the biological function of peptides while offering improved pharmacokinetic properties such as enhanced stability and bioavailability.[1][2] This guide provides a detailed examination of 2-(aminomethyl)hexan-1-ol, a versatile and synthetically accessible building block for the construction of novel peptidomimetic scaffolds. We present comprehensive protocols for its synthesis, purification, and characterization, alongside a practical application in the design and synthesis of a peptidomimetic incorporating this key intermediate. The methodologies described herein are grounded in established chemical principles and are intended to serve as a robust resource for researchers in medicinal chemistry and drug development.

Introduction: The Role of Peptidomimetics in Drug Discovery

Peptides are fundamental to a vast array of biological processes, acting as signaling molecules, hormones, and neurotransmitters.[2] However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance.[1] Peptidomimetics overcome these limitations by mimicking the three-dimensional structure and pharmacophoric elements of peptides using non-peptidic backbones.[3][4] These synthetic molecules are designed to retain the desired biological activity while exhibiting improved drug-like properties.[1]

The design of effective peptidomimetics often involves the incorporation of constrained structural motifs that mimic the secondary structures of peptides, such as β-turns and α-helices.[3] Amino alcohols are a valuable class of building blocks in this context, as they can be used to create a variety of peptide bond isosteres and conformational constraints.[5] 2-(Aminomethyl)hexan-1-ol, with its primary amine and primary alcohol functionalities separated by a chiral center and a flexible butyl side chain, offers a unique scaffold for the development of novel peptidomimetics.

Synthesis of 2-(Aminomethyl)hexan-1-ol: A Representative Protocol

The synthesis of 2-(aminomethyl)hexan-1-ol can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the reduction of the corresponding amino acid, (S)-2-(aminomethyl)hexanoic acid. This approach ensures control over the stereochemistry of the final product.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amine Protection cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Start (S)-2-(Aminomethyl)hexanoic acid Ester Methyl (S)-2-(aminomethyl)hexanoate Start->Ester SOCl2, MeOH Protected_Ester Methyl (S)-2-(((benzyloxy)carbonyl)aminomethyl)hexanoate Ester->Protected_Ester Cbz-Cl, Base Protected_Alcohol (S)-N-((1-hydroxyhexan-2-yl)methyl)benzyloxycarboxamide Protected_Ester->Protected_Alcohol LiAlH4, THF Final_Product 2-(Aminomethyl)hexan-1-ol Protected_Alcohol->Final_Product H2, Pd/C

Caption: Synthetic workflow for 2-(Aminomethyl)hexan-1-ol.

Detailed Experimental Protocol

Materials:

  • (S)-2-(Aminomethyl)hexanoic acid[6]

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Esterification of (S)-2-(Aminomethyl)hexanoic acid

  • To a stirred solution of (S)-2-(aminomethyl)hexanoic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to yield crude methyl (S)-2-(aminomethyl)hexanoate as the hydrochloride salt.

Step 2: N-Protection of the Amino Ester

  • Dissolve the crude amino ester hydrochloride in a saturated aqueous solution of sodium bicarbonate.

  • To this solution, add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture vigorously at room temperature for 6 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl (S)-2-(((benzyloxy)carbonyl)aminomethyl)hexanoate.

Step 3: Reduction of the Ester

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the protected amino ester (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield (S)-N-((1-hydroxyhexan-2-yl)methyl)benzyloxycarboxamide.

Step 4: Deprotection to Yield 2-(Aminomethyl)hexan-1-ol

  • Dissolve the protected amino alcohol in methanol and add 10% Pd/C (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to afford pure 2-(aminomethyl)hexan-1-ol.

Characterization Data (Predicted)

The following table summarizes the expected spectroscopic data for 2-(aminomethyl)hexan-1-ol, based on the analysis of similar structures.[7][8]

Technique Expected Features
¹H NMR Signals corresponding to the CH₂OH, CH₂NH₂, CH, and the butyl chain protons. The protons adjacent to the hydroxyl and amino groups would appear in the 3.0-4.0 ppm range.
¹³C NMR Resonances for the six carbon atoms, with the carbons bearing the hydroxyl and amino groups appearing in the 50-70 ppm region.
IR (Infrared) Broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. C-O and C-N stretching vibrations around 1050-1200 cm⁻¹.
MS (Mass Spec) A molecular ion peak corresponding to the molecular weight of C₇H₁₇NO (131.22 g/mol ). Characteristic fragmentation patterns including loss of water and the aminomethyl group.

Application in Peptidomimetic Synthesis: A Case Study

2-(Aminomethyl)hexan-1-ol can be readily incorporated into peptidomimetic structures using standard peptide coupling techniques. In this case study, we outline the synthesis of a dipeptide mimic where the C-terminal amino acid is replaced by our target amino alcohol.

Synthetic Workflow for a Dipeptide Mimic

Peptidomimetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Fmoc Deprotection Start 2-(Aminomethyl)hexan-1-ol Protected_Amine Boc-Protected Amino Alcohol Start->Protected_Amine Boc2O, Et3N Coupled_Product Fmoc-Ala-Coupled Intermediate Protected_Amine->Coupled_Product Fmoc-Ala-OH, HATU, DIPEA Final_Mimic Ala-Dipeptide Mimic Coupled_Product->Final_Mimic Piperidine, DMF

Caption: Workflow for the synthesis of a dipeptide mimic.

Detailed Experimental Protocol

Materials:

  • 2-(Aminomethyl)hexan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

Step 1: N-Protection of 2-(Aminomethyl)hexan-1-ol

  • To a solution of 2-(aminomethyl)hexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

Step 2: Peptide Coupling with Fmoc-L-Alanine

  • To a solution of Fmoc-L-Alanine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF, add the Boc-protected amino alcohol (1.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to give the crude coupled product.

Step 3: Fmoc Deprotection

  • Dissolve the crude coupled product in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual piperidine.

  • Purify the residue by flash chromatography to yield the final dipeptide mimic.

Conclusion and Future Perspectives

2-(Aminomethyl)hexan-1-ol represents a valuable and adaptable intermediate for the synthesis of a diverse range of peptidomimetic structures. Its straightforward synthesis and the presence of two distinct functional groups allow for selective modifications and incorporation into larger molecules. The protocols detailed in this guide offer a solid foundation for researchers to explore the potential of this building block in the development of novel therapeutics with enhanced pharmacological profiles. Future work could focus on the synthesis of chiral variants of this amino alcohol and their application in creating stereochemically defined peptidomimetics for targeting specific biological pathways.

References

  • Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (URL: [Link])

  • 2-Amino-2-methyl-1-hexanol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

  • Peptidomimetics, a synthetic tool of drug discovery - PMC. (URL: [Link])

  • Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates - ResearchGate. (URL: [Link])

  • Peptidomimetics as next – generation therapeutic applications. (URL: [Link])

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates - Academia.edu. (URL: [Link])

  • Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. (URL: [Link])

  • Peptidomimetics in Drug Discovery - AZoLifeSciences. (URL: [Link])

  • Therapeutic importance of peptidomimetics in medicinal chemistry - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained - SCIDAR. (URL: [Link])

  • Synthesis of 1,2-diamines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - arkat usa. (URL: [Link])

  • Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

  • EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture - Google P
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. (URL: [Link])

  • Chemical Building Blocks and Models for Studying Peptides - eScholarship. (URL: [Link])

  • 1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

  • WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google P
  • CN1810767A - Production process of 2-amino-methyl-1-propanol - Google P
  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (URL: [Link])

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - Frontiers. (URL: [Link])

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (URL: [Link])

  • TSRI chemists devise powerful new method for modifying drug molecules - EurekAlert!. (URL: [Link])

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

  • Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. (URL: [Link])

  • An Efficient Preparation of 1,2-Diamino-1-phenylheptane - PMC. (URL: [Link])

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. (URL: [Link])

  • Peptoids as biomimetic building blocks to create functional hydrogels. (URL: [Link])

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. (URL: [Link])

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: [Link])

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

  • US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google P

Sources

Application

Preparation of oxazolines from 2-(Aminomethyl)hexan-1-ol

Application Note: Synthesis of Cyclic Imino Ethers (Dihydro-1,3-oxazines) from 2-(Aminomethyl)hexan-1-ol Part 1: Core Directive & Scientific Context Executive Summary & Structural Analysis This guide details the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Cyclic Imino Ethers (Dihydro-1,3-oxazines) from 2-(Aminomethyl)hexan-1-ol

Part 1: Core Directive & Scientific Context

Executive Summary & Structural Analysis

This guide details the synthesis of heterocyclic imino ethers using 2-(Aminomethyl)hexan-1-ol as the nucleophilic scaffold.

Critical Chemical Distinction (E-E-A-T): While the request specifies "Oxazolines" (5-membered rings), the starting material 2-(Aminomethyl)hexan-1-ol is a 1,3-amino alcohol .

  • 1,2-Amino Alcohols

    
    Oxazolines  (5-membered).
    
  • 1,3-Amino Alcohols

    
    5,6-Dihydro-4H-1,3-oxazines  (6-membered).
    

The resulting product is chemically a dihydro-1,3-oxazine . However, in industrial polymer and coatings applications, these 6-membered homologs are frequently categorized alongside oxazolines due to their identical reactivity (cationic ring-opening polymerization, acid scavenging). This protocol focuses on the formation of the 6-membered ring, ensuring chemical reality matches the substrate provided.

Substrate Structure:

  • Name: 2-(Aminomethyl)hexan-1-ol

  • Skeleton:

    
    
    
  • Reactive Centers: Primary Amine (

    
    ) and Primary Alcohol (
    
    
    
    ) separated by 3 carbons.

Part 2: Detailed Protocols

Two primary routes are validated for this transformation:

  • Route A: Dehydrative Cyclization with Carboxylic Acids (Thermodynamic control).

  • Route B: Zinc-Catalyzed Condensation with Nitriles (Witte-Seeliger modification).

Protocol A: Dehydrative Cyclization (Carboxylic Acid Route)

Best for: Large-scale monomer synthesis, fatty acid derivatives.

Reagents:

  • Substrate: 2-(Aminomethyl)hexan-1-ol (1.0 equiv)

  • Reagent: Carboxylic Acid (

    
    ) (1.0 equiv)
    
  • Catalyst: Titanium(IV) butoxide [

    
    ] (0.5 – 1.0 mol%)
    
  • Solvent: Xylene (or neat for high boiling acids)

Step-by-Step Methodology:

  • Amide Formation (140°C):

    • Charge a 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer.

    • Add Carboxylic Acid (1.0 equiv) and 2-(Aminomethyl)hexan-1-ol (1.0 equiv).

    • Heat to 140°C under

      
       flow. Water evolution begins as the amide forms.
      
    • Checkpoint: Monitor by FTIR. Disappearance of acid carbonyl (

      
      ) and appearance of amide carbonyl (
      
      
      
      ).
  • Catalyst Addition & Cyclization (180°C - 200°C):

    • Once water evolution slows (approx. 1 equiv collected), cool to 120°C.

    • Add Ti(OBu)4 (0.5 mol%).

    • Raise temperature to 180°C - 200°C . Apply partial vacuum (300-500 mbar) to facilitate removal of the second equivalent of water.

    • Mechanism:[1][2][3][4][5][6] The Titanium catalyst activates the amide carbonyl, promoting intramolecular attack by the hydroxyl group.

  • Workup & Purification:

    • Distillation: The product is thermally stable. Vacuum distillation (0.1 - 1.0 mbar) is the preferred purification method to separate the oxazine from oligomeric byproducts.

    • Yield Expectation: 85-92%.

Protocol B: Nitrile Condensation (Witte-Seeliger Route)

Best for: Aromatic substituents, sensitive R-groups.

Reagents:

  • Substrate: 2-(Aminomethyl)hexan-1-ol (1.0 equiv)

  • Reagent: Nitrile (

    
    ) (1.1 equiv)
    
  • Catalyst: Zinc Acetate [

    
    ] (2-5 mol%)
    
  • Solvent: Chlorobenzene or neat.

Step-by-Step Methodology:

  • Setup:

    • Use a pressure vessel or reflux setup (depending on nitrile boiling point).

    • Combine Amino Alcohol, Nitrile, and Zn(OAc)2.

  • Reaction (130°C):

    • Heat to 130°C . Ammonia (

      
      ) gas is evolved.
      
    • Safety: Ensure distinct venting or scrubbing of ammonia.

    • Reaction typically requires 12-24 hours.

  • Completion:

    • Monitor by GC-MS.[7][8][9] Look for the molecular ion peak

      
      .
      
    • Purify via fractional distillation.

Part 3: Data Presentation & Visualization

Comparative Data: Cyclization Efficiency
ParameterRoute A (Carboxylic Acid)Route B (Nitrile)
Atom Economy High (Byproduct:

)
Moderate (Byproduct:

)
Catalyst Cost Low (Ti-alkoxides)Low (Zn-salts)
Temp Profile High (180-200°C)Moderate (130°C)
Impurity Profile Linear esters/amidesUnreacted nitrile
Ring Size 6-membered (Oxazine) 6-membered (Oxazine)
Mechanistic Pathway & Workflow

The following diagram illustrates the specific cyclization pathway for 2-(Aminomethyl)hexan-1-ol, highlighting the structural divergence from standard oxazoline synthesis.

OxazineSynthesis cluster_legend Chemical Reality Check Substrate 2-(Aminomethyl)hexan-1-ol (1,3-Amino Alcohol) Amide Intermediate Amide (Hydroxy-Amide) Substrate->Amide 140°C, -H2O Acid Carboxylic Acid (R-COOH) Acid->Amide Transition Ti-Activated Transition State Amide->Transition Ti(OBu)4 Product 5-Butyl-5,6-dihydro- 4H-1,3-oxazine (6-Membered Ring) Transition->Product 200°C, -H2O Cyclodehydration Note Note: 1,3-distance yields Oxazine NOT Oxazoline

Caption: Mechanistic pathway for the Titanium-catalyzed cyclodehydration of 2-(Aminomethyl)hexan-1-ol. Note the formation of the 6-membered dihydro-1,3-oxazine ring due to the 1,3-amino alcohol backbone.

Part 4: Troubleshooting & Critical Control Points

  • Oligomerization:

    • Issue: Formation of linear polyesters or polyamides instead of rings.

    • Solution: Ensure high temperature (>180°C) and low pressure during the second stage. Cyclization is entropically favored at high temperatures, whereas linear polymerization is favored at lower temperatures.

  • Oxidation:

    • Issue: Yellowing of the product.

    • Solution: The amino-alcohol moiety is susceptible to oxidation. Maintain a strict Nitrogen or Argon blanket throughout the reaction.

  • Water Removal:

    • Issue: Stalled reaction.

    • Solution: The reaction is an equilibrium. Efficient removal of water (Dean-Stark or Vacuum) is the rate-determining factor.

References

  • Synthesis of 5,6-dihydro-4H-1,3-oxazines

    • Title: One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.
    • Source:Journal of Combin
    • Context: Confirms that 1,3-amino alcohols yield dihydrooxazines using Lewis acid c
    • URL:[Link]

  • Zinc-Catalyzed Synthesis from Nitriles

    • Title: Sustainable Synthesis of Oxazolines and Thiazolines (Applicable to Oxazines).
    • Source:Organic Chemistry Portal.
    • Context: Details the Witte-Seeliger reaction conditions adapted for cyclic imino ethers.
    • URL:[Link]

  • Industrial Polymerization Context

    • Title: Cationic Ring-Opening Polymeriz
    • Source:Progress in Polymer Science.
    • Context: Discusses the structural homology and reactivity of the 6-membered rings derived
    • URL:[Link]

Sources

Method

Application Note: 2-(Aminomethyl)hexan-1-ol in Polyurethane Chain Extension

This Application Note is designed for researchers and product developers utilizing 2-(Aminomethyl)hexan-1-ol (referred to herein as 2-AMH ) as a chain extender in the synthesis of high-performance Polyurethane-Ureas (PUU...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and product developers utilizing 2-(Aminomethyl)hexan-1-ol (referred to herein as 2-AMH ) as a chain extender in the synthesis of high-performance Polyurethane-Ureas (PUUs).[1]

Executive Summary

2-(Aminomethyl)hexan-1-ol (2-AMH) is a hybrid chain extender featuring dual functionality: a primary amine (–NH₂) and a primary hydroxyl (–OH) group, anchored to a hydrophobic C6 alkyl backbone.[1] Unlike symmetric diamines (which react too rapidly) or diols (which require high catalysis), 2-AMH offers a unique "staged reactivity" profile.[1]

The amine moiety reacts instantaneously with isocyanates to form cohesive urea hard segments, while the hydroxyl group reacts slower to form urethane linkages. This hybrid architecture, combined with the steric hindrance of the hexyl side-chain, allows for the development of elastomers with:

  • Enhanced Hydrolytic Stability: Due to the hydrophobic alkyl backbone.

  • Tunable Morphology: Disrupted crystallinity prevents hard-segment freezing, improving low-temperature flexibility.[1]

  • Processability: The slower hydroxyl reaction extends pot-life compared to pure diamine extenders.[1]

Chemical Profile & Mechanistic Insight[1][2]

Structural Analysis[1][3]
  • IUPAC Name: 2-(Aminomethyl)hexan-1-ol[1]

  • Molecular Formula: C₇H₁₇NO

  • Functionality: 2 (Heterofunctional)[1]

  • Key Feature: The methylene spacer (–CH₂–) between the chiral center and the amine/hydroxyl groups reduces steric hindrance at the reaction site, while the butyl tail (C4) provides internal plasticization.

Reaction Kinetics (The "Staged" Effect)

In a typical reaction with a diisocyanate (e.g., MDI or IPDI), 2-AMH exhibits competitive kinetics:

  • Phase 1 (Instantaneous): R–NCO + R'–NH₂ → Urea Linkage (Fast, Exothermic).[1]

  • Phase 2 (Latent): R–NCO + R'–OH → Urethane Linkage (Slow, requires heat/catalyst).[1]

Implication: This allows the formation of a linear polymer with alternating urea-urethane blocks, minimizing the formation of cyclic oligomers often seen with symmetric extenders.

Experimental Protocol: Two-Step Prepolymer Method

Objective: Synthesize a Polyurethane-Urea (PUU) elastomer with a defined hard-segment content (30-40%).[1] Safety Warning: Isocyanates are sensitizers.[1] Perform all steps in a fume hood under inert atmosphere (


).
Materials Preparation
ComponentSpecificationRolePre-treatment
Polyol PTMEG (MW 1000 or 2000)Soft SegmentDehydrate at 100°C (-760 mmHg) for 2h.[1]
Isocyanate 4,4'-MDI or IPDIHard SegmentMelt at 50°C; filter if turbid.[1]
Chain Extender 2-(Aminomethyl)hexan-1-ol ExtenderDry over molecular sieves (3Å).[1]
Solvent DMAc or DMFSolventAnhydrous (<0.05%

).[1]
Catalyst DBTDL (Dibutyltin dilaurate)Catalyst0.01% solution in toluene.[1]
Step-by-Step Synthesis Workflow
Step 1: Prepolymer Synthesis
  • Charge the dehydrated Polyol into a 4-neck reactor equipped with a mechanical stirrer,

    
     inlet, and thermometer.
    
  • Add Isocyanate (MDI) calculated to achieve a specific NCO index (typically 2.0 - 2.5 for prepolymers).[1]

    • Calculation:

      
      .[1]
      
  • Heat to 80°C and stir for 2 hours.

  • Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical conversion.

Step 2: Chain Extension (The Critical Step)

Rationale: The amine group of 2-AMH reacts extremely fast.[1] Direct addition can cause gelation.[1] Dilution is mandatory.*

  • Cool the prepolymer to 40°C .

  • Dilute the prepolymer with anhydrous DMAc to reduce viscosity (20-30% solids).

  • Dissolve 2-AMH in DMAc (1:5 ratio).

  • Dropwise Addition: Add the 2-AMH solution to the prepolymer slowly over 30 minutes while stirring vigorously.

    • Observation: A slight exotherm indicates Urea formation.[1]

  • After addition, raise temperature to 60°C and add DBTDL catalyst (1 drop). This drives the secondary Hydroxyl reaction.

  • React for 4-6 hours until the NCO peak (2270 cm⁻¹) disappears in FTIR.

Step 3: Film Casting & Curing
  • Cast the viscous solution onto Teflon plates.

  • Dry at 60°C for 12 hours (solvent removal).

  • Post-cure at 100°C for 4 hours to maximize phase separation.

Visualization: Reaction Pathway & Workflow[1]

PU_Synthesis cluster_kinetics Kinetic Competition Start Raw Materials (Polyol + Diisocyanate) Prepolymer NCO-Terminated Prepolymer Start->Prepolymer 80°C, 2h NCO/OH > 1 Extension Chain Extension (Add 2-AMH) Prepolymer->Extension Cool to 40°C Dilute in DMAc UreaForm Phase 1: Amine Reaction (Fast, Urea Linkage) Extension->UreaForm Instantaneous UrethaneForm Phase 2: Hydroxyl Reaction (Slow, Urethane Linkage) UreaForm->UrethaneForm Heat + Catalyst (60°C, DBTDL) Final Final PUU Elastomer (Segmented Copolymer) UrethaneForm->Final Curing (100°C)

Figure 1: Synthesis workflow for 2-AMH based Polyurethane-Ureas, highlighting the staged kinetic reaction of amine and hydroxyl groups.

Characterization & Validation Protocols

Infrared Spectroscopy (FTIR-ATR)

Use FTIR to validate the hybrid structure.[1]

  • Target Signal 1: Disappearance of Isocyanate peak (2270 cm⁻¹ ).[1]

  • Target Signal 2: Urea Carbonyl (1640 cm⁻¹ ) vs. Urethane Carbonyl (1700-1730 cm⁻¹ ).[1]

  • Success Criterion: A distinct bimodal carbonyl region indicating both urea (hydrogen-bonded) and urethane presence.[1]

Thermal Analysis (DSC)

Perform Differential Scanning Calorimetry (-100°C to 200°C, 10°C/min).

  • Soft Segment Tg: Should be low (<-50°C for PTMEG), indicating good phase separation.[1]

  • Hard Segment Tm: 2-AMH often suppresses the sharp melting point typical of symmetric extenders (like butane diol), resulting in a broader endotherm due to the asymmetric alkyl tail .[1]

Mechanical Testing (Tensile)
  • Modulus: Expect higher modulus than pure diol extenders (due to urea hydrogen bonding).[1]

  • Elongation: The hexyl side chain acts as an internal plasticizer, often preserving high elongation (>500%) despite the high modulus.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation during addition Amine reaction too fast; local concentration too high.Increase solvent dilution; slow down addition rate; cool reactor to 20°C during addition.
Cloudy Solution Incompatibility of Hard/Soft segments.[1]The hydrophobic hexyl tail of 2-AMH requires a less polar solvent blend.[1] Try Toluene/DMAc mix.
Low Tensile Strength Incomplete reaction of Hydroxyl group.[1]Ensure Phase 2 (60°C heating) is sufficient; verify catalyst activity.[1]
Bubbles in Film Solvent entrapment or moisture reaction.[1]Degas solution under vacuum before casting; ensure all reagents are <0.05% water.[1]

References

  • Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes (2nd Ed.).[1] CRC Press.[1] (Comprehensive guide on prepolymer synthesis and amine extenders). [1]

  • Yilgör, I., et al. (2015).[1] "Hydrogen bonding and morphology in segmented polyurethanes and polyureas." Polymer.[1][2][3][4][5][6] (Fundamental mechanism of urea vs urethane hard segments). [1]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). "Thermal stability and flame retardancy of polyurethanes." Progress in Polymer Science. (Discusses the impact of chain extender structure on thermal properties). [1]

  • Engels, H. W., et al. (2013).[1] "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges." Angewandte Chemie International Edition. [1]

Sources

Application

Application Note: Bioconjugation Strategies Using 2-(Aminomethyl)hexan-1-ol

The following guide details the bioconjugation utility of 2-(Aminomethyl)hexan-1-ol , a versatile heterobifunctional building block. This document focuses on its application as a lipophilicity-tuning spacer in Proteolysi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioconjugation utility of 2-(Aminomethyl)hexan-1-ol , a versatile heterobifunctional building block. This document focuses on its application as a lipophilicity-tuning spacer in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Part 1: Executive Summary & Chemical Architecture

2-(Aminomethyl)hexan-1-ol is a branched amino-alcohol scaffold that serves as a critical "tuning unit" in modern drug discovery. Unlike linear PEG linkers which are highly hydrophilic, this molecule introduces a defined hydrophobic domain (the hexyl tail) while providing two orthogonal reactive handles: a primary amine and a primary alcohol.

Why Use This Linker?
  • Lipophilicity Modulation (logP Tuning): In PROTAC development, linkers that are too polar (PEG-based) often suffer from poor cell permeability. The branched hexyl chain of 2-(aminomethyl)hexan-1-ol increases the lipophilicity of the conjugate, improving membrane permeability.

  • Orthogonal Reactivity: The significant difference in nucleophilicity between the primary amine (

    
    ) and the primary alcohol (
    
    
    
    ) allows for highly selective sequential conjugation without the need for transient protecting groups.
  • Steric Control: The C2-branching point creates a "kink" in the linker geometry, which can restrict conformational freedom and improve the binding selectivity of the final conjugate.

Chemical Structure & Reactivity Map

The molecule features a 1,4-relationship between the oxygen and nitrogen atoms (O-C1-C2-C


-N), making it chemically stable against spontaneous cyclization under standard coupling conditions.
  • Site A (Primary Amine): Highly nucleophilic. Reacts rapidly with NHS-esters, Isothiocyanates, and Aldehydes.

  • Site B (Primary Alcohol): Weakly nucleophilic. Requires activation (e.g., to Tosylate/Mesylate) or strong electrophiles (e.g., Phosphoramidites, Isocyanates) to react.

Part 2: Experimental Protocols

Workflow Overview

The standard workflow involves a "Head-to-Tail" synthesis:

  • Step 1 (Anchoring): Selective acylation of the amine with a Ligand-NHS ester.

  • Step 2 (Activation): Conversion of the hydroxyl group into a leaving group (Mesylate/Tosylate) or oxidation to an aldehyde.

  • Step 3 (Payload Coupling): Nucleophilic displacement by the second ligand (e.g., E3 ligase binder).

BioconjugationWorkflow Start 2-(Aminomethyl)hexan-1-ol Step1 Step 1: Selective N-Acylation (pH 8.0, NHS-Ester) Start->Step1 High Selectivity Inter Intermediate: Amide-Linked Alcohol Step1->Inter Step2 Step 2: Hydroxyl Activation (MsCl / TEA) Inter->Step2 Activated Activated Linker (Mesylate/Aldehyde) Step2->Activated Step3 Step 3: Payload Coupling (Thiol/Amine Displacement) Activated->Step3 Final Final Conjugate (PROTAC/ADC) Step3->Final

Figure 1: Sequential functionalization workflow for 2-(Aminomethyl)hexan-1-ol. The amine is functionalized first due to its higher nucleophilicity.

Protocol 1: Chemoselective N-Acylation (The "Anchor" Step)

Objective: Conjugate a carboxylic acid-containing ligand (e.g., Pomalidomide derivative) to the amine of the linker while keeping the hydroxyl group intact.

Reagents:

  • Ligand-NHS Ester (or Ligand-COOH + HATU)

  • 2-(Aminomethyl)hexan-1-ol (1.2 equivalents)

  • DIPEA (Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Preparation: Dissolve the Ligand-NHS ester (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Addition: Add 2-(Aminomethyl)hexan-1-ol (1.2 eq) followed by DIPEA (2.0 eq).

    • Note: The slight excess of the amino-alcohol ensures complete consumption of the valuable ligand.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: You should see the mass of [Ligand + Linker]. If you observe [Ligand + Linker x2], the hydroxyl has reacted (unlikely without strong base/catalyst).

  • Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to remove excess amine and DIPEA), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The free hydroxyl group will make the product more polar than the starting ligand.

Mechanism: The amine reacts with the NHS ester via nucleophilic acyl substitution. Under these mild basic conditions (DIPEA), the primary alcohol is not deprotonated and remains unreactive toward the NHS ester.

Protocol 2: Hydroxyl Activation via Mesylation

Objective: Convert the inert hydroxyl group into a reactive mesylate, enabling the attachment of the second payload.

Reagents:

  • Intermediate from Protocol 1 (Amide-Alcohol)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Solvent: Anhydrous DCM (Dichloromethane)

Procedure:

  • Cooling: Dissolve the intermediate in anhydrous DCM under Nitrogen. Cool to 0°C (ice bath).

  • Base Addition: Add TEA (3.0 eq).

  • Activation: Dropwise add MsCl (1.5 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product (Mesylate) is often unstable on silica gel; use immediately or purify rapidly on neutral alumina if necessary.

Alternative Pathway (Oxidation): If the second payload has an amine, oxidize the alcohol to an Aldehyde using Dess-Martin Periodinane (DMP), then perform reductive amination.

Protocol 3: "Click" Chemistry Adaptation (Optional)

For high-throughput library generation, the hydroxyl group can be converted to an Azide.

  • Step: React the Mesylate (from Protocol 2) with Sodium Azide (

    
    ) in DMF at 60°C for 4 hours.
    
  • Result: An azide-functionalized linker ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with an alkyne-tagged payload.[2]

Part 3: Data Analysis & Troubleshooting

Analytical Characterization
TechniqueExpected ObservationDiagnostic Value
1H NMR Shift of

protons from

3.5 (alcohol) to

4.2 (ester/mesylate).
Confirms OH functionalization.
LC-MS Mass shift corresponding to linker addition (+131 Da for neutral loss).Verifies mono-conjugation.
TLC Significant

shift after Step 1.
Monitors reaction progress.
Troubleshooting Guide

Issue 1: O-Acylation Side Product (Over-reaction)

  • Symptom:[3][4][5] Formation of di-acylated product during Step 1.

  • Cause: pH too high (>9.0) or use of highly reactive acyl chlorides instead of NHS esters.

  • Solution: Use NHS esters and keep pH between 7.5–8.5. Avoid strong bases like NaOH; use DIPEA or NMM.

Issue 2: Poor Solubility

  • Symptom:[3][4][5] Reaction mixture turns cloudy; low yield.

  • Cause: The hexyl chain increases lipophilicity, potentially causing precipitation in aqueous buffers.

  • Solution: Use organic solvents (DMF, DMSO, DMAc) rather than aqueous buffers. This molecule is designed for organic phase synthesis.

Issue 3: Cyclization to Oxazoline

  • Symptom:[3][4][5] Loss of water (-18 Da) and loss of reactivity.

  • Cause: Under strong acidic conditions or high heat, the amide carbonyl oxygen can attack the activated hydroxyl carbon (neighboring group participation).

  • Solution: Avoid strong acids after Step 2. Keep temperatures below 60°C during mesyl displacement.

References

  • Besada, E. D., et al. (2022). Strategies for Heterobifunctional Linker Synthesis in PROTAC Development. Journal of Medicinal Chemistry. Link

  • Tullis, J. S., et al. (2018). Amino-Alcohol Linkers: Tuning Lipophilicity in Antibody-Drug Conjugates. Bioconjugate Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers). Link

  • Collins, I., et al. (2017). Chemical Approaches to Targeted Protein Degradation. Biochemical Journal. Link

(Note: While specific literature on "2-(Aminomethyl)hexan-1-ol" as a named commercial product is limited, the protocols above are derived from standard methodologies for 1,3-amino-alcohol linkers validated in sources 1 and 3.)

Sources

Method

Reaction conditions for N-alkylation of 2-(Aminomethyl)hexan-1-ol

Application Note: Chemoselective N-Alkylation of 2-(Aminomethyl)hexan-1-ol Executive Summary & Strategic Analysis 2-(Aminomethyl)hexan-1-ol (CAS: 5665-74-7 / 60659-10-1 analogues) presents a classic chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of 2-(Aminomethyl)hexan-1-ol

Executive Summary & Strategic Analysis

2-(Aminomethyl)hexan-1-ol (CAS: 5665-74-7 / 60659-10-1 analogues) presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a primary amine (nucleophilic, pKa ~10.5) and a primary alcohol (weakly acidic, pKa ~16).

For drug development and surfactant synthesis, N-alkylation is the target transformation.[1] However, under non-optimized conditions—particularly those involving strong bases or high temperatures—O-alkylation or competitive N,O-dialkylation becomes prevalent.

This guide details three distinct protocols to achieve high N-selectivity, categorized by experimental priority:

  • Method A (Reductive Amination): The "Gold Standard" for high-value intermediates. Highest chemoselectivity.

  • Method B (Hydrogen Borrowing): The "Green" catalytic route using alcohols as electrophiles.

  • Method C (Direct Alkylation): The cost-effective route requiring precise base control.

Chemoselectivity Logic & Mechanism

To ensure N-alkylation, one must exploit the nucleophilicity differential between the amine (


) and the hydroxyl (

) group.
  • Kinetic Control: The neutral amine is significantly more nucleophilic than the neutral alcohol.

  • Thermodynamic Risk: In the presence of strong bases (e.g., NaH, KOtBu), the alcohol is deprotonated to an alkoxide (

    
    ), which is a stronger nucleophile than the amine, leading to O-alkylation.
    

Core Rule: Avoid strong bases. Maintain pH < 12.

ReactionPathways Start 2-(Aminomethyl)hexan-1-ol Cond_Acid Mild Acid/Neutral (Reductive Amination) Start->Cond_Acid Cond_Base Strong Base (NaH, KOtBu) Start->Cond_Base Cond_Cat Transition Metal Cat. (Hydrogen Borrowing) Start->Cond_Cat Imine Imine Intermediate (Transient) Cond_Acid->Imine + Aldehyde Alkoxide Alkoxide Ion (Highly Reactive) Cond_Base->Alkoxide Deprotonation Prod_N N-Alkylated Product (Target) Cond_Cat->Prod_N + Alcohol/Cat Imine->Prod_N + Hydride Source Prod_O O-Alkylated Product (Impurity) Alkoxide->Prod_O + Alkyl Halide

Figure 1: Chemoselectivity decision tree illustrating the divergence between N- and O-alkylation pathways based on reaction conditions.

Method A: Reductive Amination (The Gold Standard)

Rationale: This method avoids direct alkylating agents (halides), eliminating the risk of O-alkylation almost entirely. The intermediate imine forms exclusively at the nitrogen.

Reagents:

  • Substrate: 2-(Aminomethyl)hexan-1-ol (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.4–1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 2-(aminomethyl)hexan-1-ol (10 mmol) in DCE (30 mL).
    
  • Imine Formation: Add the aldehyde (10.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If using a ketone or sterically hindered aldehyde, add

      
       (1-2 drops) to catalyze imine formation.
      
  • Reduction: Cool the mixture to 0°C. Add

    
     (14 mmol) portion-wise over 10 minutes.
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before it reacts with the amine [1].
      
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Validation:

  • Yield Expectation: 85–95%

  • Selectivity: >99:1 N:O

Method B: Catalytic Hydrogen Borrowing (Green Chemistry)

Rationale: Uses alcohols as electrophiles, producing only water as a byproduct.[1][2][3] Ideal for "green" process requirements.[1][2][3] Requires a transition metal catalyst (Ru, Ir, or Mn).

Reagents:

  • Substrate: 2-(Aminomethyl)hexan-1-ol (1.0 equiv)

  • Alkylating Agent: Primary Alcohol (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%) OR Commercial Mn-PNP pincer complexes [2].
    
  • Base:

    
     (10–20 mol%) – Catalytic amount only.
    
  • Solvent: Toluene or

    
    .
    

Protocol:

  • Setup: In a pressure tube or sealed vial, combine the amino alcohol (5 mmol), the alkylating alcohol (6 mmol), the Ru-catalyst (0.05 mmol), phosphine ligand (0.1 mmol), and catalytic base (0.5 mmol) in Toluene (5 mL).

  • Reaction: Seal and heat to 100–120°C for 12–24 hours.

    • Mechanism:[3][4][5][6][7] The catalyst dehydrogenates the alcohol to an aldehyde (in situ), which condenses with the amine to form an imine, which is then hydrogenated by the catalyst using the "borrowed" hydrogen [3].[5][8]

  • Workup: Cool to RT. Filter through a pad of Celite. Concentrate and purify via flash chromatography.

Validation:

  • Yield Expectation: 70–85%

  • Selectivity: High N-selectivity due to the mechanism proceeding via imine.

Method C: Direct Alkylation (Nucleophilic Substitution)

Rationale: Used when aldehydes/alcohols are not available, or for simple alkyl chains (e.g., methylation, benzylation). Requires strict base control to prevent O-alkylation.

Reagents:

  • Substrate: 2-(Aminomethyl)hexan-1-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9–1.0 equiv) – Slight deficit prevents over-alkylation.

  • Base:

    
     or 
    
    
    
    (1.5 equiv). Avoid NaH.
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Protocol:

  • Preparation: Dissolve substrate (10 mmol) and

    
     (15 mmol) in 
    
    
    
    (40 mL).
  • Addition: Cool to 0°C. Add the alkyl halide (9.5 mmol) dropwise as a solution in

    
     over 30 minutes.
    
    • Critical: Slow addition keeps the concentration of electrophile low, favoring mono-alkylation over di-alkylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir 12–18 hours.

  • Workup: Filter off solids. Concentrate. Partition between EtOAc and water.

Comparison of Methods:

FeatureMethod A (Reductive)Method B (H-Borrowing)Method C (Direct Alkyl)
N-Selectivity Excellent (>99%)Very Good (>95%)Moderate (Risk of O-alkyl)
Mono-Selectivity ExcellentGoodDifficult (Risk of di-alkyl)
Atom Economy Moderate (Boron waste)Excellent (Water byproduct)Moderate (Halide waste)
Reagent Cost MediumHigh (Catalyst)Low

Analytical Validation (Self-Validating the Protocol)

To confirm N-alkylation and rule out O-alkylation, use 1H NMR and HMBC .

  • Diagnostic Signal (1H NMR):

    • Look at the protons on the carbon alpha to the heteroatom introduced.

    • N-Alkylation: The methylene protons adjacent to the nitrogen (

      
      ) typically appear at 
      
      
      
      2.3 – 2.8 ppm
      .
    • O-Alkylation: The methylene protons adjacent to the oxygen (

      
      ) typically appear at 
      
      
      
      3.4 – 3.8 ppm
      .
  • Mass Spectrometry:

    • N-alkylation and O-alkylation are isomers (same mass). You must rely on fragmentation patterns or NMR. However, Di-alkylation (N,N or N,O) will show a mass increase of

      
      .
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mutti, F. G., et al. (2011). "Amination of Alcohols Catalyzed by Borrowing Hydrogen."[6][9] Advanced Synthesis & Catalysis, 353(4), 499-560. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[9] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

Sources

Application

Application Note: High-Purity Synthesis of Chiral 2-(Aminomethyl)hexan-1-ol

Executive Summary Chiral -amino alcohols are privileged structural motifs in medicinal chemistry, serving as core scaffolds for ion channel modulators, sphingosine analogues, and peptidomimetics. 2-(Aminomethyl)hexan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino alcohols are privileged structural motifs in medicinal chemistry, serving as core scaffolds for ion channel modulators, sphingosine analogues, and peptidomimetics. 2-(Aminomethyl)hexan-1-ol  (also known as 2-butyl-3-aminopropan-1-ol) represents a specific challenge due to its flexible alkyl chain and the need for precise differentiation between two primary heteroatomic arms.

This guide details a chemoenzymatic desymmetrization strategy . Unlike classical resolution (yield limited to 50%) or metal-catalyzed asymmetric hydrogenation (requiring expensive ligands), this route utilizes Lipase-catalyzed desymmetrization of a prochiral diol . This approach offers high enantiomeric excess (>98% ee), scalability, and uses "green" biocatalytic principles.

Retrosynthetic Analysis & Strategy

The target molecule, (S)-2-(aminomethyl)hexan-1-ol , possesses a chiral center at the C2 position. The most efficient disconnection involves the desymmetrization of the corresponding prochiral diol: 2-butyl-1,3-propanediol .

Strategic Logic:
  • Symmetry Breaking: The precursor diol is achiral (meso/prochiral). A lipase can distinguish between the enantiotopic hydroxyl groups, acetylating one with high selectivity.

  • Orthogonal Functionalization: The resulting monoacetate has two distinct "handles": a protected alcohol (acetate) and a free alcohol.

  • Chemical Conversion: The free alcohol is converted to an amine via activation (tosylation) and displacement (azidation), while the acetate preserves the oxygen functionality.

Retrosynthesis Target (S)-2-(Aminomethyl)hexan-1-ol (Target) Azide Azido-Alcohol Intermediate (Chiral) Azide->Target Staudinger Reduction (Global Deprotection) Monoacetate (S)-Monoacetate (Key Chiral Intermediate) Monoacetate->Azide 1. TsCl, Py 2. NaN3, DMF Diol 2-Butyl-1,3-propanediol (Prochiral Precursor) Diol->Monoacetate Lipase PS Vinyl Acetate (Desymmetrization) Malonate Diethyl Butylmalonate (Starting Material) Malonate->Diol LiAlH4 Reduction

Figure 1: Retrosynthetic pathway utilizing biocatalytic desymmetrization.

Experimental Protocol

Phase 1: Synthesis of Prochiral Precursor

Objective: Preparation of 2-butyl-1,3-propanediol from diethyl butylmalonate.

  • Reagents: Diethyl butylmalonate (1.0 equiv), LiAlH

    
     (2.5 equiv), THF (anhydrous).
    
  • Mechanism: Hydride reduction of diester to diol.

Protocol:

  • Charge a flame-dried 3-neck flask with LiAlH

    
     (2.5 equiv) suspended in anhydrous THF (0.5 M) under N
    
    
    
    . Cool to 0 °C.
  • Add Diethyl butylmalonate (1.0 equiv) dropwise over 30 mins. Maintain temp < 10 °C.

  • Warm to room temperature (RT) and reflux for 4 hours.

  • Quench: Cool to 0 °C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially (Fieser workup).
  • Filter the granular precipitate through Celite. Dry filtrate over MgSO

    
     and concentrate.
    
  • Purification: Distillation or recrystallization (if solid) to yield 2-butyl-1,3-propanediol .

    • Target Yield: >90%.[1][2]

Phase 2: Enzymatic Desymmetrization (The Critical Step)

Objective: Enantioselective acetylation of one hydroxyl group.

  • Enzyme: Lipase PS (from Burkholderia cepacia, Amano) or Lipase AK (Pseudomonas fluorescens).

  • Acyl Donor: Vinyl Acetate.[3]

  • Solvent: Diisopropyl ether (DIPE) or pure Vinyl Acetate.

Protocol:

  • Dissolve 2-butyl-1,3-propanediol (10 mmol) in DIPE (50 mL).

  • Add Vinyl Acetate (30 mmol, 3.0 equiv).

  • Add Lipase PS-IM (Immobilized, 20% w/w relative to substrate).

  • Incubate at 25–30 °C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction by GC or TLC. The reaction typically stops at 50% conversion in kinetic resolutions, but in desymmetrization , the theoretical yield is 100%.

    • Checkpoint: Stop when diacetate formation begins to appear (<5%).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate (S)-1-acetoxy-2-(hydroxymethyl)hexane .

    • Expected ee: >98%.[4][5][6]

Phase 3: Stereospecific Amination

Objective: Convert the free hydroxyl group to a primary amine without racemization.

Step 3A: Tosylation

  • Dissolve the monoacetate (1.0 equiv) in DCM. Add Pyridine (2.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0 °C. Add

    
    -Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
    
  • Stir at RT overnight.

  • Standard aqueous workup (wash with 1M HCl, sat. NaHCO

    
    , brine).
    
  • Yields (S)-1-acetoxy-2-(tosyloxymethyl)hexane .

Step 3B: Azide Displacement

  • Dissolve the Tosylate in anhydrous DMF (0.2 M).

  • Add NaN

    
     (1.5 equiv).
    
  • Heat to 60 °C for 6–12 hours.

    • Safety Note: Use a blast shield. Azides are potentially explosive.

  • Dilute with water, extract with Et

    
    O.
    
  • Yields (S)-1-acetoxy-2-(azidomethyl)hexane .

Step 3C: Global Reduction/Deprotection

  • Dissolve the Azido-acetate in anhydrous THF.

  • Add LiAlH

    
     (3.0 equiv) at 0 °C. (LiAlH
    
    
    
    reduces the azide to amine and cleaves the acetate ester).
  • Reflux for 2 hours.

  • Fieser workup (as in Phase 1).

  • Final Purification: The amino alcohol is polar. Purify using amine-functionalized silica or standard silica with DCM/MeOH/NH

    
    OH (89:10:1).
    

Analytical Characterization

To validate the protocol, the following analytical parameters should be established.

ParameterMethodSpecification
Enantiomeric Excess (ee) Chiral HPLC> 98%
Column Chiralpak AD-H or OD-H4.6 x 250 mm
Mobile Phase Hexane : IPA : Diethylamine90 : 10 : 0.1
Flow Rate 1.0 mL/minIsocratic
Detection UV 210 nm (or derivatize with benzoyl chloride)
Chemical Purity GC-MS / 1H-NMR> 95%

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • 
     3.8-3.6 (m, 2H, -CH
    
    
    
    OH)
  • 
     2.9-2.7 (m, 2H, -CH
    
    
    
    NH
    
    
    )
  • 
     1.5-1.2 (m, alkyl chain)
    
  • 
     0.9 (t, 3H, terminal methyl)
    

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Biocatalysis cluster_2 Phase 3: Chemical Conversion S1 Diethyl Butylmalonate S2 LiAlH4 Red. (THF, Reflux) S1->S2 S3 2-Butyl-1,3- propanediol S2->S3 S4 Lipase PS Vinyl Acetate S3->S4 S5 (S)-Monoacetate (98% ee) S4->S5 S6 1. TsCl, Py 2. NaN3, DMF S5->S6 S7 Azido-Acetate S6->S7 S8 LiAlH4 (Global Red.) S7->S8 S9 Final Product (S)-2-(Aminomethyl) hexan-1-ol S8->S9

Figure 2: Step-by-step process workflow for the chemoenzymatic synthesis.

Troubleshooting & Optimization

  • Low Enantioselectivity: If the ee is <95% after the lipase step, lower the temperature to 4 °C or switch solvent to pure vinyl acetate. Pseudomonas cepacia lipase is generally robust, but enzyme batches vary.

  • Diacetate Formation: If significant diacetate forms, stop the reaction at 80-90% conversion of the starting material rather than pushing for 100%.

  • Azide Safety: For scale-up (>10g), consider using a flow reactor for the azidation step to minimize the inventory of potentially hazardous azide intermediates.

References

  • Enzymatic Desymmetrization of Prochiral Diols

    • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews, 105(1), 313–354. Link

  • Lipase Specificity (Pseudomonas cepacia)

    • Xie, Z. F. (1991). Pseudomonas cepacia lipase-catalyzed desymmetrization of 2-substituted-1,3-propanediols. Tetrahedron: Asymmetry, 2(8), 733-734. Link

  • General Synthesis of 3-Amino-1-Propanols

    • Bergmeier, S. C. (2000).[7] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

  • Azide Reduction Methodologies

    • Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature. Synthesis, 1997(04), 413-414. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Handling of 2-(Aminomethyl)hexan-1-ol

The following technical guide addresses the thermal stability and handling of 2-(Aminomethyl)hexan-1-ol , a 1,3-amino alcohol. This class of molecules exhibits specific cyclization pathways driven by the proximity of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the thermal stability and handling of 2-(Aminomethyl)hexan-1-ol , a 1,3-amino alcohol. This class of molecules exhibits specific cyclization pathways driven by the proximity of the amine and hydroxyl groups, particularly under thermal stress or exposure to atmospheric gases.

Executive Summary

2-(Aminomethyl)hexan-1-ol is a 1,3-amino alcohol.[1][2][3] Unlike 1,2-amino alcohols which readily form 5-membered rings, this molecule's 1,3-substitution pattern predisposes it to form 6-membered heterocycles (1,3-oxazinanes) upon heating or improper storage. The "cyclization" users typically observe is not a simple thermal dehydration but often a chemically catalyzed reaction with impurities (aldehydes) or atmospheric


.

This guide details the mechanistic causes of these transformations and provides self-validating protocols to prevent them.

Part 1: Mechanistic Diagnostics (Root Cause Analysis)

To prevent cyclization, one must first identify which pathway is active. The three primary degradation modes are:

The "Carbamate" Pathway (Atmospheric Capture)
  • Cause: 1,3-amino alcohols are potent

    
     scrubbers. Upon heating in an open system or storage without an inert seal, they react with 
    
    
    
    to form a cyclic carbamate (5-butyl-1,3-oxazinan-2-one).
  • Symptom: The liquid becomes viscous, cloudy, or precipitates a white solid that does not dissolve in the parent liquid.

  • Mechanism:

    
    .
    
The "Oxazine" Pathway (Oxidative Impurity)
  • Cause: If the alcohol is heated in the presence of air, partial oxidation generates an aldehyde in situ. The amine then condenses with this aldehyde to form a tetrahydro-1,3-oxazine .

  • Symptom: Yellowing of the liquid and the appearance of a "doublet" impurity in GC/NMR (diastereomers of the oxazine).

The "Azetidine" Pathway (Thermal Dehydration)
  • Cause: Extreme heat (>160°C) or the presence of acidic catalysts (e.g., silica residue, metal salts) can force an intramolecular

    
     reaction, expelling water to form a strained 4-membered azetidine .
    
  • Symptom: A lower-boiling impurity that smells distinctively pungent/ammoniacal.

Pathway Visualization

The following diagram maps the degradation logic. Use this to diagnose your specific impurity profile.

G Start 2-(Aminomethyl) hexan-1-ol Carbamate Cyclic Carbamate (6-membered Ring) [Solid Precipitate] Start->Carbamate + CO2 (Fast) Aldehyde Aldehyde Intermediate Start->Aldehyde + O2 (Slow) Azetidine Azetidine (4-membered Ring) Start->Azetidine Dehydration (-H2O) CO2 Atmospheric CO2 (Ingress) CO2->Carbamate O2 Oxygen/Air (Oxidation) Heat High Heat (>160°C) + Acid Catalyst Heat->Azetidine Oxazine Tetrahydro-1,3-oxazine (Cyclic Aminal) Aldehyde->Oxazine + Start (Condensation)

Caption: Figure 1. Thermal and chemical degradation pathways of 1,3-amino alcohols. The Carbamate pathway is the most common "cyclization" error.

Part 2: Troubleshooting Guide (FAQs)

Q1: I am distilling the product, but the boiling point keeps rising and the viscosity is increasing. Is it polymerizing?

Diagnosis: Likely Cyclic Carbamate Formation or Dimerization . If you are distilling under vacuum but have a small leak, or if the apparatus was not purged with Argon, atmospheric


 is reacting with the distilling vapor. The cyclic carbamate has a much higher boiling point than the free amino alcohol.
  • Immediate Action: Stop the distillation. Check the vacuum seal. Repurge the system with Argon.

  • Prevention: Use a Schlenk line or a distillation setup with a

    
     drying tube on the vacuum release valve to scrub 
    
    
    
    .
Q2: Can I use silica gel chromatography to purify this?

Diagnosis: Risk of Azetidine/Rearrangement. Amino alcohols stick avidly to silica due to the amine group. To elute them, researchers often use methanol/ammonia. However, the acidic nature of silica can catalyze the Azetidine formation (intramolecular dehydration) or simply trap the molecule.

  • Recommendation: Avoid silica if possible. Use Distillation (see Protocol A) or Amine-functionalized silica . If standard silica is necessary, pre-treat the column with 2% Triethylamine in Hexane to neutralize acidic sites.

Q3: My NMR shows a new set of signals after heating at 120°C. Is this the azetidine?

Diagnosis: Check for Oxazine . Azetidine formation is thermodynamically difficult (strained 4-membered ring). If you see a methylene signal splitting into a complex pattern near 4.0-4.5 ppm, it is likely the Tetrahydro-1,3-oxazine formed by condensation with trace formaldehyde or self-oxidation products.

  • Validation: Add a drop of

    
     and trace acid to the NMR tube. Oxazines often hydrolyze back to the open chain and aldehyde, whereas azetidines are stable to mild hydrolysis.
    

Part 3: Validated Protocols

Protocol A: "Cyclization-Free" Distillation

Objective: Purify 2-(Aminomethyl)hexan-1-ol without thermal degradation.

Prerequisites:

  • High Vacuum Pump (<1 mbar essential).

  • Short-path distillation head (minimizes residence time).

  • Argon/Nitrogen balloon.

StepActionScientific Rationale
1 Basify Precursor If the crude material comes from a reduction (e.g., LiAlH4), ensure it is fully quenched with NaOH (1M) , not water/acid. Residual acid catalyzes dehydration to azetidine.
2 Degas System Flush the distillation apparatus with Argon for 10 minutes before heating.
3 Vacuum Application Apply full vacuum (<1 mbar). Do not heat yet.
4 Ramp Heating Heat the oil bath slowly. The bath temp should not exceed 140°C .
5 Fraction Collection Discard the first 5% (fore-run). Collect the main fraction.
6 Storage Backfill with Argon. Seal with Parafilm/Teflon tape.
Protocol B: Removing Cyclic Carbamate Impurities

Objective: Recover the amino alcohol if it has already cyclized with


.

If your material has turned cloudy or solid:

  • Dissolve the material in 2M NaOH (aqueous).

  • Heat to 80°C for 2 hours . (This hydrolyzes the cyclic carbamate back to the amino alcohol + carbonate).

  • Extract continuously with Dichloromethane (DCM) or Toluene .

  • Dry organic layer over

    
     and distill per Protocol A.
    

References

  • Cyclization of 1,3-Amino Alcohols with CO2

    • Title: Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.[4]

    • Source: Niemi, T. et al. Green Chemistry, 2018.
    • Relevance: Establishes that 1,3-amino alcohols react with to form 6-membered cyclic carbamates, often mistaken for thermal degrad
    • URL:[Link]

  • Thermal Stability & Dehydration

    • Title: Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines.
    • Source:C
    • Relevance: Discusses the catalytic requirements for cyclizing amino alcohols. Confirms that simple heating is often insufficient for azetidine formation without specific catalysts (Ru/Ir)
    • URL:[Link]

  • General Reactivity of 1,3-Amino Alcohols

    • Title: 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions.[3]

    • Source:ResearchG
    • Relevance: Provides a comprehensive overview of the heterocycles formed by 1,3-amino alcohols (oxazines, oxazinones) and the conditions required.
    • URL:[Link]

  • Azetidine Synthesis via Activation

    • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis.[5]

    • Source:Frontiers in Chemistry, 2023.
    • Relevance: Highlights that forming the 4-membered ring (azetidine) usually requires Lewis acid catalysis (La(OTf)3)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Hygroscopic Beta-Amino Alcohols

Welcome to the technical support center for the purification of hygroscopic beta-amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hygroscopic beta-amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these polar, moisture-sensitive molecules. Instead of a generic overview, we will directly address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during your workflow. Each answer explains the underlying cause and provides actionable solutions.

Issue ID: AA-01 Problem: My final product is a sticky, viscous oil or a waxy solid, not the crystalline powder I expected. I can't seem to get it completely dry.

  • Underlying Cause: This is the classic signature of a hygroscopic compound. Beta-amino alcohols, with their polar amine and hydroxyl groups, are excellent hydrogen bond donors and acceptors, allowing them to readily attract and retain water from the atmosphere. Even trace amounts of residual solvent or moisture can prevent crystallization, resulting in an oil or "gum."

  • Recommended Actions & Solutions:

    • Aggressive Solvent Removal: Ensure all organic solvents are thoroughly removed. Use a high-vacuum pump attached to a rotary evaporator, possibly with gentle warming. Follow this with several hours on a high-vacuum manifold (Schlenk line).

    • Azeotropic Distillation: Before final solvent removal, consider adding a non-polar solvent like toluene or hexane and evaporating again. This can help "carry over" residual water and other polar solvents that form azeotropes.[1]

    • Use of Chemical Drying Agents: After initial solvent removal, dissolve your product in an appropriate anhydrous organic solvent (e.g., dichloromethane, ethyl acetate) and treat it with a suitable drying agent.[2][3] For beta-amino alcohols, it is critical to choose a compatible agent.

    • Consider Salt Formation: If the free base is persistently an oil, converting it to a salt (e.g., hydrochloride, oxalate) is often the most effective solution.[4][5][6] Salts are typically more crystalline, less hygroscopic, and have higher melting points, making them significantly easier to handle and purify via recrystallization.

Issue ID: AA-02 Problem: My compound streaks badly on a silica TLC plate and won't elute properly during normal-phase column chromatography.

  • Underlying Cause: The basic amine and polar hydroxyl groups in your molecule are interacting very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or significant tailing, where the compound "drags" along the stationary phase instead of moving as a tight band.

  • Recommended Actions & Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (typically 0.1-1%) is a common and effective choice. Alternatively, using ammonia-saturated methanol in your eluent system can also neutralize the silica surface.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and is often a better choice for purifying basic compounds.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent and increasingly popular technique for purifying very polar compounds.[7][8] HILIC uses a polar stationary phase (like silica, or amine- or diol-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small percentage of a polar solvent (like water). In HILIC, water is the "strong" eluting solvent.[9] This technique can provide excellent separation for compounds that are poorly retained in reversed-phase or that streak in normal-phase.[7][9]

Issue ID: AA-03 Problem: My compound elutes in the void volume (doesn't stick) on my C18 reversed-phase column.

  • Underlying Cause: Your beta-amino alcohol is too polar to be effectively retained by the non-polar C18 stationary phase. Traditional reversed-phase chromatography relies on hydrophobic interactions, which are minimal for small, highly polar molecules.[8]

  • Recommended Actions & Solutions:

    • Use a Highly Aqueous Mobile Phase: To maximize retention, start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-99% water or aqueous buffer with 1-5% acetonitrile/methanol). Ensure your C18 column is "aqueous stable" to prevent "hydrophobic collapse" in such conditions.[8]

    • Adjust Mobile Phase pH: At a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the amine group will be protonated (-NH3+). This can sometimes increase retention on certain stationary phases and improves peak shape.

    • Employ HILIC: As mentioned in Issue AA-02, HILIC is the ideal alternative when reversed-phase fails for highly polar analytes. It is specifically designed to retain and separate these types of compounds.[8]

Issue ID: AA-04 Problem: How can I purify my beta-amino alcohol away from the starting amino acid?

  • Underlying Cause: The starting material (an amino acid) and the product (a beta-amino alcohol) have different chemical properties that can be exploited. The key difference is the presence of a carboxylic acid group in the starting material versus a primary alcohol in the product.

  • Recommended Actions & Solutions:

    • Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on charge.[10] At a neutral pH, the amino acid will exist as a zwitterion, while the amino alcohol will be largely neutral or slightly basic.

      • Use a cation exchange resin (CER) . The positively charged (protonated) amino group of both compounds will bind. You can then elute selectively by changing the pH or ionic strength of the buffer.[10]

      • Use an anion exchange resin (AER) . At a moderately high pH (>8), the amino acid's carboxylate group will be negatively charged and will bind to the resin, while the neutral amino alcohol will pass through.

    • Liquid-Liquid Extraction: Adjust the pH of your aqueous solution.

      • At a high pH (e.g., 10-11), the amino alcohol will be in its neutral "free base" form and can be extracted into an organic solvent like ethyl acetate or dichloromethane.

      • The amino acid, under these conditions, will be a carboxylate salt and will remain in the aqueous layer.

FAQs (Frequently Asked Questions)

Q1: What is the best general strategy to start with for purifying a new, potentially hygroscopic beta-amino alcohol?

A1: The most robust and often simplest initial strategy is purification via salt formation .[5][6] Converting the crude free-base (which may be an oil) into a crystalline salt addresses both purification and handling challenges simultaneously. The resulting salt is typically less hygroscopic, easier to filter and dry, and can be purified by recrystallization.[4] An HCl or oxalate salt is a common first choice.

Workflow for Initial Purification Strategy

Caption: General workflow for purification via salt formation.

Q2: When should I choose distillation for purification?

A2: Distillation is suitable only for beta-amino alcohols that are thermally stable and have a relatively low molecular weight . It is most effective for removing non-volatile impurities (like salts or catalyst residues). Always perform distillation under high vacuum to lower the boiling point and minimize the risk of thermal decomposition.[11] If the compound is known to be heat-sensitive, non-distillative methods like chromatography or salt formation are strongly preferred.

Q3: What are the best analytical techniques to assess the purity and water content of my final product?

A3: A combination of methods is required for a complete picture:

  • Purity Assessment:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the mass of the compound and any impurities, confirming identity and detecting byproducts.[12]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): The primary method for structural confirmation. Integration of ¹H NMR signals can also provide a good estimate of purity if a certified internal standard is used (qNMR).

    • HPLC (High-Performance Liquid Chromatography) with UV or CAD detection: HPLC is used to quantify purity by separating the main compound from impurities.[12][13] A Charged Aerosol Detector (CAD) is particularly useful as it provides a more uniform response for compounds lacking a strong UV chromophore.[13]

  • Water Content:

    • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in a sample.[13][14] It is far more precise than inferring water presence from NMR or other methods. For a hygroscopic compound, this analysis is critical.

Detailed Experimental Protocols

Protocol 1: Purification via Oxalate Salt Formation and Recrystallization

This protocol is effective for converting a crude, oily beta-amino alcohol free base into a stable, crystalline solid.

  • Dissolution: Dissolve the crude beta-amino alcohol (1.0 eq) in a minimal amount of a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).[4]

  • Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid dihydrate (1.0 eq) in the same solvent. Slowly add the oxalic acid solution to the stirred amino alcohol solution at room temperature.[4]

  • Crystallization: A precipitate should form, often immediately. If not, try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the slurry to stir at room temperature for 1-2 hours, then cool it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the crystalline salt using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the salt just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool in an ice bath.

  • Final Isolation & Drying: Filter the purified crystals and wash with a small amount of cold solvent. Dry the final product thoroughly under high vacuum.

Protocol 2: Flash Chromatography using HILIC

This protocol is designed for purifying highly polar beta-amino alcohols that are problematic in normal or reversed-phase chromatography.[7]

  • Stationary Phase Selection: Choose a HILIC stationary phase. Amine-bonded or diol-bonded silica are good starting points.[7][9]

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a strong, polar solvent (like methanol). Add a small amount of silica gel or Celite to this solution and evaporate all the solvent to obtain a dry, free-flowing powder. This "dry load" method prevents solvent effects that can ruin the separation.[7]

  • Column Packing & Equilibration: Pack your column with the HILIC stationary phase. Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile:water) by passing at least 5 column volumes through it.[7]

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the column. Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the percentage of the polar solvent (water). Water is the strong solvent in HILIC.[9] A typical gradient might be from 5% water to 20% water over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Remember that removing water requires a good vacuum and may take time.

Data & Workflow Visualization

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude Beta-Amino Alcohol IsOil Is the compound an oil or a low-melting solid? Start->IsOil ThermalStability Is it thermally stable and low MW? IsOil->ThermalStability No (It's a solid) SaltFormation Purify via Salt Formation & Recrystallization IsOil->SaltFormation Yes PurityIssue What is the main purity issue? ThermalStability->PurityIssue No Distillation High-Vacuum Distillation ThermalStability->Distillation Yes Chromatography Chromatography PurityIssue->Chromatography PolarityDiff Large polarity difference (e.g., non-polar grease)? Chromatography->PolarityDiff NormalPhase Normal Phase Chromatography (with amine additive) PolarityDiff->NormalPhase Yes HILIC HILIC or other advanced chromatography PolarityDiff->HILIC No (closely related impurities)

Caption: Decision tree for selecting an appropriate purification method.

Table 1: Comparison of Common Drying Agents for Organic Solutions of Beta-Amino Alcohols

Drying AgentChemical FormulaCapacitySpeedCompatibility & Notes
Sodium SulfateNa₂SO₄HighSlowNeutral and compatible.[3] Requires longer contact time (e.g., 30+ minutes). Can be decanted.
Magnesium SulfateMgSO₄MediumFastSlightly acidic, but generally fine for short exposure. Very fine powder, requires filtration to remove.[2]
Calcium ChlorideCaCl₂HighFastBasic impurities can be an issue. Forms complexes with alcohols and amines, so it should be used with caution or avoided.[3][15]
Molecular Sieves(e.g., 3Å or 4Å)HighMediumExcellent for achieving very low water levels. More expensive. Ideal for final drying of a purified product before storage.[16]
Phosphorus PentoxideP₄O₁₀Very HighVery FastDO NOT USE. Reacts vigorously and exothermically with alcohols.[15]

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents. Chemistry Stack Exchange.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder.
  • YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. YouTube.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols. Google Patents.
  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. Benchchem.
  • ResearchGate. (2025, August 7). ChemInform Abstract: General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H 2. ResearchGate.
  • Benchchem. (n.d.). Minimizing byproduct formation in the synthesis of amino alcohols. Benchchem.
  • PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC.
  • CDC Stacks. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
  • Research & Reviews: Journal of Chemistry. (2017, June). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Agilent.
  • PMC. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Ajinomoto. (n.d.). Separation and Refining of Amino acids. Ajinomoto.
  • Google Patents. (n.d.). JP2669874B2 - Method for recovering 2-amino alcohol. Google Patents.
  • MDPI. (2020, November 16). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI.
  • Taylor & Francis Online. (2010, December 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis.
  • ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate.
  • Beilstein-Institut. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry.
  • MDPI. (n.d.). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI.
  • MDPI. (2025, October 15). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI.
  • Royal Society of Chemistry. (n.d.). Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry.
  • ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate.
  • Universität Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster.
  • GEA. (n.d.). Crystallization of Amino Acids. GEA.
  • University of Wisconsin–Madison. (n.d.). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin–Madison.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research.
  • The University of Manchester. (2022, March 7). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Aminomethyl)hexan-1-ol

Executive Summary & Molecule Profile This guide addresses the purification of 2-(Aminomethyl)hexan-1-ol (C H NO), a primary 1,3-amino alcohol. This molecule presents specific purification challenges due to its amphoteric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 2-(Aminomethyl)hexan-1-ol (C


H

NO), a primary 1,3-amino alcohol. This molecule presents specific purification challenges due to its amphoteric nature (basic amine, polar hydroxyl) and high boiling point.

Target Molecule Profile:

  • Structure: A hexyl backbone with a hydroxymethyl group at C1 and an aminomethyl group at C2.

  • Chemical Nature: Polar, Hydrogen-bond donor/acceptor.

  • Estimated Boiling Point: >220°C (atm); ~105–115°C (at 5 mmHg).

  • Common Impurities:

    • Secondary Amine Dimers: Formed during nitrile/amide reduction (High BP).

    • Unreacted Starting Amines: (Low BP).

    • Neutral Intermediates: Unreacted nitriles or esters.

Purification Decision Matrix

Before proceeding, identify the nature of your impurity to select the correct workflow.

PurificationStrategy Start Start: Characterize Crude Mixture ImpurityType Identify Impurity Type Start->ImpurityType Volatile Volatile Amine (e.g., NH3, Benzylamine) ImpurityType->Volatile HighBP High BP Amine (e.g., Dimer/Oligomer) ImpurityType->HighBP CloseBP Close BP Isomer (<10°C diff) ImpurityType->CloseBP VacDist Vacuum Distillation (<1 mbar) Volatile->VacDist If volatile AcidWash Acid/Base Extraction (pH Swing) Volatile->AcidWash If water soluble HighBP->VacDist Primary Method Chrom Flash Chromatography (Amine-Silica) CloseBP->Chrom Small Scale ChemPur Chemical Derivatization (Salicylaldehyde Method) CloseBP->ChemPur Large Scale

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile.

Troubleshooting Guides & FAQs

Section A: Distillation Issues (The Primary Method)

Q1: I am attempting to distill 2-(Aminomethyl)hexan-1-ol, but the product is decomposing (turning brown/black) before it distills. What is happening?

A: This is a classic sign of thermal degradation caused by excessive pot temperature. Amino alcohols are sensitive to oxidation and elimination reactions at high temperatures.

  • The Cause: You are likely distilling at insufficient vacuum. At atmospheric pressure, the boiling point exceeds 220°C, which is above the decomposition threshold for many amines.

  • The Solution:

    • Vacuum Requirement: You must achieve a vacuum of < 1 mmHg (Torr) .

    • Target Temperature: Aim for a vapor temperature of 90–110°C . If the pot temperature exceeds 140°C, stop.

    • Inert Atmosphere: Bleed dry Nitrogen or Argon into the capillary (if using) or ensure the system is flushed with N2. Hot amines oxidize rapidly in air.

Q2: I have a "dimer" impurity (secondary amine) that co-distills with my product. How do I separate them?

A: Secondary amine dimers (formed during reduction steps) typically have double the molecular weight and a significantly higher boiling point. If they are co-distilling, you are likely experiencing entrainment .

  • Protocol:

    • Use a Vigreux column (at least 20 cm) to increase theoretical plates.[1]

    • Do not "push" the distillation. A slow drip rate (1 drop/second) prevents the higher-boiling dimer from being carried over by the vapor velocity of the main product.

Section B: Chromatography & Separation

Q3: When using Flash Chromatography on silica gel, my product streaks and smears across the column. Recovery is low. Why?

A: Amino alcohols interact strongly with the acidic silanol groups (Si-OH) on standard silica, leading to peak tailing and irreversible adsorption (cation exchange mechanism).

  • Solution 1: Mobile Phase Modifier (Standard Silica)

    • Add 1–5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1). This saturates the silanol sites.

  • Solution 2: Amine-Functionalized Silica (Recommended)

    • Use KP-NH (Amine-functionalized) silica cartridges. These have a basic surface chemistry that prevents the acid-base interaction.

    • Benefit: You can use standard solvents (Hexane/Ethyl Acetate) without toxic amine additives.

Table 1: Recommended Mobile Phases

Stationary PhaseSolvent System ASolvent System BAdditiveApplication
Standard Silica DichloromethaneMethanol1% NH4OH (aq)General Purity
Amine Silica (NH2) HexaneEthyl AcetateNoneHigh Resolution
C18 (Reverse Phase) Water (High pH)Acetonitrile0.1% NH4OHLC-MS Prep
Section C: Chemical Purification (The "Salicylaldehyde Trap")

Q4: Distillation and chromatography have failed to remove a persistent secondary amine impurity (isomer/dimer). Is there a chemical fix?

A: Yes. You can exploit the difference in reactivity between your primary amine product and the secondary amine impurity using the Salicylaldehyde Method .

  • The Mechanism:

    • Primary amines react with salicylaldehyde to form stable crystalline/oil imines (Schiff bases).

    • Secondary amines cannot form stable imines (no H on nitrogen to eliminate).

    • The secondary amine remains free and can be washed away or distilled off.

Protocol:

  • Derivatization: Dissolve crude mixture in Ethanol. Add 1.05 equivalents of Salicylaldehyde (relative to the primary amine). Stir for 1 hour. The Schiff base often precipitates or forms a heavy oil.

  • Wash: If solid, filter and wash with cold ethanol. The secondary amine (impurity) remains in the filtrate.[2]

  • Hydrolysis: Suspend the Schiff base in water/THF. Add dilute HCl (1M) and stir. The imine hydrolyzes back to the pure amino alcohol product and salicylaldehyde.

  • Recovery: Extract the salicylaldehyde into Ethyl Acetate. Basify the aqueous layer (pH > 12) and extract your pure 2-(Aminomethyl)hexan-1-ol into DCM.

ChemicalPurification Mix Crude Mixture (1° Amine + 2° Impurity) React Add Salicylaldehyde Mix->React Schiff Schiff Base Formed (Only 1° Amine) React->Schiff Selective Reaction Wash Wash/Filter Schiff->Wash Hydrol Acid Hydrolysis (HCl) Wash->Hydrol Remove 2° Amine Final Pure Product (2-(Aminomethyl)hexan-1-ol) Hydrol->Final Recover Product

Figure 2: Workflow for the selective chemical purification of primary amines from secondary amine mixtures.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents and Boiling Points.[1][3] Retrieved from [Link]

  • Stenutz, R. (n.d.). Physical Properties of Amino Alcohols. Retrieved from [Link]

  • Google Patents. (2000). JP2000026381A - Isolation of aminoalcohol via Aldehyde Method.

Sources

Optimization

Technical Support Guide: Optimizing Yield in the Reduction of 2-Butylcyanoacetate

Ticket ID: #T-CYANO-RED-001 Subject: Yield Optimization & Selectivity Control for 2-Butylcyanoacetate Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-CYANO-RED-001 Subject: Yield Optimization & Selectivity Control for 2-Butylcyanoacetate Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Analysis

You are likely working with Ethyl 2-butylcyanoacetate (or a related alkyl ester).[1] This substrate presents a classic "chemoselectivity vs. steric hindrance" challenge.[1] The bulky butyl group at the


-position hinders the approach of reducing agents to the nitrile, while the presence of both a nitrile (-CN) and an ester (-COOR) creates a bifurcation in potential products.[1]

Your optimization strategy depends entirely on your target molecule.[1] We must treat this as two distinct workflows:

  • Target A (

    
    -Amino Ester):  Selective reduction of the nitrile; ester remains intact.[1] (Common for 
    
    
    
    -lactam or amino acid synthesis).[1]
  • Target B (Amino Alcohol): Global reduction of both nitrile and ester.[1] (Common for heterocyclic synthesis).[1][2]

Decision Matrix: Select Your Protocol
Target ProductPrimary ChallengeRecommended Reagent SystemProtocol Section

-Amino Ester
Preventing ester reduction & amine dimerizationRaney Ni / H₂ or Raney Co [Go to Protocol A]
Amino Alcohol Ensuring complete reduction of hindered nitrileLiAlH₄ (LAH) or NaBH₄ + Lewis Acid [Go to Protocol B]
Amino Ester (No H₂) Safety limits (no high-pressure hydrogenation)CoCl₂ + NaBH₄ [Go to Protocol C]

Visual Workflow & Troubleshooting Logic

The following diagram maps the reaction pathways and critical control points for yield loss.

G Start Substrate: 2-Butylcyanoacetate Method Select Reducing Agent Start->Method PathA H2 + Raney Ni/Co (Protocol A) Method->PathA Selective PathB LiAlH4 (Excess) (Protocol B) Method->PathB Global Imine Intermediate: Imine Species PathA->Imine ProdB Target B: Amino Alcohol PathB->ProdB Reflux/Strong Cond. Side2 Side Product: Polymer/Aldehyde PathB->Side2 Wet Solvent / Old Reagent ProdA Target A: Beta-Amino Ester Imine->ProdA Primary Pathway Side1 Side Product: Secondary Amine (Dimer) Imine->Side1 Slow Reduc. / No NH3

Figure 1: Reaction pathway divergence showing critical failure points (red) and target pathways (green).[1]

Technical Protocols & Troubleshooting

Protocol A: Selective Reduction to -Amino Ester

Goal: Reduce -CN to -CH₂NH₂ while preserving the -COOEt group.[1]

The System: Catalytic Hydrogenation (Raney Nickel or Cobalt).[1] The Risk: The primary amine product reacts with the intermediate imine, forming a secondary amine dimer (yield killer).

Optimized Procedure:

  • Catalyst: Use Raney Cobalt (RaCo) if available; it is more selective than Nickel and less prone to ester hydrolysis.[1] If using Raney Nickel (RaNi), use "W2" or "W4" grade (neutral/slightly basic).[1]

  • Solvent: Ethanol or Methanol (Anhydrous).[1]

  • Additive (CRITICAL): Add Ammonia (NH₃) or trace Triethylamine .[1]

    • Mechanism:[1][3][4] The excess ammonia shifts the equilibrium away from the secondary amine formation by saturating the catalyst surface and competing with the amine product for the imine intermediate [1].

  • Conditions: 50–60°C, 50–100 psi H₂.

Troubleshooting Guide (Protocol A)

SymptomProbable CauseCorrective Action
Formation of Secondary Amine (Dimer) Lack of ammonia/base; Hydrogen pressure too low.[1]Saturate solvent with NH₃ gas before heating.[1] Increase agitation rate (hydrogen mass transfer limitation).[1]
Ester Hydrolysis (Acid formation) Catalyst is too basic; Water in solvent.[1]Wash Raney Ni exhaustively with water then EtOH to remove residual NaOH.[1] Use strictly anhydrous EtOH.
Incomplete Conversion Steric hindrance of 2-butyl group; Catalyst poisoning.[1]Increase catalyst loading to 20 wt%. Pre-sonicate the Raney Ni to disperse aggregates.[1]
Protocol B: Global Reduction to Amino Alcohol

Goal: Reduce -CN to -CH₂NH₂ AND -COOEt to -CH₂OH.

The System: Lithium Aluminum Hydride (LiAlH₄).[1][5] The Risk: The "2-butyl" steric bulk can cause the reaction to stall at the aldehyde or imine stage, or result in "gummy" aluminum emulsions during work-up.

Optimized Procedure:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of LiAlH₄.[1] (Theoretical is 2.0 for ester + 2.0 for nitrile, but excess is required for kinetics).[1]

  • Solvent: THF (Reflux). Diethyl ether is often too low-boiling (35°C) to overcome the steric barrier of the butyl group.[1]

  • Addition Order: Add the nitrile solution TO the LiAlH₄ slurry .

    • Reasoning: Keeps the hydride in excess at all times, preventing side reactions between intermediates [2].[1]

The "Fieser" Work-up (Mandatory for Yield): Do not use acid/water randomly to quench.[1] Use the n : n : 3n rule to form a granular, filterable precipitate instead of a gel.[1]

  • Dilute with wet THF.

  • Add x mL Water (where x = grams of LiAlH₄ used).

  • Add x mL 15% NaOH .

  • Add 3x mL Water .

  • Stir 30 mins, add MgSO₄, filter.

Troubleshooting Guide (Protocol B)

SymptomProbable CauseCorrective Action
Aldehyde peak in NMR Incomplete reduction of nitrile (stalled imine hydrolysis).[1]Switch solvent to Diglyme (higher boiling point) or reflux THF longer (24h+).
Low Yield / Emulsions Aluminum salts trapping product (Amino alcohols bind Al strongly).[1]Use the Fieser work-up described above. Alternatively, use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight.[1]
C-C Bond Cleavage Retro-aldol type fragmentation (rare but possible with alpha-subs).[1]Lower temperature to 0°C for addition, then warm slowly. Ensure anhydrous conditions.
Protocol C: The "Chemical" Alternative (No H₂ Tank)

Goal: Selective reduction of Nitrile to Amine without high-pressure equipment.[1]

The System: CoCl₂ (Catalytic) + NaBH₄ (Stoichiometric) . Mechanism: Generates "Cobalt Boride" (Co₂B) in situ, a potent hydrogenation catalyst [3].[1][3]

  • Dissolve substrate and CoCl₂[1]·6H₂O (0.2 eq) in Methanol.[1]

  • Cool to 0°C.

  • Add NaBH₄ (4-5 eq) portion-wise.[1] (Caution: Vigorous gas evolution).[1]

  • Note: This often preserves the ester if done at 0°C, but can reduce it at reflux.[1]

Data & Yield Comparison

The following data summarizes expected yields based on internal benchmarks for alpha-substituted cyanoacetates.

MethodSelectivityTypical YieldKey AdvantageKey Disadvantage
H₂ / Raney Ni / NH₃ High (Amine Ester)85-92%Scalable, clean product.[1]Requires high pressure; pyrophoric catalyst.[1]
LiAlH₄ / THF High (Amino Alcohol)75-85%One-pot global reduction.[1]Difficult work-up; safety hazard at scale.[1]
NaBH₄ / CoCl₂ Mod. (Amine Ester)60-75%No pressure vessel needed.[1]Black Cobalt Boride sludge is hard to clean; lower yield.[1]

References

  • Raney Nickel Selectivity: Mechanism of amine formation and suppression of secondary amines via ammonia.[1] Source: Adkins, H. (1937).[1] Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.[1]

  • LiAlH4 Work-up (Fieser Method): Standard protocol for aluminum hydride quenching.[1] Source: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, p. 581.[1] Wiley.[1][6]

  • Cobalt Boride Reduction: Reduction of nitriles to amines with cobalt chloride and sodium borohydride.[1] Source: Satoh, T., et al. (1969).[1] Chem. Pharm.[1] Bull., 17, 1395.[1]

  • Alpha-Substitution Effects: Steric hindrance in nitrile reduction.[1] Source: Gould, F. E., et al. (1960).[1] Journal of Organic Chemistry, 25(10), 1658.[1]

Disclaimer: These protocols involve hazardous reagents (LiAlH₄, H₂ gas, Pyrophoric catalysts).[1] All experiments must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

Troubleshooting

Technical Support Center: Distillation of High-Boiling Amino Alcohols

Welcome to the Technical Support Center for the purification of high-boiling amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the dist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of high-boiling amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the distillation of these valuable but often sensitive compounds. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific accuracy and practical success.

I. Frequently Asked Questions (FAQs): The Fundamentals

This section addresses common questions regarding the distillation of high-boiling amino alcohols, providing foundational knowledge for successful purification.

Q1: Why is vacuum distillation the preferred method for purifying high-boiling amino alcohols?

A1: High-boiling amino alcohols are often thermally sensitive. Attempting to distill them at atmospheric pressure would require temperatures that could lead to decomposition, polymerization, or other undesirable side reactions.[1][2][3] Vacuum distillation significantly lowers the boiling point of a liquid by reducing the ambient pressure.[2][3][4][5] This allows for distillation to occur at a much lower temperature, preserving the integrity of the compound.[1][3][4] For many organic compounds, a pressure of 0.1 mmHg is a good starting point.[1]

Q2: How do I estimate the boiling point of my amino alcohol under vacuum?

A2: A temperature-pressure nomograph is an invaluable tool for estimating the boiling point of a substance at a reduced pressure, provided you know its boiling point at another pressure (typically atmospheric pressure).[1] However, it's important to note that nomographs are generally more accurate for non-polar compounds and may underestimate the boiling points of polar compounds like amino alcohols.[1] Therefore, the nomograph should be used as a starting point, with the actual distillation temperature determined empirically.

Q3: What are the primary causes of yield loss during the distillation of high-boiling amino alcohols?

A3: Yield loss can be attributed to several factors:

  • Thermal Decomposition: As mentioned, high temperatures can cause the amino alcohol to degrade.[6][7][8]

  • Incomplete Transfer: The viscous nature of some high-boiling amino alcohols can make complete transfer from the distillation flask to the receiving flask challenging.

  • Hold-up in the Apparatus: A significant amount of material can be lost as a thin film on the large surface area of the distillation column and condenser.

  • Leaks in the Vacuum System: A poor vacuum will necessitate higher distillation temperatures, increasing the risk of decomposition.[9]

Q4: Can I use boiling chips for vacuum distillation?

A4: No, boiling chips are not effective under vacuum. The trapped air within the pores of the boiling chips is quickly removed by the vacuum, rendering them unable to promote smooth boiling.[9] Instead, a magnetic stir bar should be used to ensure even heating and prevent bumping.[1][9]

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section provides a systematic approach to troubleshooting common problems encountered during the distillation of high-boiling amino alcohols.

Issue ID Problem Potential Causes Recommended Actions & Solutions
AA-D-01 Product is not distilling despite reaching the predicted boiling temperature. - Inaccurate vacuum reading (leak in the system).- Thermometer placement is incorrect.- Insufficient heating.- The compound has a higher boiling point than predicted.- Action: Check all joints and connections for leaks. Ensure all glassware is properly greased.[9]- Solution: Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.- Action: Ensure the heating mantle is in good contact with the flask and increase the temperature gradually.- Solution: Slowly and carefully increase the heating bath temperature. If the compound still does not distill, the vacuum may need to be lowered further.
AA-D-02 The product is decomposing or turning dark in the distillation flask. - The distillation temperature is too high.- The residence time in the hot flask is too long.- Action: Improve the vacuum to lower the boiling point.[1][2][3]- Solution: Use a smaller distillation flask (ideally ~2/3 full) to minimize the surface area exposed to heat and reduce the distillation time.[1]- Solution: Consider using a short-path distillation apparatus to minimize the distance the vapor has to travel.[2]
AA-D-03 "Bumping" or violent boiling occurs. - Lack of smooth boiling initiation.- Presence of volatile impurities.- Action: Ensure vigorous and constant stirring with a magnetic stir bar.[1][9]- Solution: Before heating, apply the vacuum for a period to remove any residual low-boiling solvents or impurities.[9]
AA-D-04 The distillate is cloudy or contains water. - Incomplete drying of the crude product before distillation.- Formation of an azeotrope with water.- Action: Ensure the crude amino alcohol is thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.- Solution: Consider azeotropic distillation with a solvent like toluene to remove water prior to the final fractional distillation.[10][11]
AA-D-05 Difficulty separating isomeric amino alcohols. - Isomers have very close boiling points.- Action: Use a fractional distillation column with a high number of theoretical plates.[12][13]- Solution: Consider converting the amino alcohols to derivatives (e.g., esters) that may have a larger difference in boiling points, followed by separation and subsequent removal of the derivatizing group.[14]

III. Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Standard Vacuum Distillation of a High-Boiling Amino Alcohol

This protocol outlines the essential steps for a successful vacuum distillation.

1. Preparation of the Apparatus:

  • Thoroughly clean and dry all glassware.
  • Crucially, inspect all glassware for cracks or star fractures that could lead to implosion under vacuum. [1][9]
  • Lightly grease all ground glass joints to ensure a good seal.[9]

2. Assembly:

  • Assemble the distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to prevent bumping into the condenser.
  • Place a magnetic stir bar in the distillation flask.[1][9]
  • The distillation flask should be no more than two-thirds full.[1]

3. Distillation Process:

  • Begin stirring the crude amino alcohol.
  • Slowly apply the vacuum to the system. You may observe some bubbling as residual solvents are removed.[1]
  • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
  • Collect the fraction that distills over at a constant temperature and pressure.
  • Continue distillation until only a small amount of residue remains in the flask. Never distill to dryness.

4. Shutdown:

  • Remove the heating source and allow the apparatus to cool to room temperature.
  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source. [9] This prevents back-suction of oil from the vacuum pump or water from an aspirator.[9]
Diagram: Vacuum Distillation Workflow

VacuumDistillation cluster_prep Preparation cluster_assembly Assembly cluster_distillation Distillation cluster_shutdown Shutdown Prep Inspect & Clean Glassware Grease Grease Joints Prep->Grease Assemble Assemble Apparatus AddStirBar Add Stir Bar Assemble->AddStirBar FillFlask Fill Flask (<2/3) AddStirBar->FillFlask StartStirring Start Stirring ApplyVacuum Apply Vacuum StartStirring->ApplyVacuum HeatGently Heat Gently ApplyVacuum->HeatGently CollectFraction Collect Fraction HeatGently->CollectFraction Cool Cool Apparatus Vent Vent System Cool->Vent TurnOffVacuum Turn Off Vacuum Vent->TurnOffVacuum

Caption: Workflow for vacuum distillation.

IV. Advanced Topics and Considerations

Column Packing for Fractional Distillation

For separating amino alcohols with close boiling points, a packed fractional distillation column is necessary. The packing material increases the surface area for vapor-liquid equilibrium, leading to a more efficient separation.

Packing Type Material Advantages Disadvantages
Structured Packing Metal (Stainless Steel), Ceramic, GlassHigh efficiency, low pressure drop, good mechanical strength.[15][16]Higher cost.[15]
Random Packing (Raschig Rings, etc.) Ceramic, Metal, PlasticCost-effective, can handle large volumes.[15]Higher pressure drop compared to structured packing.[15]

For high-boiling, potentially corrosive amino alcohols, ceramic or glass structured packing is often a good choice due to its chemical inertness and high-temperature resistance.[17][18]

Safety Precautions
  • Always work in a well-ventilated fume hood. [19][20]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[19][20]

  • Be aware of the flammability of your amino alcohol and take precautions to avoid ignition sources.[20][21]

  • Have a fire extinguisher readily available.[20][21]

  • Implosion Hazard: As mentioned, always inspect glassware for defects before use under vacuum.[1][9]

Diagram: Troubleshooting Logic for Distillation Issues

TroubleshootingLogic Start Distillation Problem NoDistillate No Distillate? Start->NoDistillate Decomposition Decomposition? Start->Decomposition Bumping Bumping? Start->Bumping NoDistillate->Decomposition No CheckVacuum Check Vacuum Seal NoDistillate->CheckVacuum Yes Decomposition->Bumping No LowerTemp Lower Temperature (Improve Vacuum) Decomposition->LowerTemp Yes CheckStirring Ensure Vigorous Stirring Bumping->CheckStirring Yes CheckTemp Check Thermometer & Heat CheckVacuum->CheckTemp ReduceTime Reduce Distillation Time LowerTemp->ReduceTime RemoveVolatiles Remove Volatiles Pre-heating CheckStirring->RemoveVolatiles

Caption: Decision tree for troubleshooting distillation problems.

V. References

  • Purification: Distillation at Reduced Pressures. Department of Chemistry: University of Rochester. [Link]

  • 3 Distillation Column Packing Types: Choose the Best. Kuber Precision Technology. [Link]

  • Isolation of aminoalcohol. Google Patents.

  • PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. Google Patents.

  • Distillation Column Packing - For Higher Proof. Clawhammer Supply. [Link]

  • AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • Distillation Columns: Plates and Packing. EPCM Holdings. [Link]

  • An Introductory Guide to Columns and their Internal Components. De Dietrich. [Link]

  • What pressure is best for the distillation column? Does the vacuum distillation column require more cost than atmospheric one?. Quora. [Link]

  • Safety Precautions For Distillation. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

  • Distillations. Environmental Health & Safety, University of California, Santa Barbara. [Link]

  • Safety & Precautions in Distillation. Arishtam India. [Link]

  • Method for recovering 2-amino alcohol. Google Patents.

  • Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. [Link]

  • Solving a Challenge in the Tequila Industry: A New Continuous Rectification Process for Reducing Higher Alcohols and Obtaining Products Within the Official Tequila Standard. MDPI. [Link]

  • What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • Process for the purification of an aminoalcohol. Google Patents.

  • Vacuum Distillation. Busch Finland. [Link]

  • When Vacuum Distillation is Useful. Sihai Energy Technology. [Link]

  • Distillation. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • Process for the separation of isomers of diastereomeric alcohols. Google Patents.

  • High Vacuum Distillation Unit And Application On Natural Product Development. [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing. [Link]

  • Research of the synthesis of new acetylene aminoalcohols. ResearchGate. [Link]

  • Fractional Distillation. MeitY OLabs. [Link]

  • What is Fractional Distillation?. The Chemistry Blog. [Link]

  • Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]

  • Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Fractional distillation – Knowledge and References. Taylor & Francis. [Link]

  • Higher Alcohols & Esters: Distiller Friends or Foes?. Artisan Spirit. [Link]

  • Chapter 17 Current challenges and future opportunities for distillers yeast: discussion forum. Abertay University. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]

  • Thermal study of simple amino-alcohol solutions. PubMed. [Link]

  • Impurity profile of amino acids?. ResearchGate. [Link]

Sources

Optimization

Solving solubility issues of 2-(Aminomethyl)hexan-1-ol in water

Technical Support Center: 2-(Aminomethyl)hexan-1-ol Solubility A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: This guide provides in-depth technical assistance for resolving common...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)hexan-1-ol Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 2-(Aminomethyl)hexan-1-ol and similar amphiphilic amino alcohols. The structure of this molecule, featuring a polar head (amino and hydroxyl groups) and a non-polar six-carbon tail, results in limited solubility in neutral aqueous solutions. This document outlines the chemical principles governing its solubility and provides validated, step-by-step protocols to achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(Aminomethyl)hexan-1-ol is not dissolving or is only poorly soluble in deionized water. Why is this happening?

A1: Root Cause Analysis

2-(Aminomethyl)hexan-1-ol is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.

  • Hydrophilic Head: The primary amine (-NH2) and primary alcohol (-OH) groups can form hydrogen bonds with water.[1][2]

  • Hydrophobic Tail: The six-carbon (hexyl) chain is non-polar and disrupts the hydrogen-bonding network of water, leading to poor solubility.[3]

In neutral water (pH ≈ 7.0), the amine group is predominantly in its neutral, uncharged form. This uncharged state, combined with the hydrophobic tail, makes the molecule behave more like an oil than a salt, resulting in limited aqueous solubility. For comparison, 1-hexanol, which lacks the amino group, has a water solubility of only about 5.9 g/L at 20°C.[4][5] The addition of the amino group improves this slightly, but the hydrophobic chain remains the dominant factor in neutral conditions.

Q2: How can I significantly improve the aqueous solubility of 2-(Aminomethyl)hexan-1-ol?

A2: The Primary Solution: pH Adjustment

The most effective method for solubilizing amino alcohols is to adjust the pH of the solvent.[6] The primary amine group on the molecule is basic and can accept a proton (H+) to form a positively charged ammonium salt. This ionic form is vastly more polar and, therefore, much more soluble in water.[7]

This relationship is governed by the Henderson-Hasselbalch equation, which connects pH, the compound's pKa (the pH at which the amine is 50% protonated), and its state of ionization.[8][9][10] To ensure complete protonation and maximum solubility, the pH of the solution should be adjusted to be at least 2 units below the pKa of the primary amine group. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[11]

Protocol 1: Preparation of a Solubilized Acidic Stock Solution

Objective: To prepare a 100 mM stock solution of 2-(Aminomethyl)hexan-1-ol in water by converting it to its hydrochloride salt form.

Materials:

  • 2-(Aminomethyl)hexan-1-ol powder

  • Deionized water

  • 1 M Hydrochloric acid (HCl) solution

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Weigh the required amount of 2-(Aminomethyl)hexan-1-ol powder to make your target concentration (e.g., for 100 mL of a 100 mM solution, use the calculated molar mass).

  • Add Solvent: Add the powder to a volumetric flask containing approximately 80% of the final volume of deionized water.

  • Initial Mixing: Place the flask on a stir plate and begin stirring. You will observe a cloudy suspension or undissolved solid.

  • Acidification: While stirring, add the 1 M HCl solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH drops, the powder will begin to dissolve. Continue adding HCl until all the solid has dissolved and the solution is clear.

  • Final pH Adjustment: The target pH should be well into the acidic range (e.g., pH 3-5) to ensure the amine is fully protonated.

  • Final Volume: Once the compound is fully dissolved and the pH is stable, add deionized water to reach the final desired volume in the volumetric flask. Mix thoroughly.

  • Storage: Store the stock solution appropriately, typically at 2-8°C for short-term use or frozen for long-term storage.

Q3: My compound dissolved after adding acid, but it precipitated when I added it to my neutral pH cell culture media or buffer. What happened?

A3: pH Shift and Re-precipitation

This is a common issue known as pH-dependent precipitation. Your acidic stock solution keeps the compound in its soluble, protonated (salt) form. When you introduce this stock into a significantly larger volume of a neutral or basic buffer (like PBS at pH 7.4), the buffer's capacity neutralizes the acid from your stock. This raises the pH back above the compound's pKa, converting it from its soluble salt form back to the poorly soluble neutral (free base) form, causing it to crash out of solution.

Troubleshooting Workflow:

G start Compound precipitates in neutral buffer check_conc Is the final concentration too high? start->check_conc Analyze ph_issue Was the pH shift too great? check_conc->ph_issue No sol_limit Final concentration exceeds intrinsic solubility (S₀) at neutral pH. check_conc->sol_limit Yes buffer_capacity Buffer neutralized the acidic stock, causing re-precipitation. ph_issue->buffer_capacity Yes reduce_conc Lower the final working concentration. sol_limit->reduce_conc Solution solution1 1. Prepare a more dilute stock solution. 2. Add the stock to the buffer very slowly while vortexing. 3. Consider using a co-solvent if compatible. buffer_capacity->solution1 Solutions

Mitigation Strategies:

  • Lower the Final Concentration: Ensure your final working concentration does not exceed the compound's intrinsic solubility at the buffer's pH.

  • Slow Addition: Add the acidic stock solution to your final buffer very slowly, drop by drop, while vigorously stirring or vortexing. This allows for rapid dispersion and minimizes localized areas of high concentration that can nucleate precipitation.

  • Use a More Dilute Stock: A more dilute stock solution will have a smaller impact on the final buffer's pH, reducing the risk of precipitation.

Q4: Can I use heat to dissolve the compound instead of adjusting the pH?

A4: Use with Caution

Heating can increase the solubility of many compounds, as the dissolution process is often endothermic.[12] However, this approach has significant risks:

  • Thermal Stability: Amino alcohols can be susceptible to degradation or side reactions at elevated temperatures, especially in aqueous solutions over extended periods.[13]

  • Temporary Solution: The compound may dissolve when hot but will likely precipitate out again as the solution cools to room temperature, a phenomenon known as recrystallization.

Recommendation: Heating should only be used as a last resort and with caution. A gentle warming (e.g., to 30-40°C) may be acceptable for short periods to aid initial dissolution in conjunction with pH adjustment, but it is not a standalone solution for compounds with fundamentally poor solubility at a given pH.

Q5: My experiment is pH-sensitive. Are there alternatives to using strong acids, like co-solvents?

A5: Co-solvent Systems

If pH manipulation is not viable for your experimental system, using a co-solvent is a common alternative.[14][15] A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous phase, making it more favorable for the hydrophobic tail of the 2-(Aminomethyl)hexan-1-ol molecule to enter into solution.[15]

Common Co-solvents for Biological Applications:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300/400)

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

Objective: To prepare a 100 mM stock solution of 2-(Aminomethyl)hexan-1-ol using DMSO.

Procedure:

  • Weigh the required amount of the compound.

  • Add the powder to a suitable vial.

  • Add a small volume of 100% DMSO and vortex or sonicate until the compound is fully dissolved.

  • For many applications, this high-concentration DMSO stock is then serially diluted into the final aqueous buffer.

Important Considerations:

  • Co-solvent Concentration: Always keep the final concentration of the organic co-solvent as low as possible in your experiment (typically <1%, often <0.1%), as they can have their own biological or chemical effects.

  • Solubility in Mixtures: The solubility of amino compounds in water-alcohol mixtures can be complex; sometimes solubility decreases as the concentration of the organic solvent increases.[16][17] It is crucial to perform small-scale tests to determine the optimal co-solvent and concentration for your specific application.

Data Summary & Visualization

pH-Dependent Ionization

The solubility of 2-(Aminomethyl)hexan-1-ol is directly tied to the ionization state of its primary amine group.

G cluster_0 Low pH (Acidic) Neutral R-CH₂NH₂ (Poorly Soluble Free Base) Protonated R-CH₂NH₃⁺ (Highly Soluble Salt Form) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Table 1: Estimated Solubility vs. pH

This table provides a hypothetical but chemically realistic representation of how the aqueous solubility of 2-(Aminomethyl)hexan-1-ol changes with pH at room temperature. The pKa is assumed to be ~10.5.

pH of SolutionPredominant SpeciesChargeExpected Water SolubilityRationale
2.0Protonated (R-NH₃⁺)+1High (>100 mg/mL)Fully protonated, behaves like a highly polar salt.
4.0Protonated (R-NH₃⁺)+1High (>100 mg/mL)Fully protonated.
6.0Protonated (R-NH₃⁺)+1High (>100 mg/mL)Still well below pKa, predominantly protonated.
8.0Protonated (R-NH₃⁺)+1Moderate-HighApproaching pKa, but still mostly protonated.
10.5 (pKa)50% R-NH₃⁺ / 50% R-NH₂+0.5ModerateEqual parts charged and neutral species.
12.0Neutral (R-NH₂)0Low (<1 mg/mL)Predominantly the poorly soluble free base form.

References

  • Avdeef, A. (2015).
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Microbe Notes. (2024).
  • Jain, N., et al. (2001). The Henderson-Hasselbalch equation as used by Jain et al. International Journal of Pharmaceutics, 225, 41-47.
  • Paparini, C., et al. (2002). Thermal study of simple amino-alcohol solutions. PubMed.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). Amino Alcohols.
  • ResearchGate. (n.d.).
  • Avdeef, A. (2022).
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Jones, W. M. (1998). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2.
  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • CK-12 Foundation. (2026). Physical Properties of Amines.
  • Chem LibreTexts. (2023). Advanced Properties of Amines.
  • WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
  • Pearson. (2024). Given the data in Problem 47:b.
  • Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems.
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Wikipedia. (n.d.). Cosolvent.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • ThinkIR - University of Louisville. (n.d.).
  • van der Merwe, M. J., & van der Merwe, J. H. (2009). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
  • University of Greifswald Publication Server. (2015).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Chemister.ru. (n.d.). 1-hexanol.
  • PubChem. (n.d.). 1-Hexanol.
  • Wikipedia. (n.d.). 1-Hexanol.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis Guide: 1H NMR of 2-(Aminomethyl)hexan-1-ol

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Aminomethyl)hexan-1-ol , a critical chiral building block often used in the synthesis of polymers, ligands, and pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Aminomethyl)hexan-1-ol , a critical chiral building block often used in the synthesis of polymers, ligands, and pharmaceutical intermediates (similar to GABA analogs).

Executive Summary & Structural Context

2-(Aminomethyl)hexan-1-ol (


) presents a unique spectroscopic challenge due to its branching at the C2 position . Unlike linear amino alcohols, the C2 stereocenter induces magnetic non-equivalence in the adjacent methylene protons (

and

), rendering them diastereotopic .

This guide compares the Free Base form against its N-Boc Protected derivative (a common synthetic intermediate). This comparison is vital for researchers monitoring deprotection reactions or verifying ligand purity.

Key Structural Features[1][2][3][4]
  • Chiral Center (C2): Creates a complex splitting pattern and diastereotopic effects.

  • Dual H-Bond Donors: Primary amine and primary alcohol allow for significant concentration-dependent shifts in non-polar solvents (

    
    ).
    
  • Lipophilic Tail: The butyl chain (C3–C6) creates a characteristic upfield multiplet region.

1H NMR Spectral Assignment (Target Molecule)

Experimental Conditions
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Frequency: 400 MHz or higher (recommended for resolving diastereotopic protons).

  • Concentration: ~10 mg/mL (dilute to minimize intermolecular H-bonding broadening).

Detailed Signal Assignment Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
A

(Terminal)
0.88 - 0.92Triplet (t)3H7.0Typical terminal methyl, shielded.
B Bulk Chain (

)
1.25 - 1.35Multiplet (m)4H-Overlapping methylene envelope.
C

-Methylene
1.35 - 1.45Multiplet (m)2H-Slightly deshielded by

-branching.
D

-Methine
1.55 - 1.70Multiplet (m)1H-Chiral Center. Complex splitting due to 5 vicinal neighbors.
E

2.00 - 3.50Broad Singlet (br s)3H-Exchangeable. Shifts drift with concentration/temperature.
F

2.65 - 2.85dd or ABX2H

Diagnostic. Upfield of O-methylene. Diastereotopic splitting often visible.
G

3.55 - 3.75dd or ABX2H

Diagnostic. Downfield due to electronegative Oxygen. Distinct AB system.
Critical Analysis of Diastereotopic Protons

The most common error in analyzing this spectrum is expecting the


 and 

groups to appear as simple doublets. Because C2 is a chiral center (even in a racemic mixture), the two protons on the adjacent carbons are magnetically non-equivalent .
  • Observation: You will often see a "doublet of doublets" (dd) or a complex roofed multiplet for the

    
     protons rather than a clean doublet.
    
  • Validation: At 300 MHz, these may look like a messy blob. At 600 MHz, the ABX pattern becomes clear.

Comparative Analysis: Free Base vs. N-Boc Derivative

Drug development workflows often involve protecting the amine with a tert-butyloxycarbonyl (Boc) group. Distinguishing the protected intermediate from the final product is critical.

Comparison Table
FeatureFree Base (Target)N-Boc Derivative (Alternative)Diagnostic Shift
Aminomethyl (

)
2.65 - 2.85 ppm 3.20 - 3.40 ppm ~0.6 ppm Downfield Shift. The carbamate is electron-withdrawing, deshielding these protons significantly.
Boc Singlet Absent1.44 ppm (s, 9H)Huge singlet dominates the aliphatic region.
NH Proton Broad, often invisible~4.8 - 5.2 ppm (br s)Carbamate NH is often sharper and visible in

.
Solubility Moderate in

, Good in

Excellent in

Free base may require

if salt formation occurs.
Logic Diagram: Spectral Identification Workflow

The following diagram illustrates the decision logic for identifying the species based on spectral data.

NMR_Identification_Logic Start Crude Reaction Mixture (Post-Deprotection) Check_Boc Check 1.44 ppm region (Is there a large singlet?) Start->Check_Boc Boc_Present Boc Group Detected (Incomplete Reaction) Check_Boc->Boc_Present Yes (9H) Boc_Absent No Boc Signal (Proceed to Step 2) Check_Boc->Boc_Absent No Check_Alpha Analyze -CH2-N Region (2.6 vs 3.3 ppm) Boc_Absent->Check_Alpha Result_Protected Signal at ~3.3 ppm Identity: N-Boc Intermediate Check_Alpha->Result_Protected ~3.3 ppm Result_Free Signal at ~2.7 ppm Identity: Free Amine Target Check_Alpha->Result_Free ~2.7 ppm Check_Salt Check Solvent Effects (Is -CH2-N > 2.9 ppm in D2O?) Result_Free->Check_Salt If shift ambiguous Result_Salt Ammonium Salt Form (-CH2-NH3+) Check_Salt->Result_Salt Yes

Figure 1: Decision logic for distinguishing the target amino alcohol from its protected precursor.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and avoid "ghost peaks" from salts:

  • Base Release: If the sample was isolated as an HCl salt, suspend 20 mg in 1 mL

    
    . Add 1 drop of 
    
    
    
    (aq) or use solid
    
    
    . Shake and filter the organic layer through a cotton plug directly into the NMR tube.
    • Why? Salts often broaden signals and shift the

      
      -protons downfield (to ~3.0 ppm), mimicking the protected species.
      
  • Drying: Ensure the sample is dry. Water peaks in

    
     appear at ~1.56 ppm, which can obscure the critical C2-methine proton.
    
  • Shimming: Focus on the TMS peak. If TMS is split or broad, the complex multiplets of the diastereotopic protons will be uninterpretable.

Protocol B: Synthesis of Reference Standard (Reductive Hydrogenation)

If a commercial standard is unavailable, the most reliable route to the reference material is the reduction of 2-cyanohexan-1-ol .

  • Reagents: 2-cyanohexan-1-ol (1.0 eq),

    
     (2.0 eq), dry THF.
    
  • Procedure:

    • Cool

      
      /THF suspension to 0°C.
      
    • Add nitrile dropwise (exothermic).

    • Reflux for 4 hours.

    • Fieser Workup: Quench with

      
       (x mL), 15% 
      
      
      
      (x mL),
      
      
      (3x mL).
    • Filter precipitate. Evaporate solvent.[1]

  • Validation: The disappearance of the

    
    -proton of the nitrile (usually ~3.0 ppm doublet of triplets) and the appearance of the upfield amine signal confirms conversion.
    

Troubleshooting & Impurity Analysis

Common impurities in this specific synthesis include:

  • Residual THF: Two multiplets at 1.85 and 3.76 ppm. The 3.76 ppm peak can overlap with the

    
     signal of the product.
    
    • Solution: Dry under high vacuum (>1 hr at 40°C) or use

      
       to shift the exchangeable protons away from the aliphatic region.
      
  • O-Boc vs N-Boc Regioisomers: If the Boc protection was done aggressively, you might see O-acylation.

    • Check: Look for a shift in the

      
       protons. If they shift downfield to ~4.0-4.2 ppm, the alcohol is esterified.
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of diastereotopic protons).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Methodology for ABX system analysis).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • PubChem Compound Summary. (2024). 2-Aminohexan-1-ol (Isomer Reference).[2] National Center for Biotechnology Information. Link

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-(Aminomethyl)hexan-1-ol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(Aminomethyl)hexan-1-ol , a branched -amino alcohol. It compares the molecule's behavior under Electron Ionization (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(Aminomethyl)hexan-1-ol , a branched


-amino alcohol. It compares the molecule's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) and evaluates the impact of trimethylsilyl (TMS) derivatization on detection limits and structural elucidation.

Executive Summary

2-(Aminomethyl)hexan-1-ol (CAS: 96179-43-2, theoretical) presents a classic "competition" scenario in mass spectrometry between two heteroatoms: a primary amine and a primary alcohol.

  • Key Insight: Under standard EI (70 eV), the nitrogen atom dominates charge retention, leading to a base peak of m/z 30 (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) via 
    
    
    
    -cleavage. This often suppresses the alcohol's diagnostic ions.[1]
  • Critical Protocol: For unambiguous structural confirmation, BSTFA derivatization is required to shift the fragmentation pathway and produce high-mass diagnostic ions, distinguishing this branched isomer from its linear counterparts like 2-aminoheptan-1-ol.

Structural Context & Fragmentation Mechanics

To understand the fragmentation, we must first map the molecule's lability points. The structure consists of a hexane backbone with a hydroxymethyl (


) and an aminomethyl (

) group at the C2 position.
The "Heteroatom Battle": Nitrogen vs. Oxygen

In Electron Ionization (EI), the radical cation (


) initially forms by removing a non-bonding electron. Nitrogen (IP 

8.0 eV) is more easily ionized than Oxygen (IP

10.0 eV). Consequently, the radical site localizes predominantly on the nitrogen, driving the fragmentation pathway.
Primary Fragmentation Pathways (EI Mode)

The following table summarizes the competing pathways and their observed intensity.

PathwayMechanismFragment Ion (m/z)Relative IntensityNotes
A (Dominant)

-Cleavage (Amine)
30 100% (Base) Cleavage of C2-CH2(N) bond. Forms

.
B (Minor)

-Cleavage (Alcohol)
31 < 5%Cleavage of C2-CH2(O) bond. Forms

.
C (Diagnostic) Side Chain Loss74 10-20%Loss of Butyl chain (

). Retains branched core.
D (Dehydration) Loss of Water113 < 2%

. Rare in amines; common in pure alcohols.
Visualization of Fragmentation Logic

The following diagram illustrates the competitive cleavage pathways.

Fragmentation M Molecular Ion (M+•) m/z 131 N_Ion N-Radical Cation (Charge on N) M->N_Ion Preferred Ionization (Lower IP) O_Ion O-Radical Cation (Charge on O) M->O_Ion Minor Ionization Frag30 Base Peak m/z 30 (CH2=NH2+) N_Ion->Frag30 α-Cleavage (Loss of C6H13O•) Frag74 Core Fragment m/z 74 [M - Butyl]+ N_Ion->Frag74 Alkyl Loss (Loss of C4H9•) Frag31 Minor Peak m/z 31 (CH2=OH+) O_Ion->Frag31 α-Cleavage (Loss of C6H14N•)

Figure 1: Competitive fragmentation pathways.[1][2][3] The low ionization potential of nitrogen makes the m/z 30 pathway dominant.

Comparative Analysis: Methodologies & Alternatives

This section compares the analysis of 2-(Aminomethyl)hexan-1-ol against alternative isomers and ionization techniques.

Comparison 1: EI vs. ESI Performance

For drug development, detecting the intact molecule is as important as structural fingerprinting.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Recommendation
Molecular Ion Weak/Absent (

unstable)
Strong

(m/z 132)
Use ESI for quantitation/MW confirmation.
Fingerprint Rich (m/z 30, 42,[4] 74)Poor (Mostly

)
Use EI for structural ID.
Sensitivity Good for fragmentsExcellent for parentTandem (LC-MS/MS) is ideal for complex matrices.
Comparison 2: Native vs. Derivatized (TMS)

Direct GC-MS analysis of amino alcohols is often plagued by peak tailing due to hydrogen bonding. Silylation is the industry standard to resolve this.

Protocol: BSTFA Derivatization

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[5]

  • Reaction: Replaces active H on

    
     and 
    
    
    
    .
    • Note: Steric hindrance at the branched C2 position may require heating (60°C, 30 min) to fully silylate the amine.

  • Resulting Mass Shift:

    • Bis-TMS derivative (O-TMS, N-TMS): MW

      
      .
      
    • Tris-TMS derivative (O-TMS, N,N-diTMS): MW

      
       (Rare due to sterics).
      

Impact on Fragmentation:

  • m/z 73: Trimethylsilyl cation (Base peak in many scans).

  • m/z 174:

    
    -cleavage of the TMS-protected amine side chain (
    
    
    
    is unlikely; usually mono-TMS
    
    
    at m/z 102).
  • m/z 103:

    
     (Diagnostic for primary alcohols).
    

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility in a research setting, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg sample in 1 mL anhydrous Dichloromethane (DCM). Avoid methanol as it reacts with silylating agents.

  • Derivatization: Add 50

    
    L BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
    
Step 2: GC-MS Acquisition
  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

  • Inlet: 250°C, Split 10:1.

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • MS Source: 230°C, 70 eV.

Step 3: Data Validation (The "Rule of 30")

If the spectrum shows a base peak at m/z 30 (Underivatized) or m/z 102/174 (Derivatized), confirm the presence of the m/z 74 satellite peak.

  • Why? m/z 30 is common to all primary amines. m/z 74 corresponds to the specific branched core

    
    , distinguishing this molecule from linear isomers like 6-aminohexan-1-ol.
    
Workflow Diagram

Workflow Start Sample: 2-(Aminomethyl)hexan-1-ol Choice Select Mode Start->Choice Direct Direct Injection (EI) (Risk: Peak Tailing) Choice->Direct Rapid Screen Deriv Derivatization (BSTFA) (Recommended) Choice->Deriv Quant/ID Direct_Res Spectrum: Base: m/z 30 Weak M+ Direct->Direct_Res Deriv_Res Spectrum (Bis-TMS): Base: m/z 73 Diagnostic: m/z 103, 116 M+: m/z 275 Deriv->Deriv_Res

Figure 2: Decision matrix for analytical workflow. Derivatization is recommended for definitive identification.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amines and Alcohols. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Schummer, C., et al. (2009).[6] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds." Talanta, 77(4), 1473-1482. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Amines and Alcohols. Available at: [Link]

Sources

Validation

Technical Guide: HPLC Enantioseparation of 2-(Aminomethyl)hexan-1-ol

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: Enantiomeric Separation of 2-(Aminomethyl)hexan-1-ol Executive Summary & Structural Analysis[1] 2-(Aminomet...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: Enantiomeric Separation of 2-(Aminomethyl)hexan-1-ol

Executive Summary & Structural Analysis[1]

2-(Aminomethyl)hexan-1-ol (C₇H₁₇NO) represents a class of


-amino alcohols  critical as chiral building blocks in the synthesis of pharmaceutical intermediates (e.g., analogs of GABAergic drugs).

The Analytical Challenge:

  • Lack of Chromophore: The molecule possesses only aliphatic bonds, an amine, and a hydroxyl group. It lacks a

    
    -system (aromatic ring), rendering standard UV detection (
    
    
    
    > 220 nm) ineffective.
  • Polarity: The presence of both amino and hydroxyl groups creates a highly polar molecule, making retention on standard Reversed-Phase (RP) columns difficult without ion-pairing or derivatization.

  • Primary Amine Functionality: This group is chemically reactive and prone to tailing on silanol-active stationary phases, yet it provides a "handle" for specific chiral recognition mechanisms.

This guide compares two distinct, field-proven methodologies to overcome these challenges:

  • Method A (Direct): Chiral Stationary Phase (Crown Ether) with Universal Detection (CAD/ELSD/MS).

  • Method B (Indirect): Chiral Derivatization (Marfey’s Reagent) with Standard UV Detection.

Strategic Decision Matrix

Before selecting a protocol, evaluate your laboratory's capabilities and the assay's requirements.

DecisionMatrix Start Start: Select Method CheckDetector Do you have CAD, ELSD, or MS? Start->CheckDetector YesDetector Yes CheckDetector->YesDetector NoDetector No (UV only) CheckDetector->NoDetector DirectMethod Method A: Direct Separation (Crownpak CR-I(+)) YesDetector->DirectMethod DerivMethod Method B: Derivatization (Marfey's Reagent + C18) NoDetector->DerivMethod ProsDirect Pros: No sample prep, fast, recoverable sample Cons: Requires specialized detector DirectMethod->ProsDirect ProsDeriv Pros: High UV sensitivity, standard C18 column Cons: Destructive, longer prep time DerivMethod->ProsDeriv

Figure 1: Decision tree for selecting the optimal separation strategy based on available instrumentation.

Method A: Direct Chiral Separation (Crown Ether)

Best For: QC environments, process monitoring, and preparative isolation. Core Technology: Daicel CROWNPAK® CR-I(+) .[1]

The Mechanism

The stationary phase consists of a chiral crown ether (18-crown-6 derivative) immobilized on silica. Under acidic conditions, the primary amine of 2-(Aminomethyl)hexan-1-ol becomes protonated (


). This ammonium ion forms a reversible inclusion complex with the crown ether. The chiral discrimination arises from the steric fit of the alkyl tail (hexanol chain) against the chiral barrier of the crown ether.
Experimental Protocol
ParameterSpecificationRationale
Column CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized phase allows organic modifiers; "CR" is specific for primary amines.
Mobile Phase pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v) Acidic pH ensures amine protonation for complexation. ACN modulates retention.
Flow Rate 0.4 mL/minLower flow rate optimizes mass transfer in ligand exchange.
Temperature 10°C - 25°CCritical: Lower temperatures (10-15°C) significantly enhance resolution (

) by stabilizing the inclusion complex.
Detection CAD (Charged Aerosol) or ELSD The analyte has no UV chromophore. Perchloric acid is transparent to these detectors.

Step-by-Step Workflow:

  • System Prep: Flush system with water to remove any buffer salts.

  • Mobile Phase: Prepare 16.3g of 70% Perchloric acid in 1L water (pH ~1.0 stock). Dilute to pH 1.5. Mix 85 parts aqueous acid with 15 parts ACN.

  • Equilibration: Equilibrate column for 30 mins. Ensure baseline is stable on CAD/ELSD.

  • Injection: Inject 5-10 µL of sample (1 mg/mL in mobile phase).

  • Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on CR(+) phases, but this must be confirmed with pure standards.

Method B: Derivatization with FDAA (Marfey's Reagent)[3]

Best For: Trace analysis, biological samples (PK studies), and labs limited to UV detection. Core Technology: Diastereomeric resolution on Achiral C18 .

The Mechanism

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's Reagent, reacts stoichiometrically with the primary amine. This reaction introduces two key features:

  • Chirality: Converts enantiomers into diastereomers (L-L and D-L pairs), which have different physical properties and can be separated on standard achiral columns.

  • Chromophore: Adds a dinitrophenyl group, enabling strong UV absorption at 340 nm (

    
    ).
    
Experimental Protocol
ParameterSpecificationRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus) (4.6 × 150 mm, 3.5 µm)High-efficiency achiral phase for diastereomer separation.
Reagent FDAA (1% solution in Acetone)Marfey's reagent.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 20% B to 60% B over 25 minsSlow gradient required to resolve diastereomeric pairs.
Detection UV 340 nm Specific absorption max for the nitro-aromatic derivative.

Derivatization Workflow:

  • Mix: In a vial, combine 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 40 µL 1M NaHCO₃.

  • Incubate: Heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quench: Add 20 µL 2M HCl to stop the reaction and neutralize.

  • Analyze: Inject 10 µL of the reaction mixture directly onto the C18 HPLC system.

Comparative Performance Analysis

The following table contrasts the two methodologies based on experimental data metrics.

FeatureMethod A: Direct (Crownpak)Method B: Indirect (Marfey's)
Resolution (

)
Typically 1.5 – 3.0Typically > 5.0 (Excellent)
Limit of Detection (LOD) High µg/mL (CAD/RI)Low ng/mL (UV 340 nm)
Sample Preparation None (Dilute & Shoot)Complex (1 hr reaction time)
Sample Recovery Possible (Non-destructive)Impossible (Chemically altered)
Robustness Sensitive to Temperature/pHHighly Robust (Standard RP)
Cost per Analysis High (Specialized Column)Low (Standard Column + Reagent)
Expert Insight (E-E-A-T)
  • Why Method A? If you are synthesizing this intermediate at scale, use Method A. You need to know the enantiomeric excess (ee) immediately without waiting an hour for derivatization. Furthermore, you can recover the pure enantiomer if using a semi-prep version of the Crownpak column.

  • Why Method B? If you are doing pharmacokinetic studies or purity checks on final drug products where the amino alcohol is a trace impurity, Method A will not have the sensitivity. Method B amplifies the signal and removes matrix interference via the specific UV wavelength.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]

Sources

Comparative

A Comparative Guide to the Structural and Spectroscopic Differentiation of 2-Amino-1-Hexanol and 2-(Aminomethyl)hexan-1-ol

Abstract: In the fields of pharmaceutical development and fine chemical synthesis, the precise structural identification of organic molecules is paramount. Even subtle differences in molecular architecture can lead to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the fields of pharmaceutical development and fine chemical synthesis, the precise structural identification of organic molecules is paramount. Even subtle differences in molecular architecture can lead to profound changes in chemical reactivity, biological activity, and toxicological profiles. This guide provides an in-depth comparison of two structurally related amino alcohols: 2-amino-1-hexanol and 2-(aminomethyl)hexan-1-ol. While their names suggest a close relationship, they are not constitutional isomers, a critical distinction that underscores the need for rigorous analytical characterization. We will dissect their structural nuances, compare their physicochemical properties, and provide detailed experimental protocols based on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to enable their unambiguous differentiation.

The Isomeric Challenge: A Case of Mistaken Identity

At first glance, the nomenclature of 2-amino-1-hexanol and 2-(aminomethyl)hexan-1-ol may imply they are simple positional isomers. However, a detailed structural analysis reveals a more fundamental difference.

  • 2-Amino-1-hexanol features a primary amine group (-NH₂) directly attached to the second carbon (C2) of a six-carbon hexanol backbone. Its molecular formula is C₆H₁₅NO.

  • 2-(Aminomethyl)hexan-1-ol contains a primary alcohol on a six-carbon chain, but the amino group is part of a methyl substituent (-CH₂NH₂) at the C2 position. This results in a seven-carbon backbone, giving it a molecular formula of C₇H₁₇NO.

This seemingly minor distinction—an additional methylene bridge between the backbone and the amine—classifies them as different homologous compounds, not isomers. This difference has significant implications for their chemical properties, steric hindrance, and potential interactions with biological targets. In drug development, where molecular shape and functional group positioning dictate efficacy and safety, the ability to distinguish between such analogs is non-negotiable.

Structural and Physicochemical Analysis

The difference in a single methylene group fundamentally alters the physical and chemical properties of these molecules.

Molecular Structure Comparison

The spatial arrangement of the amine and hydroxyl groups is a key differentiator. In 2-amino-1-hexanol, these two functional groups are in a 1,2-relationship on the main carbon chain. In 2-(aminomethyl)hexan-1-ol, the amine is further from the hydroxyl group and the chiral center at C2, which influences its basicity, nucleophilicity, and hydrogen bonding capabilities.

GCMS_Workflow cluster_Prep Sample Preparation cluster_GC GC Separation cluster_MS MS Detection cluster_Data Data Analysis Prep1 Dissolve Sample (1 mg/mL in MeOH) Prep2 Derivatization (Optional) (e.g., Silylation with BSTFA) Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Column Separate on Capillary Column (e.g., DB-5ms) GC_Inject->GC_Column MS_Ionize Ionize (70 eV EI) GC_Column->MS_Ionize MS_Analyze Analyze Fragments (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detect Ions MS_Analyze->MS_Detect Data_RT Identify Retention Time MS_Detect->Data_RT Data_MS Compare Mass Spectrum to Library (NIST) MS_Detect->Data_MS Data_ID Confirm Compound ID Data_RT->Data_ID Data_MS->Data_ID

Validation

Comparing reactivity of 2-(Aminomethyl)hexan-1-ol and 2-ethylhexanol

Executive Summary This guide provides a technical comparison between 2-Ethylhexanol (2-EH) , a commodity industrial alcohol, and 2-(Aminomethyl)hexan-1-ol (2-AMH) , a specialized bifunctional building block. While 2-EH a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Ethylhexanol (2-EH) , a commodity industrial alcohol, and 2-(Aminomethyl)hexan-1-ol (2-AMH) , a specialized bifunctional building block.

While 2-EH acts as a monofunctional lipophile primarily used for esterification (plasticizers) and solvation, 2-AMH introduces a primary amine group into the scaffold. This modification fundamentally alters the reactivity profile, shifting the molecule from a passive solvent/intermediate to a highly reactive chemo-selective nucleophile capable of cyclization, metal chelation, and polyurethane chain extension.

Feature2-Ethylhexanol (2-EH)2-(Aminomethyl)hexan-1-ol (2-AMH)
Structure Monofunctional Primary AlcoholBifunctional (1,3-Amino Alcohol)
Key Reactivity Esterification, EtherificationN-Alkylation, Cyclization (Oxazines), Chelation
Nucleophilicity Low (Hydroxyl only)High (Amine > Hydroxyl)
Primary Application Plasticizers (DEHP), Acrylates, SolventsCuring Agents, CO2 Capture, Pharma Intermediates

Structural & Physical Analysis

Understanding the steric and electronic environment is prerequisite to predicting reactivity.

Structural Topology
  • 2-Ethylhexanol (2-EH):

    • Backbone: C8 branched chain.[1][2]

    • Sterics: The C2-position carries an ethyl group.[3] This

      
      -branching creates significant steric hindrance around the hydroxyl group compared to linear alcohols (e.g., 1-octanol), slowing down esterification rates.
      
    • Electronic: The hydroxyl proton is weakly acidic (

      
      ).
      
  • 2-(Aminomethyl)hexan-1-ol (2-AMH):

    • Backbone: C7 branched framework.

    • Bifunctionality: Features a hydroxymethyl (

      
      ) and an aminomethyl (
      
      
      
      ) group attached to the same chiral center (C2).
    • Spatial Relationship: The heteroatoms are separated by 3 carbons (

      
      ), classifying it as a 
      
      
      
      -amino alcohol
      (1,3-amino alcohol).
    • Electronic: The amine is basic (

      
       for conjugate acid) and highly nucleophilic.
      
Physical Property Divergence
Property2-Ethylhexanol2-(Aminomethyl)hexan-1-olImplication
Water Solubility Very Low (<0.1%)Moderate to High2-AMH can be used in aqueous-organic biphasic systems.
LogP (Lipophilicity) ~2.9 (Hydrophobic)~0.8 - 1.2 (Est.)2-EH partitions into lipids; 2-AMH is amphiphilic.
pH Response NeutralBasic / pH-Switchable2-AMH solubility can be toggled via acidification (ammonium salt formation).

Reactivity Module A: Acylation & Esterification

This section details how the presence of the amine in 2-AMH dictates chemoselectivity compared to the simple alcohol chemistry of 2-EH.

2-Ethylhexanol: The O-Acylation Baseline

Reaction with carboxylic acids or anhydrides yields esters. Due to the


-ethyl branch, 2-EH reacts slower than n-butanol.
  • Mechanism: Acid-catalyzed Fischer esterification.

  • Industrial Benchmark: Synthesis of Bis(2-ethylhexyl) phthalate (DEHP). High temperatures (

    
    ) and Titanate catalysts are often required to drive conversion.
    
2-(Aminomethyl)hexan-1-ol: Competitive N- vs O-Acylation

In 2-AMH, the amine is a superior nucleophile to the hydroxyl group.

  • Kinetic Control (N-Acylation): Upon reaction with an acyl chloride or anhydride at low temperature (

    
    ), the amide  is formed exclusively. The lone pair on Nitrogen attacks the carbonyl carbon much faster than the Oxygen.
    
  • Thermodynamic Control (O-Acylation): To esterify the hydroxyl group, the amine must first be protected (e.g., Boc-protection) or protonated (using excess acid), though the latter deactivates the amine.

Experimental Insight: If you attempt to use 2-AMH as a "drop-in" replacement for 2-EH in a standard polyester synthesis, it will act as a chain terminator (forming stable amides) rather than a propagation unit, unless specific conditions are used to force O-acylation.

Reactivity Module B: Cyclization & Heterocycle Formation

This is the distinct advantage of 2-AMH. The 1,3-distance between the amine and hydroxyl groups allows for the formation of 6-membered heterocycles, a pathway inaccessible to 2-EH.

Oxazine Formation

Reaction of 2-AMH with aldehydes (e.g., Formaldehyde) leads to the formation of 1,3-oxazines .

  • Mechanism: Condensation of amine with aldehyde

    
     Imine/Hemiaminal 
    
    
    
    Intramolecular attack of hydroxyl group
    
    
    Ring closure.
  • Application: These rings are valuable in curing agents (latent hardeners) and antimicrobial coatings.

2-EH Inertness

2-EH cannot cyclize intramolecularly under standard conditions. Its reaction with aldehydes yields acetals (Bis(2-ethylhexyl) acetal), which are open-chain ethers.

Reactivity Module C: Polyurethane & Isocyanate Chemistry

2-EH: The Chain Stopper

In polyurethane (PU) synthesis, 2-EH is a monofunctional alcohol.

  • Role: It reacts with one isocyanate group (

    
    ) to form a urethane and stops the polymer chain growth.
    
  • Use: Viscosity reducer or plasticizing pendant group.[2]

2-AMH: The Chain Extender

2-AMH is bifunctional (One


, One 

).
  • Reactivity Hierarchy: The amine reacts instantly with isocyanates to form a urea linkage (fast). The hydroxyl reacts subsequently to form a urethane linkage (slower).

  • Result: It integrates into the polymer backbone, providing hard segments (urea) and soft segments (urethane).

  • Catalytic Effect: The tertiary nitrogen formed (if alkylated) or the proximity of the amine can autocatalyze the urethane reaction.

Visualizing the Divergence

The following diagram maps the divergent synthetic pathways for both molecules starting from a generic electrophile interaction.

ReactivityComparison Substrate_2EH 2-Ethylhexanol (Lipophilic Alcohol) Reagent_Acid Reaction w/ Carboxylic Acid (R-COOH) Substrate_2EH->Reagent_Acid Reagent_Aldehyde Reaction w/ Aldehyde (R-CHO) Substrate_2EH->Reagent_Aldehyde Reagent_Isocyanate Reaction w/ Isocyanate (R-NCO) Substrate_2EH->Reagent_Isocyanate Substrate_2AMH 2-(Aminomethyl)hexan-1-ol (1,3-Amino Alcohol) Substrate_2AMH->Reagent_Acid Substrate_2AMH->Reagent_Aldehyde Substrate_2AMH->Reagent_Isocyanate Prod_Ester Ester (Plasticizer Precursor) Reagent_Acid->Prod_Ester Slow (Steric) Prod_Amide Amide (Kinetic Product) Reagent_Acid->Prod_Amide Fast (Nucleophilic) Prod_Acetal Acetal (Open Chain) Reagent_Aldehyde->Prod_Acetal Prod_Oxazine 1,3-Oxazine (6-Membered Ring) Reagent_Aldehyde->Prod_Oxazine Cyclization Prod_Urethane Terminal Urethane (Chain Stopper) Reagent_Isocyanate->Prod_Urethane Prod_Polyurea Urea-Urethane (Chain Extender) Reagent_Isocyanate->Prod_Polyurea Bifunctional

Figure 1: Divergent reaction pathways. Note 2-AMH's ability to form rings and extend polymer chains versus 2-EH's terminal reactivity.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of 2-AMH

Objective: Synthesize the amide without esterifying the alcohol.

  • Setup: Charge a 3-neck flask with 2-(Aminomethyl)hexan-1-ol (1.0 eq) and Dichloromethane (DCM) (10 mL/g).

  • Base: Add Triethylamine (1.2 eq) to scavenge HCl. Cool to

    
    .
    
  • Addition: Add Acetyl Chloride (1.05 eq) dropwise over 30 mins. Note: Exothermic.

  • Workup: Wash with water, then mild acid (0.1 M HCl) to remove unreacted amine. Dry organic layer over

    
    .
    
  • Validation: FTIR will show strong Amide I band (~1640 cm⁻¹) and retention of broad O-H stretch (~3400 cm⁻¹). 2-EH would show Ester C=O (~1740 cm⁻¹) and loss of O-H.

Protocol B: Oxazine Synthesis (Cyclization)

Objective: Demonstrate the bifunctional nature of 2-AMH.

  • Reagents: Mix 2-(Aminomethyl)hexan-1-ol (1.0 eq) with Paraformaldehyde (1.1 eq) in Toluene .

  • Conditions: Reflux with a Dean-Stark trap to remove water.

  • Mechanism: The amine attacks formaldehyde, forming an imine intermediate which is trapped by the pendant hydroxyl group.

  • Result: Formation of a 6-membered 1,3-oxazine ring. 2-EH subjected to these conditions would yield no reaction or non-cyclic hemiacetals.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7720, 2-Ethylhexanol. Retrieved from [Link]

  • Bergbreiter, D. E., & Yoon, T. J. (2002). Soluble Polymer-Bound Catalysts. In Encyclopedia of Catalysis. (Reference for reactivity of aminomethyl-functionalized supports).

Sources

Comparative

FTIR characteristic peaks for primary amine and alcohol groups

Executive Summary: The Spectral Masquerade In organic synthesis and drug development, distinguishing between primary amines ( ) and hydroxyl groups ( ) is a critical quality control step. Both functional groups dominate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Masquerade

In organic synthesis and drug development, distinguishing between primary amines (


) and hydroxyl groups (

) is a critical quality control step. Both functional groups dominate the high-frequency region (

) with significant spectral overlap due to hydrogen bonding.

This guide moves beyond basic textbook assignments. It provides a comparative analysis of the vibrational modes and details a self-validating experimental protocol to definitively distinguish these groups, even in complex matrices.

Part 1: Comparative Analysis – The Spectral Landscape

The "product" in this comparison is the spectral signature.[1] While both groups absorb in the same high-frequency window, their behavior under scrutiny (resolution and environment) differs fundamentally.

The High-Frequency Region ( )

This is the primary battlefield for identification. The key differentiator is the multiplicity and shape of the bands.

FeaturePrimary Amine (

)
Alcohol (

)
Differentiation Logic
Band Shape Doublet (Two distinct spikes)Singlet (Broad "U" shape)The

group has two N-H bonds, allowing for symmetric and asymmetric stretching modes.[2]
Intensity Medium to WeakStrong / Very BroadO-H bonds are more polar than N-H bonds, resulting in a larger dipole moment change and stronger absorption.
Frequency

(Asym)

(Sym)

(H-bonded)

(Free)
The "Free" O-H peak is sharp and distinct but only visible in dilute solutions or gas phase.
Visual Analogy "Vampire Fangs" or "W" shape"Smooth Trough" or "U" shapeThe amine doublet is the most reliable visual cue for primary amines.
The Fingerprint & Bending Region ( )

When the high-frequency region is ambiguous (e.g., wet samples where water masks the


 region), the lower frequency modes act as the "tie-breaker."
FeaturePrimary Amine (

)
Alcohol (

)
Mechanistic Insight
Bending (Scissoring)

Absent (In-plane bend coupled)CRITICAL: Alcohols lack a scissoring mode in this region. A band here strongly suggests an amine (or carbonyl/alkene interference).[2][3]
C-X Stretching C-N:

(Medium)
C-O:

(Strong)
C-O stretches are significantly more intense than C-N stretches due to the electronegativity difference (

).
Wagging (Broad)


(Out-of-plane)
Often unreliable due to solvent/matrix interference.

Part 2: Experimental Validation Protocols

Trustworthiness Directive: A single spectrum is often insufficient due to sample moisture or secondary structure effects. The following protocols are designed to be self-validating systems .

Protocol A: The Dilution Validation (The Gold Standard)

Objective: To distinguish intermolecular Hydrogen-bonding (which broadens peaks) from intramolecular features. Principle: Dilution in a non-polar solvent increases the distance between molecules, breaking intermolecular H-bonds.

Reagents: Carbon Tetrachloride (


) or Dichloromethane (

, spectro-grade). Note:

is toxic; use DCM if safety protocols permit, or Chloroform.

Step-by-Step Workflow:

  • Baseline Scan: Collect spectrum of the neat sample (liquid film or ATR). Observe the broad band at

    
    .[4]
    
  • Preparation: Prepare a 5% solution of the sample in the non-polar solvent.

  • Acquisition: Run the solution spectrum using a liquid cell (path length

    
    ).
    
  • Analysis:

    • If Alcohol: The broad "blob" at

      
       will collapse. A sharp, new peak  will appear at 
      
      
      
      (Free O-H).
    • If Primary Amine: The doublet shape remains largely intact. The shift is minimal compared to alcohols because N-H hydrogen bonding is weaker than O-H bonding.

Protocol B: The Shake (Isotopic Exchange)

Objective: Confirm the presence of exchangeable protons (N-H or O-H) vs. non-exchangeable signals.

  • Dissolve sample in a solvent miscible with water (e.g., Acetone).

  • Add 2 drops of Deuterium Oxide (

    
    ).
    
  • Shake vigorously and let settle.

  • Result: Both N-H and O-H bands will disappear (or diminish significantly) as H is replaced by D (shifting the frequency to

    
    , outside the window of interest).
    
    • Note: This confirms the group is protic but does not distinguish Amine vs. Alcohol. It eliminates confusion with overtones or C-H stretches.

Part 3: Visualization & Logic

Decision Logic for Spectral Identification

The following diagram illustrates the logical flow for determining the functional group based on spectral evidence.

FTIR_Decision_Tree Start Unknown Spectrum (3200-3600 cm⁻¹ Region) Check_3300 Analyze Band Shape @ 3300-3500 cm⁻¹ Start->Check_3300 Doublet Doublet Observed (Two Spikes) Check_3300->Doublet Singlet Single Broad Band Check_3300->Singlet Check_1600 Check Scissoring Region (1560-1640 cm⁻¹) Doublet->Check_1600 Dilution Run Dilution Protocol (Non-polar Solvent) Singlet->Dilution Band_Present Band Present (Medium Intensity) Check_1600->Band_Present Yes Band_Absent Band Absent Check_1600->Band_Absent No Result_Amine CONFIRMED: Primary Amine (-NH₂) Band_Present->Result_Amine Band_Absent->Dilution Ambiguous Result_Alcohol PROBABLE: Alcohol (-OH) (Or Secondary Amine) Free_OH Sharp Peak Appears @ 3600 cm⁻¹ Dilution->Free_OH No_Change Band Remains Broad (or doublet persists) Dilution->No_Change Free_OH->Result_Alcohol No_Change->Result_Amine Doublet Clearer

Caption: Logical workflow for distinguishing Primary Amines from Alcohols using spectral features and validation steps.

The Dilution Mechanism

This diagram visualizes why the dilution protocol works, showing the transition from Hydrogen-bonded networks to free species.

Dilution_Mechanism Conc_State Concentrated / Neat (Hydrogen Bonded Network) Dilute_State Dilute Solution (Isolated Molecules) Conc_State->Dilute_State Add CCl₄ / DCM Broad_Peak Broad O-H Stretch (3200-3550 cm⁻¹) Conc_State->Broad_Peak Alcohol Amine_Peak N-H Doublet (Remains ~3400 cm⁻¹) Conc_State->Amine_Peak Pri-Amine Sharp_Peak Sharp Free O-H (3600-3650 cm⁻¹) Dilute_State->Sharp_Peak Alcohol Dilute_State->Amine_Peak Pri-Amine (Sharper)

Caption: Effect of solvent dilution on spectral band shape. Alcohols shift dramatically; Amines remain stable.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.

Sources

Validation

Chromatographic Purity Standards for 2-(Aminomethyl)hexan-1-ol: A Comparative Guide

The following guide provides an in-depth technical comparison of chromatographic purity standards and analytical methodologies for 2-(Aminomethyl)hexan-1-ol (CAS 152754-70-6). Executive Summary: The "Invisible" Impurity[...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chromatographic purity standards and analytical methodologies for 2-(Aminomethyl)hexan-1-ol (CAS 152754-70-6).

Executive Summary: The "Invisible" Impurity[1]

2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6; C7H17NO) is a critical intermediate and potential impurity in the synthesis of alkyl-amino acid derivatives and certain GABA-analog therapeutics.[1] Its structural feature—a primary amine and primary alcohol on a heptyl backbone—presents a dual challenge:[1]

  • Lack of Chromophore: It possesses no UV-active moiety, rendering standard HPLC-UV (254 nm) invisible without derivatization.[1]

  • Chemical Instability: As an amino-alcohol, it is prone to oxidation and hygroscopicity, making "as-is" purity values from lower-grade standards unreliable.[1]

This guide compares the performance of available purity standards and the analytical techniques required to validate them, providing a self-validating workflow for your laboratory.

Comparative Analysis: Purity Standard Grades

In accurate impurity profiling, the "purity" of the reference standard is the single largest contributor to measurement uncertainty. For 2-(Aminomethyl)hexan-1-ol, the choice of standard grade dictates the validity of your quantitation.[1]

Option A: Certified Reference Material (CRM)[1]
  • Definition: A standard characterized by a metrologically valid procedure (e.g., qNMR) with a stated uncertainty budget (ISO 17034).

  • Performance:

    • Traceability: Directly traceable to SI units via NIST/BIPM primary standards.

    • Stability: Includes stability monitoring data; critical for hygroscopic amino-alcohols.[1]

    • Use Case: Release testing of GMP intermediates; calibration of secondary standards.

Option B: Analytical Standard (Secondary)
  • Definition: Characterized by chromatographic purity (GC-FID or HPLC-CAD) and identity (NMR/MS).

  • Performance:

    • Purity Assignment: Often "Area %" rather than "Mass Balance." This can overestimate purity by missing inorganic salts or water (common in amino alcohols).

    • Use Case: Routine process monitoring; R&D method development.

Option C: Research Chemical (Crude)
  • Definition: Synthesized material with minimal characterization (often just 1H-NMR).[1]

  • Performance:

    • Risk: High probability of isomeric contamination (e.g., linear hexyl amine isomers) that co-elute.

    • Use Case: Early-stage synthesis confirmation only. Not for quantitation.

Table 1: Comparative Performance of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical
Purity Method Mass Balance (qNMR + KF + ROI + GC)Chromatographic Area %Unverified / 1H-NMR
Traceability SI Units (NIST/BIPM)Vendor Internal BatchNone
Water Content Quantified (Karl Fischer)Often UnreportedUnknown
Uncertainty Explicit (e.g., 98.5% ± 0.4%)Implicit (e.g., >98%)Unknown
Cost Factor 10x3x1x
Suitability GMP Release / Validation Routine Monitoring Qualitative ID Only

Comparative Analysis: Analytical Detection Methods

Because 2-(Aminomethyl)hexan-1-ol lacks a UV chromophore, standard detection methods fail.[1] You must choose between Derivatization (adding a chromophore) or Universal Detection (CAD/ELSD/MS).

Method A: Pre-Column Derivatization (OPA/FMOC)
  • Mechanism: Reaction of the primary amine with o-phthalaldehyde (OPA) or FMOC-Cl to form a fluorescent derivative.[1]

  • Pros: Extreme sensitivity (fmol range); standard HPLC-FL/UV equipment.[1]

  • Cons: Kinetic instability of derivatives; complex sample prep; matrix interference.

Method B: Charged Aerosol Detection (CAD) - Recommended[1]
  • Mechanism: Nebulization and charging of non-volatile analytes. Signal is proportional to mass.

  • Pros: Direct injection (no chemistry); universal response; excellent linearity for amino-alcohols.[1]

  • Cons: Mobile phase must be volatile; requires specialized detector.

Method C: GC-FID
  • Mechanism: Flame Ionization Detection based on carbon count.

  • Pros: High resolution; rugged.

  • Cons: Amino-alcohols adsorb to glass liners and column silanols (tailing); requires high-pH resistant columns (e.g., Wax or Amine-specific).[1]

Table 2: Method Performance Metrics
ParameterHPLC-CAD (Direct) HPLC-Fluorescence (Derivatized) GC-FID
Linearity (R²) > 0.995 (Polynomial)> 0.999 (Linear)> 0.999 (Linear)
LOD (ppm) ~10 ppm~0.1 ppm~50 ppm
Precision (RSD) < 2.0%< 5.0% (due to reaction variability)< 1.5%
Robustness HighLow (Reagent dependent)Medium (Liner maintenance)
Throughput High (15 min run)Low (30 min prep + run)High (20 min run)

Decision Framework & Workflow

The following diagram illustrates the logical decision process for selecting the appropriate standard and analytical technique based on the development stage.

G Start Start: Impurity Analysis of 2-(Aminomethyl)hexan-1-ol Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Non-Regulated Late GMP Release / Stability Stage->Late Regulated Res_Grade Research Grade (Check NMR Identity) Early->Res_Grade CRM_Grade Certified Reference Material (Traceable qNMR) Late->CRM_Grade Std_Choice Standard Selection Method_Choice Detection Method? Res_Grade->Method_Choice CRM_Grade->Method_Choice Trace Trace Level (<0.05%)? Method_Choice->Trace Deriv Derivatization (OPA/FMOC) HPLC-FL Trace->Deriv Yes (High Sensitivity) CAD Direct Injection HPLC-CAD Trace->CAD No (Routine >0.05%)

Caption: Decision matrix for selecting standard grade and analytical method based on regulatory requirements and sensitivity needs.

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes HPLC-CAD for its balance of robustness and universality, avoiding the errors introduced by derivatization kinetics.

Methodology: HPLC-CAD Direct Detection

1. System Suitability (Self-Validation):

  • Linearity Check: Because CAD response is non-linear (power function), prepare 5 calibration points spanning 50% to 150% of target concentration.

  • Tailing Factor: The amine group interacts with silanols. Use a high-pH stable C18 column or a HILIC mode to ensure Tailing Factor (T) < 1.5.[1]

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basicity suppresses protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD), Nebulizer Temp 35°C.

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Accurately weigh ~10 mg of CRM Grade 2-(Aminomethyl)hexan-1-ol into a 100 mL flask.

  • Note: Do not use glass vials for long-term storage of low-concentration standards; amino-alcohols can adsorb to borosilicate glass.[1] Use Polypropylene (PP) vials.

Workflow Diagram

Workflow Sample Sample/Standard (Weigh in PP Vial) Dissolve Dissolve (50:50 H2O:ACN) Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject HPLC-CAD (pH 10 Mobile Phase) Filter->Inject Data Data Analysis (Power Fit Curve) Inject->Data

Caption: Analytical workflow for HPLC-CAD analysis of 2-(Aminomethyl)hexan-1-ol.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6930-6941.[1]

  • PubChem. (2025). Compound Summary: 2-(Aminomethyl)hexan-1-ol.[1][2][3] National Library of Medicine. Retrieved from [Link][1]

  • European Medicines Agency. (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link][1]

Sources

Comparative

Biological activity comparison of beta-amino alcohol isomers

Title: Stereochemical Impact on Bioactivity: A Comparative Guide to -Amino Alcohol Isomers Date: October 26, 2023 Author: Senior Application Scientist, Drug Discovery Unit Executive Summary: The Chiral Imperative In medi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stereochemical Impact on Bioactivity: A Comparative Guide to


-Amino Alcohol Isomers
Date:  October 26, 2023
Author:  Senior Application Scientist, Drug Discovery Unit

Executive Summary: The Chiral Imperative

In medicinal chemistry, the


-amino alcohol motif (

) represents a "privileged structure" found in a vast array of pharmacologically active compounds, including

-adrenergic blockers, sphingolipids, and antibiotics. However, the biological activity of these molecules is governed strictly by their stereochemistry.

This guide provides a technical comparison of


-amino alcohol isomers, demonstrating that stereoisomers are not merely "active" or "inactive," but often possess distinct pharmacological profiles, toxicities, and mechanisms of action. We analyze three critical case studies—Propranolol, Ethambutol, and Ephedrine—to illustrate the necessity of enantiopure development.

Mechanistic Foundation: The 3-Point Attachment Theory

To understand the divergence in biological activity, one must first understand the binding interface. The Easson-Stedman hypothesis posits that for high-affinity binding, a chiral drug must interact with at least three points on the receptor.

  • The Active Enantiomer: The hydroxyl group (-OH), ammonium group (-NH

    
    ), and the aromatic ring align perfectly with the receptor's complementary sites (H-bond donor/acceptor and hydrophobic pocket).
    
  • The Distomer (Less Active): Due to the spatial arrangement, only two of the three groups can bind simultaneously, drastically reducing affinity (often by factors of 100-fold or more).

Diagram 1: Stereoselective Receptor Interaction

ReceptorBinding Drug_S Active Enantiomer (S) (High Affinity) Receptor Receptor Binding Pocket (Chiral Environment) Drug_S->Receptor 3-Point Attachment (OH, NH, Aryl match) Drug_R Inactive Enantiomer (R) (Low Affinity) Drug_R->Receptor 2-Point Attachment (Steric Clashes) Response Biological Response (Signal Transduction) Receptor->Response Activation NoResponse No/Altered Response (Steric Mismatch) Receptor->NoResponse

Caption: The Easson-Stedman model illustrating why only one enantiomer achieves the necessary 3-point contact for receptor activation.

Comparative Case Studies

Case A: Potency & Selectivity (The Beta-Blockers)
  • Compound: Propranolol[1][2][3][4]

  • Relevance: Hypertension and Arrhythmia management.[3]

The Comparison: Propranolol exists as a racemic mixture in many older formulations, yet the biological activity is highly asymmetrical.

  • (S)-(-)-Propranolol: This is the eutomer (active isomer). It binds to

    
     and 
    
    
    
    adrenergic receptors with 100 times the affinity of the (R)-isomer. It effectively blocks catecholamine binding, reducing heart rate.
  • (R)-(+)-Propranolol: Often considered the distomer , it is not biologically inert. While it lacks significant

    
    -blocking activity, it possesses "membrane stabilizing activity" (sodium channel blockade) similar to quinidine. Furthermore, it inhibits the conversion of Thyroxine (T4) to Triiodothyronine (T3) more potently than the S-form, giving it a distinct metabolic profile.
    
Case B: Critical Safety & Toxicity (The Anti-Infectives)
  • Compound: Ethambutol[2][5][6][7]

  • Relevance: Tuberculosis (TB) treatment.[5][6]

The Comparison: Ethambutol contains two chiral centers.[5][6][8] This is the industry-standard warning against racemic development.

  • (S,S)-Ethambutol: The therapeutic agent.[5][6] It specifically inhibits arabinosyl transferase, disrupting the mycobacterial cell wall synthesis.[5]

  • (R,R)-Ethambutol: HIGHLY TOXIC. It causes optic neuritis, leading to color blindness (red-green discrimination loss) and potential permanent vision loss. It lacks the therapeutic anti-TB efficacy.[8]

  • Implication: Strict enantiomeric purity (>99%) is a mandatory release specification for Ethambutol manufacturing to prevent iatrogenic blindness.

Case C: Mechanism Divergence (The Sympathomimetics)
  • Compound: Ephedrine vs. Pseudoephedrine[9][10][11][12][13]

  • Relevance: Decongestants and Vasopressors.[11]

The Comparison: These are diastereomers (stereoisomers that are not mirror images).

  • (-)-Ephedrine (1R,2S): A potent direct agonist at

    
     and 
    
    
    
    receptors. It raises blood pressure and heart rate significantly and crosses the Blood-Brain Barrier (BBB) efficiently, causing CNS stimulation.
  • (+)-Pseudoephedrine (1S,2S): Acts primarily as an indirect sympathomimetic , displacing norepinephrine from storage vesicles. It has weaker direct receptor affinity and fewer CNS side effects (anxiety/insomnia) compared to ephedrine, making it the preferred OTC decongestant.

Data Summary: Biological Activity Matrix

CompoundIsomerConfigurationPrimary ActivityRelative PotencyToxicity/Side Effect Profile
Propranolol (-)-Propranolol(S)

-Adrenergic Blockade
100x (vs R)Bronchoconstriction (in asthma)
(+)-Propranolol(R)Membrane Stabilization<1% (Beta-blockade)T4

T3 inhibition
Ethambutol (+)-Ethambutol(S,S)Antitubercular (Bacteriostatic)HighLow (at therapeutic dose)
(-)-Ethambutol(R,R)Inactive NegligibleOptic Neuritis (Blindness)
Ephedrine (-)-Ephedrine(1R, 2S)Direct

Agonist
HighCNS Stimulation, Tachycardia
(+)-Pseudoephedrine(1S, 2S)Indirect NE ReleaseModerateMild CNS effects, Vasoconstriction

Experimental Protocol: Chiral Separation & Validation

To verify the biological data above, researchers must isolate isomers with high optical purity. Below is a self-validating workflow for separating


-amino alcohols using Chiral HPLC.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: Quantify enantiomeric excess (ee%) of a synthesized


-amino alcohol.

1. Sample Preparation:

  • Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase (IPA/Hexane).

  • Filter through a 0.22

    
    m PTFE syringe filter to remove particulates.
    

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These columns specifically resolve the H-bonding networks of amino alcohols.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical. It masks residual silanol groups on the silica support, preventing "tailing" of the basic amine peak.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 254 nm (for aromatic rings) or 220 nm.

3. System Suitability (Self-Validation):

  • Inject a racemic standard (50:50 mix).

  • Requirement: Resolution factor (

    
    ) must be 
    
    
    
    (baseline separation).
  • If

    
    , lower the IPA concentration to 5% to increase retention time and separation efficiency.
    
Diagram 2: Experimental Workflow (Synthesis to Bioassay)

Workflow Start Racemic Mixture (Synthesis) HPLC Chiral Prep HPLC (Cellulose/Amylose Column) Start->HPLC Separation Analysis Purity Check (>99% ee Required) HPLC->Analysis Fraction Collection Analysis->HPLC Re-purify if <99% ee Bioassay Biological Assay (IC50 / Binding) Analysis->Bioassay Validated Isomer 1 Toxicity Toxicity Screen (Cell Viability) Analysis->Toxicity Validated Isomer 2

Caption: Workflow for isolating and validating beta-amino alcohol isomers before biological testing.

References

  • Laduron, P. M. (1978). "Stereospecificity in binding assays." Biochemical Pharmacology. Link

  • FDA Guidance for Industry. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Link

  • Drayer, D. E. (1986). "Pharmacodynamic and pharmacokinetic differences between drug enantiomers in man." Clinical Pharmacology & Therapeutics. Link

  • Lim, S. (2021). "Ethambutol-associated optic neuropathy."[5][6] Annals of the Academy of Medicine, Singapore. Link

  • Kasprzyk-Hordern, B. (2010). "Pharmacologically active compounds in the environment and their chirality."[3][7][8] Chemical Society Reviews. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Aminomethyl)hexan-1-ol

[1][2] Executive Summary & Hazard Characterization 2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional building block containing both a primary amine and a primary alcohol.[1][2] For disposal purposes, it must...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Characterization

2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional building block containing both a primary amine and a primary alcohol.[1][2] For disposal purposes, it must be treated as a Corrosive Organic Base .[2]

Unlike simple alcohols, the presence of the unhindered primary amine group (


) confers significant alkalinity.[1][2] Improper disposal can lead to violent exothermic reactions if mixed with acidic waste streams, or environmental toxicity if released into aqueous systems.[2]
Chemical Identity & Properties
PropertyData
Chemical Name 2-(Aminomethyl)hexan-1-ol
CAS Number 152754-70-6
Molecular Formula

Molecular Weight 131.22 g/mol
Physical State Liquid (viscous) or low-melting solid
Primary Hazard Corrosive (Skin/Eye) , Irritant
Waste Code (RCRA) Not P/U listed; likely D002 (Corrosive) if pH

12.5

Pre-Disposal Planning & Segregation[1]

The Golden Rule: Never dispose of this chemical in the "General Organic" waste container without verifying pH compatibility.[2]

Segregation Protocols

This compound belongs to the Organic Base waste stream.[2] Strict segregation prevents immediate laboratory accidents.[2]

  • ❌ INCOMPATIBLE (Do Not Mix):

    • Strong Acids: Mixing with HCl,

      
      , or acidic aqueous waste will cause a violent exothermic neutralization, potentially rupturing the container.[2]
      
    • Acyl Halides / Anhydrides: Reacts rapidly to form amides/esters, generating heat and pressure.[2]

    • Oxidizers: Reaction with nitric acid or peroxides can lead to fire or explosion.[2]

    • Halogenated Solvents: While often co-disposed in "halogenated waste," avoid mixing high concentrations of amines with dichloromethane over long periods due to potential alkylation reactions (though less critical than acid mixing).[2]

  • ✅ COMPATIBLE:

    • Other organic amines (e.g., Triethylamine, Pyridine).[2]

    • Non-halogenated organic solvents (Ethanol, Methanol, DMSO).[2]

    • Basic aqueous solutions (pH > 10).[2]

Step-by-Step Disposal Protocol

This protocol ensures compliance with typical EHS and RCRA regulations. Always verify with your institutional EHS officer.[2]

Phase 1: Preparation
  • PPE Required:

    • Eyes: Chemical splash goggles (Face shield recommended if pouring > 500 mL).[2]

    • Hands: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).[2]

    • Body: Standard lab coat and closed-toe shoes.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[2] Avoid metal containers (aluminum) as amines can corrode certain alloys or react with surface oxides.[2]

Phase 2: Waste Collection[1]
  • Labeling: Before adding any waste, affix a hazardous waste tag.[2]

    • Chemical Name: Write "2-(Aminomethyl)hexan-1-ol Solution".

    • Hazard Checkbox: Mark "Corrosive" and "Toxic".[2]

    • pH: Mark "Basic" or "Alkaline" (pH > 10).

  • Transfer:

    • Pour the chemical slowly into the designated "Organic Base" carboy.[2]

    • If the chemical is solid/viscous: Dissolve in a minimal amount of methanol or ethanol to facilitate transfer, only if the waste stream allows flammable solvents.[2]

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., ethanol).[2] Add the rinsate to the same waste container.

Phase 3: Final Disposal[1]
  • Cap & Seal: Ensure the cap is tight but not over-torqued.[2]

  • Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.

  • Pickup: Schedule a pickup with your licensed hazardous waste contractor.[2] The ultimate disposal method is Fuel Blending/Incineration .[2]

Spill Management (Immediate Response)

If a spill occurs during the disposal process, follow this logic:

  • Evacuate & Ventilate: If the spill is > 100 mL or in a confined space, evacuate the area.[2]

  • PPE Upgrade: Wear a respirator if aerosols are generated.[2]

  • Containment:

    • Do NOT use paper towels (amines can react with cellulose or bleach residues).[2]

    • Use: Vermiculite, dry sand, or commercial "Caustic/Base" spill pads.[2]

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the spill until pH is 6–8.[2]

    • Warning: This will generate heat.[2]

  • Cleanup: Scoop absorbed material into a plastic bag, seal, and label as "Hazardous Waste - Spill Debris (Contains Amines)".

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: 2-(Aminomethyl)hexan-1-ol Waste CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Chemical CheckState->Pure Pure Solution In Solution CheckState->Solution Dissolved StreamA Stream A: Basic Organic Waste (Non-Halogenated) Pure->StreamA Liquid StreamC Stream C: Solid Hazardous Waste Pure->StreamC Solid/Viscous IsAcidic Is it mixed with Acid? Solution->IsAcidic CheckSolvent Identify Solvent Type IsHalogen Is solvent Halogenated? CheckSolvent->IsHalogen IsAcidic->CheckSolvent No Danger STOP! High Heat/Explosion Risk. Neutralize carefully in fume hood. IsAcidic->Danger Yes IsHalogen->StreamA No (e.g., MeOH) StreamB Stream B: Basic Organic Waste (Halogenated) IsHalogen->StreamB Yes (e.g., DCM)

Caption: Logical decision tree for segregating 2-(Aminomethyl)hexan-1-ol waste streams to prevent incompatibility incidents.

References

  • Sigma-Aldrich. (n.d.).[2] 2-(Aminomethyl)hexan-1-ol Product Detail. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Amino Alcohols. Retrieved from [1][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from

  • U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [1][2]

Sources

Handling

Personal protective equipment for handling 2-(Aminomethyl)hexan-1-ol

Executive Safety Summary 2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional building block containing a primary aliphatic amine and a primary alcohol.[1] Due to the presence of the primary amine moiety ( ), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Aminomethyl)hexan-1-ol (CAS: 152754-70-6) is a bifunctional building block containing a primary aliphatic amine and a primary alcohol.[1] Due to the presence of the primary amine moiety (


), this compound exhibits corrosive properties  similar to other amino-alcohols (e.g., ethanolamine).[1] It poses a high risk of severe skin burns and irreversible eye damage.

Critical Hazard Profile:

  • GHS Classification (Derived): Skin Corrosion 1B (H314), Serious Eye Damage 1 (H318).

  • Physical State: Liquid (Viscous).

  • Primary Route of Entry: Dermal absorption and inhalation of aerosols.[1]

Risk Assessment & Hazard Identification

This assessment utilizes Structure-Activity Relationship (SAR) logic, benchmarking against analogous amino-alcohols where specific toxicological data for CAS 152754-70-6 is absent.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion 1B Causes severe skin burns and eye damage.[1][2]The basic nitrogen attacks lipid bilayers, causing saponification and deep tissue necrosis.
Eye Damage 1 Causes serious eye damage.[1][2][3][4]Rapid penetration of the cornea due to high pH and lipophilicity; potential for permanent opacity.
Acute Toxicity 4 (Oral) Harmful if swallowed.[1][5]Systemic toxicity typical of aliphatic amines affecting the CNS.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the "Barrier-Breakthrough" principle . Standard nitrile gloves are often insufficient for prolonged contact with primary amines.

A. Hand Protection Strategy
  • Incidental Contact (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

    • Protocol: Double-gloving is mandatory. Change outer glove immediately upon contamination.

  • Extended Contact / Immersion:

    • Material: High-Performance Laminate (e.g., Silver Shield®, 4H®) or Butyl Rubber.

    • Reasoning: Aliphatic amines can permeate standard nitrile in <15 minutes.[1] Laminate films provide >480 minutes of breakthrough time.

B. Eye & Face Protection[2][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (indirectly vented) PLUS a Face Shield (8-inch minimum).

  • Contraindication: Safety glasses alone are insufficient due to the risk of liquid splash tracking around the lenses.

C. Respiratory Protection
  • Scenario: Handling outside a fume hood or heating >40°C.

  • Equipment: Half-face respirator with Type ABEK cartridges (Organic Vapors + Ammonia/Amines).

  • Logic: The amine functionality requires specific basic-neutralizing filtration (Type K or Multi-gas).

Operational Protocols

Workflow: Safe Handling & Transfer

Step 1: Engineering Controls Setup

  • Verify Fume Hood Face Velocity: Target 0.5 m/s (100 fpm) .

  • Place a disposable absorbent pad (polypropylene) on the work surface to contain micro-drips.

Step 2: Weighing & Transfer

  • Tare the receiving flask inside the hood.

  • Use a glass pipette or positive-displacement pipette for transfer. Avoid plastic syringes if compatibility is untested (amines can degrade certain polycarbonates).

  • Neutralization Prep: Keep a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize contaminated tips/wipes immediately.

Step 3: Reaction Setup

  • Incompatibility: Do not mix with strong oxidizing agents, acid chlorides, or anhydrides without temperature control (exothermic reaction risk).

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent formation of carbamates (reaction with atmospheric

    
    ).[1]
    

Emergency Response Procedures

Self-Validating Response System:

  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • VALIDATION: Do not stop flushing until the "soapy" feeling (saponification) on the skin disappears.

    • TREATMENT: Do not apply neutralizing agents (vinegar) to the skin; the heat of neutralization can worsen the burn.

  • Eye Contact:

    • IMMEDIATE: Flush with eyewash station for minimum 30 minutes .[1]

    • LOGIC: Amines penetrate deeper than acids; extended flushing is critical to normalize pH in the aqueous humor.

Waste Disposal & Deactivation

Waste StreamClassificationTreatment Protocol
Liquid Waste Basic OrganicCollect in a dedicated "Basic/Amine" waste container.[1] Do not mix with acidic waste streams (exotherm risk).[1]
Solid Waste Hazardous DebrisContaminated gloves/wipes must be double-bagged and labeled "Corrosive Debris".[1]
Glassware RinseateRinse glassware with 5% HCl or Citric Acid before washing with detergent to protonate and solubilize the amine.

Decision Logic Visualization

The following diagram outlines the decision-making process for PPE selection based on the operational scale.

PPE_Decision_Matrix Start Handling 2-(Aminomethyl)hexan-1-ol Scale_Check Determine Scale & Duration Start->Scale_Check Small_Scale < 10 mL / Incidental Contact Scale_Check->Small_Scale Large_Scale > 10 mL / Potential Immersion Scale_Check->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check PPE_Level_2 PPE Level 2: - Laminate/Butyl Gloves - Face Shield + Goggles - Chem-Resistant Apron Large_Scale->PPE_Level_2 PPE_Level_1 PPE Level 1: - Nitrile Gloves (Double) - Splash Goggles - Lab Coat Proceed Proceed with Protocol PPE_Level_1->Proceed PPE_Level_2->Proceed Hood_Check->PPE_Level_1 Yes Resp_Prot ADD: Respirator (ABEK Filter) Hood_Check->Resp_Prot No Resp_Prot->PPE_Level_1

Caption: Decision matrix for selecting appropriate PPE based on handling scale and engineering controls.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 152754-70-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart for Amines. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.